Mersacidin
Description
This compound is a natural product found in Bacillus subtilis with data available.
Propriétés
Formule moléculaire |
C80H120N20O21S4 |
|---|---|
Poids moléculaire |
1826.2 g/mol |
Nom IUPAC |
3-[(4S,7S,8S,11R,14S,17E,20S,26S)-7-[[(3S,6S,7S,10R,13S,28S)-6-[[(2S)-2-[[(2S,3S,6R)-6-amino-2-methyl-5-oxo-1,4-thiazepane-3-carbonyl]amino]-3-phenylpropanoyl]amino]-7-methyl-3-(2-methylpropyl)-2,5,12,15,18,21,24,27-octaoxo-13-propan-2-yl-8-thia-1,4,11,14,17,20,23,26-octazabicyclo[26.3.0]hentriacontane-10-carbonyl]amino]-14-[(2R)-butan-2-yl]-8,20-dimethyl-23-methylidene-4-(2-methylpropyl)-3,6,12,15,21,24,27-heptaoxo-9,19-dithia-2,5,13,16,22,25,28-heptazabicyclo[9.9.8]octacos-17-en-26-yl]propanoic acid |
InChI |
InChI=1S/C80H120N20O21S4/c1-14-40(8)61-74(115)82-24-26-122-42(10)62-76(117)87-41(9)66(107)88-48(22-23-59(105)106)68(109)92-52(71(112)95-61)35-124-44(12)64(78(119)89-49(27-37(2)3)69(110)97-62)99-72(113)53-36-125-45(13)65(98-70(111)50(29-46-19-16-15-17-20-46)90-77(118)63-43(11)123-34-47(81)67(108)96-63)79(120)91-51(28-38(4)5)80(121)100-25-18-21-54(100)73(114)86-32-57(103)84-30-55(101)83-31-56(102)85-33-58(104)94-60(39(6)7)75(116)93-53/h15-17,19-20,24,26,37-40,42-45,47-54,60-65H,9,14,18,21-23,25,27-36,81H2,1-8,10-13H3,(H,82,115)(H,83,101)(H,84,103)(H,85,102)(H,86,114)(H,87,117)(H,88,107)(H,89,119)(H,90,118)(H,91,120)(H,92,109)(H,93,116)(H,94,104)(H,95,112)(H,96,108)(H,97,110)(H,98,111)(H,99,113)(H,105,106)/b26-24+/t40-,42+,43+,44+,45+,47+,48+,49+,50+,51+,52+,53+,54+,60+,61+,62?,63-,64-,65-/m1/s1 |
Clé InChI |
JSWKNDSDVHJUKY-CYGWNLPQSA-N |
SMILES isomérique |
CC[C@@H](C)[C@H]1C(=O)N/C=C/S[C@H](C2C(=O)NC(=C)C(=O)N[C@H](C(=O)N[C@@H](CS[C@H]([C@H](C(=O)N[C@H](C(=O)N2)CC(C)C)NC(=O)[C@@H]3CS[C@H]([C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N3)C(C)C)CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]6[C@@H](SC[C@@H](C(=O)N6)N)C)C)C)C(=O)N1)CCC(=O)O)C |
SMILES canonique |
CCC(C)C1C(=O)NC=CSC(C2C(=O)NC(=C)C(=O)NC(C(=O)NC(CSC(C(C(=O)NC(C(=O)N2)CC(C)C)NC(=O)C3CSC(C(C(=O)NC(C(=O)N4CCCC4C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(=O)N3)C(C)C)CC(C)C)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6C(SCC(C(=O)N6)N)C)C)C)C(=O)N1)CCC(=O)O)C |
Bioactivité |
Antibacterial |
Séquence |
CTFTLPGGGGVCTLTSECIC |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of Mersacidin: A Technical Guide to its Inhibition of Peptidoglycan Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mersacidin, a globular lantibiotic, exerts its potent bactericidal activity by targeting a crucial step in bacterial cell wall biosynthesis. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its specific interaction with the peptidoglycan precursor, Lipid II. Through a detailed examination of its molecular target, the inhibitory effect on transglycosylation, and the unique nature of its binding site, this document serves as a comprehensive resource for researchers in antimicrobial drug discovery and development. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The discovery and development of novel antibiotics with unique mechanisms of action are therefore of paramount importance. This compound, a member of the type-B lantibiotic family, has demonstrated significant activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Unlike many other antibiotics that target the D-Ala-D-Ala terminus of peptidoglycan precursors, this compound employs a distinct mechanism, making it a promising candidate for overcoming existing resistance patterns.[2] This guide delineates the molecular intricacies of this compound's action, providing a foundational understanding for further research and therapeutic development.
Mechanism of Action: Targeting Lipid II to Halt Peptidoglycan Elongation
The primary mechanism of action of this compound is the inhibition of peptidoglycan synthesis by directly binding to Lipid II.[2][3] Lipid II is a vital precursor molecule in the construction of the bacterial cell wall, consisting of a disaccharide-pentapeptide unit linked to a bactoprenol lipid carrier. This interaction effectively sequesters Lipid II, preventing its utilization by peptidoglycan glycosyltransferases (also known as transglycosylases).
The Molecular Target: Lipid II
Lipid II serves as the monomeric building block for the growing peptidoglycan chain. It is synthesized on the cytoplasmic side of the bacterial membrane and then flipped to the external surface where polymerization occurs. By targeting Lipid II, this compound disrupts the availability of this essential substrate for the cell wall synthesis machinery.
Inhibition of Transglycosylation
The binding of this compound to Lipid II sterically hinders the transglycosylation reaction.[2][3] This enzymatic step, catalyzed by penicillin-binding proteins (PBPs) with glycosyltransferase activity, is responsible for polymerizing the glycan strands of the peptidoglycan. By forming a stable complex with Lipid II, this compound prevents the addition of new disaccharide-pentapeptide units to the nascent peptidoglycan chain, ultimately leading to the cessation of cell wall growth and subsequent bacterial lysis.
A Unique Binding Site on Lipid II
A key feature of this compound's mechanism is its unique binding site on Lipid II, which is distinct from that of glycopeptide antibiotics like vancomycin.[2] Vancomycin and related antibiotics recognize and bind to the C-terminal D-alanyl-D-alanine moiety of the pentapeptide side chain of Lipid II. In contrast, this compound's interaction with Lipid II does not involve this dipeptide terminus.[2] This fundamental difference in molecular recognition allows this compound to be effective against vancomycin-resistant strains that have altered the D-Ala-D-Ala target. The binding of this compound to Lipid II is a tight association, forming a stable complex.[2][3]
Quantitative Data
The following table summarizes the Minimum Inhibitory Concentrations (MIC) of this compound against various Gram-positive bacteria, providing a quantitative measure of its antibacterial potency.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | 8 | [4] |
| Staphylococcus aureus SG511 | 1 | [5] |
| Staphylococcus aureus SA137/93A (VISA) | 35 | [5] |
| Staphylococcus aureus SA137/93G (VISA) | 30 | [5] |
| Coagulase-negative staphylococci | 8 | [4] |
| Micrococcus luteus ATCC 4698 | 0.1 | [3] |
| Hemolytic streptococci | 4 - 8 | [4] |
| Streptococcus pneumoniae | 4 - 8 | [4] |
| Enterococcus faecium | N/A | |
| Clostridium perfringens | 4 | [4] |
| Propionibacterium acnes | 8 | [4] |
| Peptococci | 1 | [4] |
| Peptostreptococci | 8 | [4] |
Note: N/A indicates that specific data was not found in the cited sources.
Experimental Protocols
The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of this compound.
Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound
-
Bacterial strains (e.g., S. aureus, M. luteus)
-
Mueller-Hinton Broth (MHB), half-concentrated
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Culture Preparation: Inoculate the test bacterium into MHB and incubate overnight at the optimal growth temperature (e.g., 37°C for S. aureus, 33°C for M. luteus). Dilute the overnight culture in fresh MHB to achieve a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of this compound: Prepare a stock solution of this compound. Perform two-fold serial dilutions of the this compound stock solution in MHB directly in the wells of a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the prepared bacterial suspension to each well containing the serially diluted this compound. Include a positive control well with bacteria and no antibiotic, and a negative control well with MHB only.
-
Incubation: Incubate the microtiter plate at the optimal growth temperature for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
In Vitro Peptidoglycan Synthesis Assay
This assay measures the incorporation of radiolabeled precursors into peptidoglycan in the presence and absence of this compound using isolated bacterial membranes.
Materials:
-
Membrane preparation from Bacillus megaterium
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide)
-
[¹⁴C]UDP-GlcNAc (radiolabeled precursor)
-
This compound
-
Tris-HCl buffer (50 mM, pH 7.8)
-
MgCl₂ (10 mM)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the B. megaterium membrane preparation (approximately 100 µg of protein) with UDP-MurNAc-pentapeptide (0.4 mM) and [¹⁴C]UDP-GlcNAc (0.4 mM, specific activity ~1.3 mCi/mmol) in Tris-HCl buffer containing MgCl₂.
-
Inhibition Assay: For the experimental group, add this compound at the desired concentration to the reaction mixture. For the control group, add an equal volume of buffer.
-
Incubation: Incubate the reaction mixtures at 23°C for 45 minutes to allow for peptidoglycan synthesis.
-
Precipitation: Stop the reaction by adding an equal volume of cold 10% TCA to precipitate the high-molecular-weight peptidoglycan.
-
Filtration and Washing: Collect the precipitated peptidoglycan by vacuum filtration onto glass fiber filters. Wash the filters extensively with 5% TCA to remove unincorporated radiolabeled precursors.
-
Quantification: Place the dried filters into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. A decrease in radioactivity in the this compound-treated sample compared to the control indicates inhibition of peptidoglycan synthesis.
[¹⁴C]this compound Binding Assay with Bacterial Membranes
This assay directly measures the binding of radiolabeled this compound to bacterial membranes.
Materials:
-
[¹⁴C]this compound
-
Membrane preparation from Bacillus megaterium (wall membrane or protoplast membrane fraction)
-
UDP-MurNAc-pentapeptide
-
UDP-GlcNAc
-
Tris-HCl buffer (50 mM, pH 7.8)
-
MgCl₂ (10 mM)
-
Hydrophilic Durapore filters
-
Scintillation counter
Procedure:
-
Binding Reaction Setup: Incubate the B. megaterium membrane preparation (60-150 µg of protein) with UDP-MurNAc-pentapeptide (0.4 mM) and UDP-GlcNAc (0.4 mM) in Tris-HCl buffer with MgCl₂. This step promotes the in situ synthesis of Lipid II, the target of this compound.
-
Addition of Radiolabeled this compound: Add [¹⁴C]this compound (e.g., 100 µg/mL) to the reaction mixture.
-
Incubation: Incubate the mixture at 23°C for 45 minutes to allow for binding.
-
Separation of Bound and Unbound this compound: Filter the reaction mixture through hydrophilic Durapore filters. Wash the filters twice with the same buffer to remove unbound [¹⁴C]this compound.[6]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity on the filter corresponds to the amount of this compound bound to the membranes.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
References
- 1. Effects of the lantibiotic this compound on the morphology of staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The lantibiotic this compound inhibits peptidoglycan synthesis by targeting lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Activity of this compound, a novel peptide, compared with that of vancomycin, teicoplanin, and daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The lantibiotic this compound is a strong inducer of the cell wall stress response of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Lantibiotic this compound Inhibits Peptidoglycan Synthesis by Targeting Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Siege: A Technical Guide to the Mersacidin-Lipid II Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mersacidin, a globular lantibiotic, exerts its potent antimicrobial activity against a range of Gram-positive bacteria by targeting a crucial bottleneck in cell wall biosynthesis: the lipid II precursor. This technical guide provides an in-depth exploration of the binding of this compound to lipid II, a mechanism that distinguishes it from many other antibiotics and presents a promising avenue for combating antimicrobial resistance. Through a comprehensive review of the available literature, this document details the mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the intricate molecular interactions and experimental workflows.
Introduction: The Strategic Targeting of Lipid II
The bacterial cell wall, a rigid structure essential for maintaining cell shape and resisting osmotic stress, is a prime target for antimicrobial agents. Its biosynthesis is a complex, multi-step process, with the membrane-bound precursor, Lipid II, playing a pivotal role. Lipid II is synthesized on the cytoplasmic side of the membrane and is then flipped to the periplasmic space where it serves as the substrate for transglycosylation and transpeptidation reactions, the final steps in peptidoglycan assembly.
This compound, a type-B lantibiotic produced by Bacillus sp. HIL Y-85,54728, has emerged as a molecule of significant interest due to its unique mode of action. Unlike beta-lactams which inhibit transpeptidases, or glycopeptides like vancomycin which sequester the D-Ala-D-Ala terminus of Lipid II, this compound directly binds to Lipid II, thereby inhibiting the transglycosylation step of peptidoglycan synthesis.[1][2] This distinct mechanism of action makes it effective against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens.
Mechanism of Action: A Molecular Embrace of Inhibition
This compound's bactericidal activity stems from its ability to form a stable complex with Lipid II. This interaction sterically hinders the accessibility of Lipid II to peptidoglycan glycosyltransferases (PGTs), effectively halting the elongation of the glycan chain.[2] Several key features define this inhibitory mechanism:
-
Specificity for Lipid II: The binding of this compound to bacterial cells is directly dependent on the availability of Lipid II.[2][3] Depletion of Lipid II pools significantly reduces this compound binding.
-
Transglycosylation Inhibition: In vitro assays have demonstrated that this compound specifically inhibits the conversion of Lipid II into polymeric peptidoglycan, without affecting the earlier steps of Lipid II synthesis.[1][4]
-
Distinct Binding Site: Unlike vancomycin, this compound's interaction with Lipid II does not involve the C-terminal D-Ala-D-Ala moiety of the pentapeptide. This is evidenced by its activity against vancomycin-resistant strains that possess a modified D-Ala-D-Lac terminus.[1]
-
Conformational Changes: NMR studies have revealed that this compound undergoes significant conformational changes upon binding to Lipid II within a membrane-mimetic environment, suggesting an induced-fit model of interaction.
The following diagram illustrates the central role of Lipid II in peptidoglycan synthesis and the inhibitory action of this compound.
Caption: this compound's mechanism of action, inhibiting peptidoglycan synthesis by binding to Lipid II.
Quantitative Data
Minimum Inhibitory Concentrations (MIC) of this compound
The following table summarizes the MIC values of this compound against a range of bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (90% of isolates) | 8 | |
| Coagulase-negative staphylococci | 8 | |
| Hemolytic streptococci | 4 - 8 | |
| Streptococcus pneumoniae | 4 - 8 | |
| Clostridium perfringens | 4 | |
| Propionibacterium acnes | 8 | |
| Peptococci | 1 | |
| Peptostreptococci | 8 | |
| Micrococcus luteus ATCC 4698 | 0.1 | [2] |
| Staphylococcus aureus SG511 | 1 | |
| Staphylococcus aureus SA137/93A | 35 | |
| Staphylococcus aureus SA137/93G | 30 |
Experimental Protocols
The elucidation of this compound's mechanism of action has been made possible through a variety of sophisticated experimental techniques. This section details the methodologies for key experiments.
Radiolabeled this compound Binding Assay
This assay is used to quantify the binding of this compound to bacterial cells and isolated membranes.
Objective: To determine the number of this compound binding sites on bacterial cells and to assess the dependence of binding on the presence of Lipid II.
Methodology:
-
Preparation of [¹⁴C]this compound: this compound is radiolabeled by culturing the producer strain, Bacillus sp. HIL Y-85,54728, in a synthetic medium supplemented with a radiolabeled amino acid, such as [¹⁴C]glycine. The labeled this compound is then purified.
-
Binding to Intact Cells:
-
Bacterial cultures (e.g., Micrococcus luteus or Staphylococcus simulans) are grown to the exponential phase.
-
[¹⁴C]this compound is added to the culture at a defined concentration.
-
Aliquots are taken at various time points and filtered through hydrophilic membrane filters to separate the cells from the unbound this compound.
-
The radioactivity retained on the filters is measured using a scintillation counter to determine the amount of bound this compound.
-
-
Binding to Isolated Membranes:
-
Bacterial membranes are prepared by enzymatic lysis of the cell wall (protoplasts) followed by osmotic lysis and centrifugation.
-
Membranes are incubated with UDP-MurNAc-pentapeptide and UDP-GlcNAc to allow for the in situ synthesis of Lipid II.
-
[¹⁴C]this compound is added to the membrane suspension and incubated.
-
The membranes are collected by centrifugation or filtration, and the bound radioactivity is quantified.
-
-
Competition Assays: To investigate the specificity of binding, competition experiments are performed by pre-incubating the cells or membranes with unlabeled this compound or other antibiotics that interfere with different stages of peptidoglycan synthesis before the addition of [¹⁴C]this compound.
The following diagram outlines the workflow for the radiolabeled this compound binding assay.
References
- 1. Mode of action of the lantibiotic this compound: inhibition of peptidoglycan biosynthesis via a novel mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Lantibiotic this compound Inhibits Peptidoglycan Synthesis by Targeting Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The lantibiotic this compound inhibits peptidoglycan synthesis by targeting lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The lantibiotic this compound inhibits peptidoglycan biosynthesis at the level of transglycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Mersacidin: A Comprehensive Technical Guide to its Structure and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mersacidin is a potent, ribosomally synthesized, and post-translationally modified peptide (RiPP), belonging to the class of type-B lantibiotics.[1][2] Produced by Bacillus sp. HIL Y-85,54728, it exhibits significant antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4] Its unique mode of action, which involves the inhibition of peptidoglycan biosynthesis by binding to the cell wall precursor lipid II, makes it a compelling candidate for novel antibiotic development, especially in the face of rising antimicrobial resistance.[5][6] Unlike type-A lantibiotics that form pores in the cell membrane, this compound's globular structure and specific targeting of lipid II offer a distinct mechanism that circumvents cross-resistance with many existing antibiotics.[1][7] This guide provides an in-depth exploration of the intricate structure and complex biosynthetic pathway of this compound.
I. The Molecular Architecture of this compound
This compound is a tetracyclic peptide composed of 20 amino acids.[2][8] Its compact, globular structure is a result of extensive post-translational modifications that introduce several unusual amino acids and a characteristic pattern of thioether bridges.[9][10]
A. Primary Structure and Modified Amino Acids
The mature this compound peptide is derived from a larger precursor peptide.[11] Its final structure includes modified amino acids that are crucial for its biological activity and stability. These include:
-
3-Methyllanthionine (Abu-S-Ala): Forms the characteristic thioether bridges.
-
Dehydroalanine (Dha): An unsaturated amino acid.
-
α-Aminobutyric acid (Aba) [9]
-
S-[(Z)-2-aminovinyl]-D-cysteine: A unique C-terminal residue resulting from the oxidative decarboxylation of a cysteine residue.[12]
The primary structure and the thioether bridging pattern define three distinct domains within the molecule.[9]
B. Quantitative Data
The following table summarizes the key quantitative data for the mature this compound peptide.
| Property | Value | Reference |
| Molecular Formula | C80H120N20O21S4 | [4] |
| Molecular Weight | 1826.2 g/mol | [4] |
| Monoisotopic Mass | 1824.7819756 Da | [4] |
| Amino Acid Residues | 20 | [2] |
| Net Charge | Neutral or slightly negative | [8] |
II. The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process encoded by a dedicated gene cluster. It begins with the ribosomal synthesis of a precursor peptide, followed by a series of enzymatic post-translational modifications, processing, and transport.
A. The this compound Gene Cluster (mrs)
The this compound biosynthetic gene cluster spans approximately 12.3 kb on the chromosome of Bacillus sp. HIL Y-85,54728.[12][13] It comprises ten open reading frames that encode the structural peptide, modification enzymes, transport proteins, regulatory elements, and proteins for producer self-protection.[8][12]
| Gene | Encoded Protein | Proposed Function | Reference |
| mrsA | Pre-mersacidin | The structural precursor peptide, consisting of a leader and a propeptide. | [8][12] |
| mrsM | Lanthionine Synthetase | A LanM-family enzyme that dehydrates serine/threonine residues and forms the thioether bridges. | [12][14] |
| mrsD | Oxidative Decarboxylase | A LanD-family enzyme that modifies the C-terminal cysteine. | [12][14] |
| mrsT | ABC Transporter/Protease | Exports the modified peptide and performs the initial leader peptide cleavage. | [8][12] |
| mrsFGE | ABC Transporter | Provides producer self-protection (immunity). | [8][12] |
| mrsR1 | Response Regulator | Controls the transcription of mrsA. | [2][12] |
| mrsR2 | Response Regulator | Part of a two-component system that regulates the immunity genes (mrsFGE). | [2][12] |
| mrsK2 | Histidine Kinase | The sensor kinase partner of MrsR2. | [2][12] |
B. Biosynthetic Steps
The production of active this compound follows a tightly regulated and ordered pathway:
-
Ribosomal Synthesis of MrsA: The mrsA gene is transcribed and translated to produce the precursor peptide, pre-mersacidin (MrsA). This precursor consists of a 48-amino acid N-terminal leader peptide and a 20-amino acid C-terminal propeptide.[11]
-
Post-Translational Modification: The MrsA propeptide undergoes extensive modification by two key enzymes:
-
MrsM: This single enzyme first dehydrates specific serine and threonine residues to dehydroalanine and dehydrobutyrine, respectively. It then catalyzes the intramolecular Michael addition of cysteine sulfhydryl groups to these unsaturated amino acids to form the four characteristic (methyl)lanthionine rings.[12][14]
-
MrsD: This flavoprotein catalyzes the oxidative decarboxylation of the C-terminal cysteine residue to form S-[(Z)-2-aminovinyl]-D-cysteine.[12][15]
-
-
Processing and Export: The fully modified pre-mersacidin is recognized by the bifunctional ABC transporter, MrsT. MrsT possesses a peptidase domain that cleaves the leader peptide at a specific site before translocating the partially processed this compound across the cell membrane.[12][16]
-
Final Activation: Recent studies have shown that the leader peptide processing is a two-step mechanism. After export by MrsT, an extracellular protease, identified as AprE in Bacillus amyloliquefaciens, performs the final cleavage to release the fully active, mature this compound.[16][17]
-
Regulation and Immunity: The biosynthesis is regulated at the transcriptional level. The response regulator MrsR1 is essential for the transcription of the structural gene mrsA.[2] The two-component system MrsR2/K2 controls the expression of the mrsFGE operon, which encodes an ABC transporter that confers immunity to the producer strain by actively pumping this compound out of the cell.[2][12] Furthermore, this compound itself acts as an autoinducer, upregulating the expression of its own biosynthetic genes.[8]
III. Experimental Protocols
This section details the methodologies for key experiments related to the study of this compound.
A. Purification of this compound
This protocol describes the purification of this compound from the culture supernatant of the producer strain.
-
Cultivation: Grow Bacillus sp. HIL Y-85,54728 in a suitable synthetic medium. This compound production typically begins in the early stationary phase.[11][18]
-
Harvesting: After an appropriate incubation period (e.g., 65-80 hours), centrifuge the culture to separate the cells from the supernatant.[19]
-
Resin Adsorption: Apply the supernatant to a polystyrene resin column (e.g., Serdolit AD-2).[19]
-
Elution: Elute the bound this compound using a stepwise gradient of an organic solvent (e.g., methanol or 2-propanol) in a buffered or acidified aqueous solution.[19]
-
Reversed-Phase Chromatography: Further purify the this compound-containing fractions by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[18][19]
-
Lyophilization: Lyophilize the purified fractions to obtain this compound as a powder.
B. Structural Elucidation by NMR and Mass Spectrometry
The complex structure of this compound is determined using a combination of high-resolution analytical techniques.
-
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve the purified this compound in a suitable solvent.
-
Analysis: Use techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the precise molecular weight of the peptide and its fragments.[20][21] This confirms the elemental composition and the presence of post-translational modifications.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a concentrated sample of purified this compound in an appropriate deuterated solvent (e.g., CD3OH).[22]
-
Data Acquisition: Perform a series of 1D and 2D NMR experiments, such as COSY, TOCSY, NOESY/ROESY, HSQC, and HMBC, to assign the resonances of all protons and carbons.[10][22]
-
Structure Calculation: Use the distance restraints derived from NOESY/ROESY spectra and dihedral angle restraints from coupling constants to calculate the three-dimensional solution structure of this compound using molecular dynamics and simulated annealing protocols.[10][22] The thioether connectivities can be unambiguously confirmed using heteronuclear NMR techniques.[22]
-
C. In Vitro Peptidoglycan Synthesis Assay
This assay is used to confirm that this compound inhibits the transglycosylation step of cell wall biosynthesis.
-
Membrane Preparation: Prepare a cell wall membrane fraction from a susceptible bacterial strain (e.g., Bacillus megaterium) by mechanical disruption and differential centrifugation.[23]
-
Precursor Synthesis: Synthesize radiolabeled lipid II in situ by incubating the membrane preparation with the precursors UDP-MurNAc-pentapeptide and UDP-[14C]GlcNAc.[23]
-
Inhibition Assay: Add varying concentrations of this compound to the reaction mixture and incubate to allow for peptidoglycan synthesis.
-
Analysis: Stop the reaction and separate the components by paper chromatography. Quantify the amount of radiolabeled polymeric peptidoglycan and unpolymerized lipid II using liquid scintillation counting. A dose-dependent decrease in polymeric peptidoglycan and an accumulation of lipid II indicate inhibition of the transglycosylation step.[5][23]
IV. Visualizations
The following diagrams illustrate the key pathways and processes in this compound biosynthesis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Mode of action of the lantibiotic this compound: inhibition of peptidoglycan biosynthesis via a novel mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C80H120N20O21S4 | CID 70698380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. The lantibiotic this compound inhibits peptidoglycan synthesis by targeting lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mode of action of the lantibiotic this compound: inhibition of peptidoglycan biosynthesis via a novel mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Lantibiotic this compound Is an Autoinducing Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Biosynthesis of the Lantibiotic this compound: Organization of a Type B Lantibiotic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Heterologous Expression of this compound in Escherichia coli Elucidates the Mode of Leader Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | Characterization of Leader Processing Shows That Partially Processed this compound Is Activated by AprE After Export [frontiersin.org]
- 18. Cloning, sequencing and production of the lantibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Lantibiotic this compound Inhibits Peptidoglycan Synthesis by Targeting Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Constitution and solution conformation of the antibiotic this compound determined by NMR and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
Mersacidin Gene Cluster: Organization and Regulation - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mersacidin is a potent, ribosomally synthesized, and post-translationally modified peptide (lantibiotic) produced by Bacillus sp. HIL Y-85,54728.[1] It exhibits significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting cell wall biosynthesis through binding to lipid II.[2][3] This technical guide provides an in-depth overview of the genetic organization of the this compound biosynthetic gene cluster and the intricate regulatory networks that govern its production and the producer's self-immunity.
Organization of the this compound Gene Cluster
The this compound biosynthetic gene cluster is a 12.3 kb region of the Bacillus sp. HIL Y-85,54728 chromosome. It comprises 10 open reading frames (ORFs) that encode the structural peptide, modification enzymes, a transporter, immunity proteins, and regulatory factors.[1][4]
Core Biosynthetic Genes
The core components necessary for the synthesis and modification of the this compound precursor peptide are encoded by the following genes:
-
mrsA : The structural gene encoding the 68-amino acid prepeptide, which consists of a 48-amino acid leader peptide and a 20-amino acid core peptide.[1][4]
-
mrsM : Encodes a large, multifunctional enzyme (LanM-like) responsible for the dehydration of serine and threonine residues within the core peptide and the subsequent formation of thioether cross-linkages, creating the characteristic lanthionine and methyllanthionine rings of this compound.
-
mrsD : Encodes a flavoprotein with homology to EpiD, which catalyzes the oxidative decarboxylation of the C-terminal cysteine residue of the prepeptide.[4]
Transport and Immunity Genes
To export the mature antibiotic and protect the producer organism from its antimicrobial activity, the gene cluster includes:
-
mrsT : Encodes a bifunctional protein with an N-terminal peptidase domain and a C-terminal ABC transporter domain, responsible for the processing and export of the modified prepeptide.
-
mrsFGE : This operon encodes a dedicated ABC transporter system that confers self-immunity (producer self-protection) to this compound.[5]
Regulatory Genes
The expression of the this compound gene cluster is tightly controlled by a sophisticated regulatory network involving two distinct systems:
-
mrsR1 : A single response regulator that is essential for the production of this compound.[5]
-
mrsR2/K2 : A two-component regulatory system, where mrsK2 encodes a histidine kinase and mrsR2 encodes a response regulator. This system is primarily responsible for regulating the expression of the mrsFGE immunity operon.[5]
Data Presentation: Gene Cluster Organization and Function
The following table summarizes the genes within the this compound cluster and their respective functions.
| Gene | Encoded Protein | Function |
| mrsA | This compound prepeptide | Structural precursor of the antibiotic. |
| mrsM | Lanthionine synthetase | Catalyzes dehydration and cyclization reactions. |
| mrsD | Decarboxylase | Modifies the C-terminal cysteine of the prepeptide. |
| mrsT | ABC transporter/Peptidase | Processes and exports the mature this compound. |
| mrsF | ABC transporter subunit | Part of the immunity ABC transporter complex. |
| mrsG | ABC transporter subunit | Part of the immunity ABC transporter complex. |
| mrsE | ABC transporter subunit | Part of the immunity ABC transporter complex. |
| mrsR1 | Response regulator | Positive regulator of this compound production. |
| mrsR2 | Response regulator | Component of the two-component system regulating immunity. |
| mrsK2 | Histidine kinase | Sensor kinase of the two-component system regulating immunity. |
Regulation of this compound Biosynthesis and Immunity
The production of this compound and the producer's immunity are controlled by two distinct regulatory pathways that are interconnected through an auto-induction mechanism.
Regulation of this compound Production by MrsR1
The biosynthesis of this compound is primarily under the positive control of the response regulator MrsR1.[5] Disruption of the mrsR1 gene leads to a complete loss of this compound production, while the producer's self-protection remains intact.[5] Transcription of the structural gene, mrsA, is initiated during the early stationary phase of growth.[1][4]
Regulation of Immunity by the MrsR2/K2 Two-Component System
The two-component system, MrsR2/K2, is dedicated to regulating the expression of the mrsFGE operon, which is responsible for producer self-protection.[5] Inactivation of the mrsR2/K2 system results in increased susceptibility of the producer strain to this compound, while the biosynthesis of the lantibiotic itself is not affected.[5]
Auto-induction of this compound Production
This compound itself acts as an auto-inducing molecule, creating a positive feedback loop for its own synthesis.[6] The addition of external this compound to a culture of the producer strain leads to a significant increase in the transcription of the mrsA gene.[6] This auto-induction is mediated by the MrsR2/K2 two-component system, which, upon sensing external this compound, not only upregulates the immunity genes but also contributes to the increased expression of mrsA.[6]
Mandatory Visualizations
This compound Gene Cluster Organization
Caption: Organization of the this compound Gene Cluster.
Regulatory Pathway of this compound Production and Immunity
Caption: Regulatory pathways of this compound production and immunity.
Experimental Protocols
Gene Knockout in Bacillus sp. HIL Y-85,54728 via Electroporation
This protocol describes the generation of gene knockouts in the this compound producer strain using a CRISPR-Cas9 system or homologous recombination, with DNA delivery via electroporation.
Materials:
-
Bacillus sp. HIL Y-85,54728 competent cells
-
Knockout plasmid construct (e.g., pCRISPR-Cas9 with sgRNA targeting the gene of interest)
-
Electroporator and cuvettes (0.2 cm gap)
-
Luria-Bertani (LB) medium supplemented with sorbitol and glycine
-
Appropriate antibiotics for selection
-
Recovery medium (e.g., LB supplemented with sucrose)
Procedure:
-
Preparation of Electrocompetent Cells:
-
Inoculate a single colony of Bacillus sp. HIL Y-85,54728 into 5 ml of LB medium and grow overnight at 37°C with shaking.
-
Inoculate 100 ml of fresh LB medium (supplemented with 0.5 M sorbitol and 1% glycine) with the overnight culture to an initial OD600 of ~0.05.
-
Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
-
Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet three times with ice-cold electroporation buffer (e.g., 0.5 M sorbitol, 10% glycerol).
-
Resuspend the final cell pellet in a small volume of electroporation buffer (e.g., 1/100th of the original culture volume).
-
-
Electroporation:
-
Thaw the electrocompetent cells on ice.
-
Mix 50-100 µl of the cell suspension with 1-5 µg of the knockout plasmid DNA.
-
Transfer the mixture to a pre-chilled electroporation cuvette.
-
Pulse the cells using the electroporator with optimized settings for Bacillus (e.g., 2.0-2.5 kV, 25 µF, 200-400 Ω).
-
Immediately add 1 ml of recovery medium to the cuvette and transfer the cell suspension to a microfuge tube.
-
Incubate at 37°C for 2-4 hours with gentle shaking to allow for expression of the antibiotic resistance marker.
-
-
Selection and Verification of Mutants:
-
Plate serial dilutions of the recovered cells onto LB agar plates containing the appropriate antibiotic for selection.
-
Incubate the plates at 37°C until colonies appear.
-
Screen individual colonies for the desired gene knockout by colony PCR using primers flanking the target gene.
-
Confirm the gene deletion or insertion by Sanger sequencing of the PCR product.
-
Northern Blot Analysis of mrs Gene Transcription
This protocol details the detection and quantification of specific mrs gene transcripts from total RNA isolated from Bacillus sp. HIL Y-85,54728.
Materials:
-
Total RNA isolated from Bacillus sp. HIL Y-85,54728 grown under desired conditions
-
Denaturing agarose gel (with formaldehyde)
-
MOPS running buffer
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
DIG- or radiolabeled DNA probe specific for the target mrs gene
-
Washing buffers (e.g., SSC with SDS)
-
Detection reagents (e.g., anti-DIG antibody conjugated to alkaline phosphatase and a chemiluminescent substrate, or autoradiography film)
Procedure:
-
RNA Gel Electrophoresis:
-
Denature 10-20 µg of total RNA per lane by heating at 65°C for 15 minutes in RNA loading buffer containing formamide and formaldehyde.
-
Separate the RNA samples on a denaturing agarose gel in 1x MOPS running buffer.
-
Run the gel until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.
-
-
Blotting:
-
Transfer the RNA from the gel to a positively charged nylon membrane overnight via capillary transfer using 10x SSC buffer.
-
After transfer, rinse the membrane in 2x SSC and UV crosslink the RNA to the membrane.
-
-
Hybridization:
-
Pre-hybridize the membrane in hybridization buffer for at least 1 hour at the appropriate temperature (e.g., 42°C for DIG-labeled probes).
-
Denature the labeled DNA probe by boiling for 5-10 minutes and then quickly chilling on ice.
-
Add the denatured probe to the hybridization buffer and incubate the membrane overnight with gentle agitation.
-
-
Washing and Detection:
-
Wash the membrane with a series of low and high stringency wash buffers to remove unbound probe.
-
For DIG-labeled probes, incubate the membrane with an anti-DIG antibody-alkaline phosphatase conjugate, followed by washing and incubation with a chemiluminescent substrate.
-
Expose the membrane to X-ray film or a chemiluminescence imager to detect the transcript. For radiolabeled probes, expose the membrane directly to autoradiography film.
-
Quantify the band intensities using densitometry software.
-
Conclusion
The this compound gene cluster represents a well-organized system for the production of a clinically relevant lantibiotic. Its regulation involves a dual-control mechanism that ensures both efficient synthesis of the antimicrobial peptide and robust self-protection for the producer organism. The auto-induction loop provides a mechanism for a rapid and amplified response to environmental cues. A thorough understanding of this gene cluster's organization and regulation is crucial for the rational design of novel this compound derivatives with enhanced therapeutic properties and for the development of heterologous production systems for this promising antibiotic.
References
- 1. Biosynthesis of the lantibiotic this compound: organization of a type B lantibiotic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Lantibiotic this compound Inhibits Peptidoglycan Synthesis by Targeting Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of action of the lantibiotic this compound: inhibition of peptidoglycan biosynthesis via a novel mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of the Lantibiotic this compound: Organization of a Type B Lantibiotic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the Single Regulator MrsR1 and the Two-Component System MrsR2/K2 in the Regulation of this compound Production and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Lantibiotic this compound Is an Autoinducing Peptide - PMC [pmc.ncbi.nlm.nih.gov]
The Early Investigation of Mersacidin: A Lantibiotic's Journey to a Novel Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Mersacidin, a potent lantibiotic produced by Bacillus sp. strain HIL Y-85,54728, emerged in early research as a promising antimicrobial agent with a unique mechanism of action against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] This technical guide delves into the foundational studies that characterized this compound, detailing its discovery, biochemical properties, and its novel approach to inhibiting bacterial cell wall synthesis.
Discovery and Initial Characterization
This compound was first isolated from the fermentation broth of Bacillus sp. HIL Y-85,54728.[3][4] It is a type B lantibiotic, characterized by its globular structure and the presence of lanthionine and β-methyllanthionine residues.[3][4] Early chemical characterization determined its molecular weight to be 1824 Da with the molecular formula C80H120N20O21S4.[3] Unlike type A lantibiotics which typically form pores in the cytoplasmic membrane, this compound was found to inhibit cell wall biosynthesis.[1][5]
The production of this compound is growth phase-dependent, with transcription of its structural gene, mrsA, beginning in the early stationary phase of the producing organism's growth cycle.[4][6] The biosynthetic gene cluster of this compound, spanning 12.3 kb, is located on the chromosome of Bacillus sp. HIL Y-85,54728 and comprises 10 open reading frames.[4][6]
Mechanism of Action: A Novel Approach to Inhibiting Peptidoglycan Synthesis
Initial studies to elucidate this compound's mode of action revealed that it did not affect the synthesis of DNA, RNA, or proteins.[1][5] Instead, it specifically inhibited the incorporation of cell wall precursors like glucose and D-alanine, leading to a reduction in cell wall thickness and eventual cell lysis.[1][5]
The pivotal discovery was that this compound targets and binds to Lipid II , a crucial intermediate in the peptidoglycan biosynthesis pathway.[7][8][9][10][11] This interaction sterically hinders the transglycosylation step, preventing the polymerization of the nascent peptidoglycan chain.[1][7][8][9][10] This mechanism is distinct from that of glycopeptide antibiotics like vancomycin, which bind to the D-Ala-D-Ala terminus of the pentapeptide side chain of Lipid II.[1][7][10] The activity of this compound was not antagonized by the tripeptide diacetyl-L-Lys-D-Ala-D-Ala, further confirming its different binding site on Lipid II.[1]
Signaling Pathway: Inhibition of Peptidoglycan Biosynthesis
References
- 1. Mode of action of the lantibiotic this compound: inhibition of peptidoglycan biosynthesis via a novel mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound, a new antibiotic from Bacillus. Fermentation, isolation, purification and chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of the Lantibiotic this compound: Organization of a Type B Lantibiotic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of action of the lantibiotic this compound: inhibition of peptidoglycan biosynthesis via a novel mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. The lantibiotic this compound inhibits peptidoglycan synthesis by targeting lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. The Lantibiotic this compound Inhibits Peptidoglycan Synthesis by Targeting Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Molecular Basis of Mersacidin's Bactericidal Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the molecular mechanisms underpinning the bactericidal activity of Mersacidin, a promising lantibiotic with significant potential in combating gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). We will explore its unique mode of action, present quantitative data on its efficacy, detail relevant experimental protocols, and provide visual representations of its molecular interactions and related experimental workflows.
Executive Summary
This compound is a Type B lantibiotic produced by Bacillus sp. strain HIL Y-85,54728.[1] Unlike Type A lantibiotics that form pores in the cytoplasmic membrane, this compound exerts its bactericidal effect by inhibiting a critical step in bacterial cell wall biosynthesis.[2][3] Specifically, it targets and binds to Lipid II, the essential precursor for peptidoglycan synthesis.[4][5] This interaction sterically hinders the transglycosylation step, preventing the polymerization of the peptidoglycan layer and ultimately leading to cell lysis.[3][6] This mechanism is distinct from that of glycopeptide antibiotics like vancomycin, which also target Lipid II but at a different binding site, making this compound a valuable candidate for overcoming existing antibiotic resistance.[4][7]
Molecular Mechanism of Action
The primary molecular target of this compound is Lipid II, a membrane-anchored precursor molecule essential for the synthesis of the bacterial cell wall.[5][8] The bactericidal cascade is initiated by the specific binding of this compound to Lipid II.[4]
Key steps in the mechanism of action include:
-
Selective Targeting of Lipid II: this compound specifically recognizes and binds to the pyrophosphate and muramyl-pentapeptide moieties of Lipid II.[5] This interaction is distinct from that of vancomycin, which primarily recognizes the D-Ala-D-Ala terminus of the pentapeptide.[4][7]
-
Inhibition of Transglycosylation: The formation of the this compound-Lipid II complex sterically blocks the action of peptidoglycan glycosyltransferases (transglycosylases).[3][6] This prevents the incorporation of new peptidoglycan precursors into the growing cell wall.
-
Disruption of Cell Wall Integrity: The inhibition of peptidoglycan synthesis, coupled with the ongoing activity of autolytic enzymes, leads to a weakening of the cell wall structure.[3]
-
Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[2]
Notably, this compound does not significantly affect the biosynthesis of DNA, RNA, or proteins, highlighting the specificity of its action on cell wall synthesis.[2][3]
Caption: Molecular mechanism of this compound's bactericidal activity.
Quantitative Data
The efficacy of this compound has been quantified against a range of bacterial species. The following tables summarize the Minimum Inhibitory Concentrations (MICs) for various clinically relevant bacteria.
| Gram-Positive Bacteria | MIC for 90% of isolates (μg/mL) |
| Staphylococcus aureus | 8 |
| Coagulase-negative staphylococci | 8 |
| Hemolytic streptococci | 4 - 8 |
| Streptococcus pneumoniae | 4 - 8 |
| Anaerobic Bacteria | MIC (μg/mL) |
| Clostridium perfringens | 4 |
| Propionibacterium acnes | 8 |
| Peptococci | 1 |
| Peptostreptococci | 8 |
Data sourced from Niu & Neu (1991).[9][10]
This compound has demonstrated no significant activity against members of the Enterobacteriaceae family, Neisseria and Haemophilus species, or Pseudomonas aeruginosa.[9][10]
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the molecular basis of this compound's activity.
This protocol is a standard method for assessing the antimicrobial susceptibility of bacteria to a given agent.
-
Bacterial Strain Preparation: Inoculate a suitable broth medium with the test bacterium and incubate to achieve a logarithmic growth phase.
-
Antibiotic Dilution Series: Prepare a series of twofold dilutions of this compound in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and inoculate each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
This assay directly measures the effect of this compound on the synthesis of peptidoglycan.
-
Membrane Preparation: Isolate bacterial membranes containing the necessary enzymes for peptidoglycan synthesis from a suitable bacterial strain (e.g., Bacillus megaterium).[4]
-
Reaction Mixture: Prepare a reaction mixture containing the isolated membranes, radiolabeled peptidoglycan precursors (e.g., UDP-N-acetylglucosamine and UDP-N-acetylmuramic acid-pentapeptide), and various concentrations of this compound.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period to allow for peptidoglycan synthesis.
-
Quantification of Inhibition: Stop the reaction and quantify the amount of radiolabeled precursor incorporated into the newly synthesized peptidoglycan. A reduction in incorporation in the presence of this compound indicates inhibition of peptidoglycan synthesis.
This assay demonstrates the direct interaction between this compound and its molecular target, Lipid II.
-
Preparation of Radiolabeled this compound: Prepare [14C]-labeled this compound to enable tracking of its binding.[4]
-
Cellular Binding:
-
Incubate growing bacterial cells (e.g., Micrococcus luteus) with [14C]this compound.[4]
-
Wash the cells to remove unbound this compound.
-
Measure the amount of radioactivity associated with the cells to quantify binding.
-
-
In Vitro Binding to Isolated Lipid II:
-
Isolate and purify Lipid II from bacterial membranes.
-
Incubate [14C]this compound with purified Lipid II micelles.[4]
-
Analyze the formation of a stable [14C]this compound-Lipid II complex using techniques such as gel electrophoresis.[4] The complex is notably stable even in the presence of 1% sodium dodecyl sulfate.[6][8]
-
References
- 1. Biosynthesis of the Lantibiotic this compound: Organization of a Type B Lantibiotic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of action of the lantibiotic this compound: inhibition of peptidoglycan biosynthesis via a novel mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. NMR study of this compound and lipid II interaction in dodecylphosphocholine micelles. Conformational changes are a key to antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The lantibiotic this compound inhibits peptidoglycan synthesis by targeting lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mode of action of the lantibiotic this compound: inhibition of peptidoglycan biosynthesis via a novel mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Activity of this compound, a novel peptide, compared with that of vancomycin, teicoplanin, and daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Mersacidin: A Technical Guide to a Type B Lantibiotic and its Therapeutic Potential
Executive Summary: Mersacidin is a ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic belonging to the type B class of lantibiotics.[1][2] Produced by Bacillus sp. HIL Y-85,54728, it exhibits potent antimicrobial activity against a range of Gram-positive bacteria, including clinically significant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[3][4][5] Unlike type A lantibiotics that form pores in the cell membrane, this compound employs a distinct mechanism of action, inhibiting peptidoglycan biosynthesis by binding to the essential precursor molecule, Lipid II.[2][6][7] This interaction occurs at a novel binding site, distinct from that of glycopeptide antibiotics like vancomycin, making it a promising candidate for combating resistant bacterial strains.[3][7] This guide provides a comprehensive technical overview of this compound, detailing its structure, biosynthesis, mechanism of action, antibacterial efficacy, and key experimental methodologies for its study.
Introduction to Lantibiotics and this compound
Lantibiotics are a class of bacteriocins characterized by the presence of the thioether amino acids lanthionine and/or methyllanthionine.[1] They are synthesized as precursor peptides (prepeptides) which undergo extensive post-translational modifications to yield the mature, biologically active molecule.[8] Lantibiotics are broadly categorized into two main types based on their structure and function.[1][2]
-
Type A Lantibiotics: These are typically elongated, flexible, and cationic peptides, such as nisin and epidermin. Their primary mode of action is the formation of pores in the cytoplasmic membranes of target bacteria.[1][2]
-
Type B Lantibiotics: This group, which includes this compound, actagardine, and cinnamycin, consists of more compact, globular, and rigid peptides that are either neutral or carry a net negative charge.[1] They function by inhibiting essential enzyme reactions.
This compound is one of the most promising members of the type B lantibiotics due to its demonstrated in vivo activity against MRSA.[1] Its unique mechanism of targeting Lipid II, a crucial component in the bacterial cell wall synthesis pathway, positions it as a valuable lead structure for the development of new antibiotics.[1][7]
Structure and Physicochemical Properties
This compound is a tetracyclic peptide antibiotic with a molecular weight of 1,824 Da (C80H120N20O21S4).[9][10] The 20-amino-acid mature peptide contains several non-standard amino acids, including dehydroalanine (Dha), α-aminobutyric acid (Aba), and β-methyllanthionine.[4] Its compact, globular structure is conferred by four intramolecular thioether bridges.[11] The crystal structure has been determined at atomic resolution, revealing a rigid fold that is distinct from its solution structure determined by NMR.[4] This structural rigidity is a hallmark of type B lantibiotics and is crucial for its specific interaction with its molecular target.[2]
Biosynthesis and Genetic Organization
The production of this compound is a complex process encoded by a dedicated gene cluster located on the chromosome of the producer organism, Bacillus sp. HIL Y-85,54728.[1][12] This 12.3 kb biosynthetic gene cluster, designated mrs, contains ten open reading frames responsible for the prepeptide synthesis, modification, transport, regulation, and producer self-protection.[1][13]
Key Genes in the mrs Cluster:
-
mrsA : The structural gene that encodes the 68-amino-acid prepeptide, which consists of a 48-residue N-terminal leader peptide and a 20-residue C-terminal propeptide.[1][14]
-
mrsM and mrsD : These genes encode the modification enzymes. MrsD is a flavoprotein that catalyzes the oxidative decarboxylation of the C-terminal cysteine residue.[1][8] MrsM is believed to be responsible for the dehydration of serine and threonine residues and the subsequent formation of the characteristic thioether rings.[1][15]
-
mrsT : Encodes a transporter protein with an associated protease domain, responsible for processing the leader peptide and exporting the mature lantibiotic from the cell.[1][12]
-
mrsFGE : These genes encode an ABC transporter system implicated in producer self-protection (immunity) by preventing the bactericidal action of this compound on the producing cell itself.[1][12]
-
mrsR1, mrsR2, and mrsK2 : These are regulatory genes. MrsR2 and MrsK2 form a two-component regulatory system, while MrsR1 is a response regulator.[12][13] this compound itself acts as an autoinducer, upregulating the transcription of its own structural gene, mrsA.[16]
Visualization of this compound Biosynthesis
Caption: this compound biosynthesis pathway showing gene regulation, modification, and export.
Mechanism of Action: Inhibition of Cell Wall Synthesis
This compound exerts its bactericidal effect by inhibiting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[3][6] Unlike type A lantibiotics, it does not form pores or disrupt the integrity of the cytoplasmic membrane.[6][7] The specific molecular target of this compound is undecaprenyl-pyrophosphoryl-N-acetylmuramyl-(pentapeptide)-N-acetylglucosamine, commonly known as Lipid II.[2][7][11]
The mechanism involves the following key steps:
-
Binding to Lipid II: this compound forms a stable complex with Lipid II on the outer leaflet of the bacterial membrane.[7][17]
-
Inhibition of Transglycosylation: This binding sterically hinders the transglycosylation step of peptidoglycan synthesis, where Lipid II is polymerized into nascent peptidoglycan chains.[7][18]
-
Precursor Accumulation: The blockage of Lipid II utilization leads to the accumulation of the cytoplasmic cell wall precursor, UDP-MurNAc-pentapeptide.[7]
-
Cell Lysis: The continued activity of autolytic enzymes in the absence of new cell wall synthesis results in a weakening of the cell wall, eventually leading to cell lysis.[2][6]
Crucially, this compound's binding site on Lipid II is different from that of glycopeptides like vancomycin, which target the C-terminal D-Ala-D-Ala moiety of the pentapeptide side chain.[3][7] This distinction means that this compound remains effective against vancomycin-resistant enterococci (VRE) and does not face cross-resistance with glycopeptide antibiotics.[7]
Visualization of Mechanism of Action
Caption: this compound's mechanism of action via inhibition of peptidoglycan synthesis.
Antibacterial Spectrum and Efficacy
This compound is active against a range of Gram-positive bacteria but shows no activity against Gram-negative bacteria or fungi.[10][19] Its efficacy against methicillin-resistant staphylococci is a key feature of its therapeutic potential.[5] The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various bacterial strains.
Table 1: Comparative MICs of this compound and Other Antibiotics [19]
| Organism (No. of Isolates) | Antibiotic | MIC Range (µg/ml) | MIC₅₀ (µg/ml) | MIC₉₀ (µg/ml) |
| Staphylococcus aureus (20) | This compound | 4 - 8 | 4 | 8 |
| Vancomycin | 0.5 - 2 | 1 | 1 | |
| Teicoplanin | 0.25 - 2 | 0.5 | 1 | |
| Daptomycin | 0.25 - 1 | 0.5 | 1 | |
| Coagulase-negative staphylococci (10) | This compound | 4 - 8 | 4 | 8 |
| Vancomycin | 1 - 4 | 2 | 4 | |
| Teicoplanin | 1 - 8 | 4 | 8 | |
| Daptomycin | 0.25 - 2 | 1 | 2 | |
| Streptococcus pneumoniae (10) | This compound | 4 - 8 | 4 | 8 |
| Vancomycin | 0.25 - 0.5 | 0.25 | 0.5 | |
| Teicoplanin | ≤0.06 | ≤0.06 | ≤0.06 | |
| Daptomycin | ≤0.06 - 0.25 | 0.12 | 0.25 | |
| Clostridium perfringens (10) | This compound | 2 - 4 | 4 | 4 |
| Propionibacterium acnes (5) | This compound | 4 - 8 | 8 | 8 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.
Experimental Methodologies
Production and Purification of this compound
This protocol is based on methodologies described for the native producer strain.[10][14]
-
Fermentation: Bacillus sp. HIL Y-85,54728 is cultivated in a suitable production medium (e.g., a synthetic medium or tryptic soy broth) at 30°C with aeration. This compound production typically begins in the early stationary phase of growth (after 14-16 hours).[1][8]
-
Harvesting: The culture supernatant is separated from the bacterial cells by centrifugation.
-
Purification: this compound can be purified from the supernatant in a single step using reversed-phase high-performance liquid chromatography (RP-HPLC).[14] A C18 column is typically used with a gradient elution system, for example, using acetonitrile in water with 0.1% trifluoroacetic acid.
-
Quantitation: Fractions are collected and their antibacterial activity is determined using an agar diffusion assay with a sensitive indicator strain, such as Micrococcus luteus ATCC 4698.[1] Active fractions are pooled, lyophilized, and quantified.
Lipid II Binding and Transglycosylation Inhibition Assay
This protocol outlines the procedure to demonstrate this compound's interaction with Lipid II and its effect on peptidoglycan synthesis, based on methods described in the literature.[7][18]
-
Preparation of Membranes: A wall membrane preparation is obtained from a suitable bacterial strain (e.g., Bacillus megaterium) by mechanical disruption of cells followed by differential centrifugation. This preparation contains the necessary enzymes for in vitro peptidoglycan synthesis.[18]
-
Radiolabeling (Optional but recommended): For binding studies, [¹⁴C]this compound can be prepared by growing the producer strain in a medium supplemented with a radiolabeled amino acid, such as [¹⁴C]glycine.[7][11]
-
In Vitro Synthesis Reaction:
-
The membrane preparation (e.g., 60 µg of protein) is incubated in a buffer (e.g., 50 mM Tris-HCl pH 7.8, 10 mM MgCl₂) with the peptidoglycan precursors UDP-MurNAc-pentapeptide (0.4 mM) and UDP-GlcNAc (0.4 mM).[18]
-
To test for inhibition, various concentrations of this compound are added to the reaction mixture.
-
To measure peptidoglycan synthesis, one of the precursors (e.g., UDP-GlcNAc) is radiolabeled.
-
-
Binding Assay:
-
The reaction mixture is incubated with [¹⁴C]this compound for 45 minutes at 23°C.[18]
-
Unbound this compound is removed by washing the membranes via centrifugation.[18]
-
The radioactivity associated with the membrane pellet is quantified using liquid scintillation counting to determine the amount of bound this compound.[18]
-
-
Transglycosylation Assay:
-
After incubation, the reaction is stopped (e.g., by boiling).
-
The products are separated by paper chromatography. Polymeric peptidoglycan remains at the origin, while unincorporated precursors migrate.[20]
-
The radioactivity at the origin is measured to quantify the amount of new peptidoglycan synthesized. A reduction in radioactivity in the presence of this compound indicates inhibition of transglycosylation.[20]
-
Visualization of Experimental Workflow
Caption: Workflow for the in vitro transglycosylation inhibition assay.
Conclusion and Future Perspectives
This compound stands out as a type B lantibiotic with a well-defined and clinically relevant mechanism of action. Its ability to inhibit bacterial cell wall synthesis by targeting Lipid II at a site distinct from other antibiotic classes underscores its potential for development as a therapeutic agent, particularly against multidrug-resistant Gram-positive pathogens. The elucidation of its biosynthetic gene cluster opens avenues for genetic engineering and the creation of novel this compound analogs with improved activity or pharmacokinetic properties.[1][9] Further research into its structure-activity relationships, resistance development, and formulation will be critical in translating the promise of this compound into a clinical reality.
References
- 1. Biosynthesis of the Lantibiotic this compound: Organization of a Type B Lantibiotic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Mode of action of the lantibiotic this compound: inhibition of peptidoglycan biosynthesis via a novel mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. This compound, a new antibiotic from Bacillus. In vitro and in vivo antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode of action of the lantibiotic this compound: inhibition of peptidoglycan biosynthesis via a novel mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Dissecting Structural and Functional Diversity of the Lantibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a new antibiotic from Bacillus. Fermentation, isolation, purification and chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Biosynthesis of the lantibiotic this compound: organization of a type B lantibiotic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Cloning, sequencing and production of the lantibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Lantibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Lantibiotic this compound Inhibits Peptidoglycan Synthesis by Targeting Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. journals.asm.org [journals.asm.org]
A Technical Guide to the Post-Translational Modifications in Mersacidin Biosynthesis
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the intricate post-translational modification (PTM) pathway of mersacidin, a potent class II lanthipeptide antibiotic. This compound, produced by Bacillus sp. HIL Y-85,54728, exhibits significant antimicrobial activity, notably against methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting cell wall biosynthesis through binding to lipid II.[1][2] Its complex tetracyclic structure is not a product of direct ribosomal synthesis but is installed through a series of sophisticated enzymatic modifications of a precursor peptide.[3][4] Understanding this biosynthetic pathway is crucial for harnessing its potential in synthetic biology and developing novel antibiotic analogs.[5][6]
The entire biosynthetic apparatus for this compound is encoded within a 12.3 kb chromosomal gene cluster.[1][3][7] This cluster contains the structural gene for the precursor peptide (mrsA), genes for the modification enzymes (mrsM, mrsD), a dedicated transporter with a protease domain (mrsT), genes for producer self-protection (mrsFGE), and regulatory elements.[3][8]
The this compound Precursor Peptide: MrsA
The journey to active this compound begins with the ribosomal synthesis of the precursor peptide, MrsA. This prepeptide is 68 amino acids long and consists of two distinct domains:
-
N-terminal Leader Peptide: An unusually long 48-amino-acid sequence that acts as a recognition signal for the modification enzymes, ensuring they act exclusively on the attached core peptide.[9] It also keeps the peptide inactive within the producer cell.
-
C-terminal Core Peptide (Propeptide): A 20-amino-acid sequence that undergoes extensive modifications to become the mature, biologically active antibiotic.[4][9]
Core Post-Translational Modifications
The transformation of the linear MrsA core peptide into the rigid, tetracyclic structure of this compound involves two key modification enzymes: MrsM and MrsD.
Dehydration and Cyclization by MrsM
MrsM is a single, bifunctional enzyme of the LanM family, characteristic of class II lanthipeptide biosynthesis.[3] It is responsible for installing the four thioether cross-links (lanthionine rings) that define this compound's structure. This process occurs in two sequential steps catalyzed by different domains of the same enzyme:
-
Dehydration: The dehydratase domain of MrsM identifies and eliminates water from specific serine and threonine residues within the core peptide, converting them into dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[6][10]
-
Cyclization (Michael Addition): The cyclase domain of MrsM then catalyzes the intramolecular conjugate addition of the thiol groups of nearby cysteine residues to the newly formed dehydroamino acids.[4] This reaction forms the stable thioether bridges known as lanthionine (from Cys addition to Dha) and methyllanthionine (from Cys addition to Dhb), resulting in the final tetracyclic structure.[5][10]
Oxidative Decarboxylation by MrsD
Following the action of MrsM, the C-terminal cysteine residue of the core peptide is further modified by MrsD. MrsD is an oxidative decarboxylase that converts this terminal cysteine into an S-[(Z)-2-aminovinyl]-D-cysteine residue.[3][4] This modification is also found in other lantibiotics like epidermin and is crucial for the peptide's bioactivity.[3]
The overall modification cascade transforms the flexible, linear propeptide into a fully modified, but still inactive, precursor.
Diagram: this compound Post-Translational Modification Pathway
Caption: The biosynthetic pathway of this compound from precursor to active peptide.
Transport and Two-Step Leader Peptide Processing
A unique feature of this compound biosynthesis is its two-step leader peptide cleavage mechanism, which ensures the antibiotic is only activated once it is outside the producer cell, preventing self-toxicity.
-
Export and Partial Cleavage by MrsT: The fully modified precursor peptide is recognized by MrsT, a bifunctional ABC transporter.[3] MrsT has a C-terminal protease domain that cleaves the leader peptide, but this cleavage is incomplete. It removes the bulk of the leader but leaves a six-amino-acid remnant (GDMEAA) attached to the N-terminus of the core peptide.[11][12] Simultaneously, MrsT transports this partially processed, inactive peptide (GDMEAA-mersacidin) out of the cell.[6][12]
-
Extracellular Activation by AprE: The final activation step occurs in the extracellular space. The protease AprE, an extracellular enzyme from the producer bacterium, recognizes and cleaves the remaining GDMEAA sequence, releasing the mature, 20-amino-acid, fully active this compound antibiotic.[11][12] This two-step processing is a novel mechanism that differs from many other lanthipeptides where the leader is fully removed in a single step upon export.[12]
Quantitative Data Summary
The following table summarizes key quantitative data related to the this compound biosynthesis pathway.
| Parameter | Value | Reference |
| Gene Cluster | ||
| Size | 12.3 kb | [1][3][7] |
| Open Reading Frames | 10 | [3][7][13] |
| Peptides | ||
| MrsA Precursor Peptide | 68 amino acids | [4][9] |
| MrsA Leader Peptide | 48 amino acids | [9] |
| MrsA Core Peptide | 20 amino acids | [4][9] |
| Mature this compound | 20 amino acids | [1][8] |
| Enzymes | ||
| MrsD Protein Size | 194 amino acids | [3][13] |
| MrsD Molecular Weight | 21.7 kDa | [3][13] |
Experimental Protocols and Methodologies
The elucidation of the this compound PTM pathway has been made possible by a combination of genetic, biochemical, and analytical techniques.
Heterologous Expression in E. coli
A cornerstone technique involves the expression of this compound biosynthesis genes in a heterologous host like Escherichia coli, which lacks the native machinery.[14]
-
Objective: To functionally characterize individual enzymes (MrsM, MrsD, MrsT) and produce modified precursor peptides for in vitro studies.
-
Methodology:
-
The genes mrsA, mrsM, and mrsD are cloned into compatible expression plasmids.[14] An N-terminal His6-tag is often fused to mrsA to facilitate purification.
-
These plasmids are co-transformed into an E. coli expression strain (e.g., BL21(DE3)).
-
Protein expression is induced, and the cells are harvested.
-
The His-tagged MrsA peptide (in its various modification states) is purified from the cell lysate using immobilized metal affinity chromatography (IMAC).
-
The purified peptide is analyzed by mass spectrometry (MALDI-TOF or LC-MS) to confirm the expected mass shifts corresponding to dehydration, cyclization, and decarboxylation events.[14]
-
In Vitro Protease Cleavage and Activity Assays
This protocol is used to identify the proteases responsible for leader cleavage and to confirm the bioactivity of the final product.
-
Objective: To test the function of MrsT and identify the extracellular protease (AprE) responsible for final activation.
-
Methodology:
-
Fully modified, inactive His-prethis compound is produced and purified from the E. coli heterologous system.
-
The precursor is incubated with either purified MrsT protease domain or, for identifying the second protease, with culture supernatant from the native Bacillus producer.[11][14]
-
The reaction products are analyzed by mass spectrometry to identify cleavage sites.
-
To confirm activation, the cleavage reaction mixture is used in an antimicrobial activity assay. A lawn of a sensitive indicator strain (e.g., Micrococcus luteus) is prepared on an agar plate, and a sample of the reaction is spotted onto the plate.[11]
-
The plate is incubated, and the formation of a clear zone of growth inhibition around the spot indicates the presence of active this compound.
-
Diagram: Experimental Workflow for Heterologous Expression and Analysis
Caption: A typical workflow for producing and validating modified this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Mode of action of the lantibiotic this compound: inhibition of peptidoglycan biosynthesis via a novel mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the Lantibiotic this compound: Organization of a Type B Lantibiotic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissecting Structural and Functional Diversity of the Lantibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scilit.com [scilit.com]
- 8. The Lantibiotic this compound Is an Autoinducing Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Mechanistic Understanding of Lanthipeptide Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Characterization of Leader Processing Shows That Partially Processed this compound Is Activated by AprE After Export [frontiersin.org]
- 12. Mutational Studies of the this compound Leader Reveal the Function of Its Unique Two-Step Leader Processing Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Purification of Mersacidin from Culture Supernatant
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mersacidin is a Type B lantibiotic produced by Bacillus sp. HIL Y-85,54728 with potent antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][2][3]. It inhibits peptidoglycan synthesis by binding to lipid II[4][5]. This document provides a detailed protocol for the purification of this compound from the culture supernatant of its producer strain, compiling methodologies from published literature to guide researchers in obtaining this promising antibiotic for further study and development.
I. Fermentation for this compound Production
Successful purification of this compound begins with robust production in culture. The following protocol is based on established fermentation conditions for Bacillus sp. HIL Y-85,54728.
Protocol 1: Fermentation of Bacillus sp. HIL Y-85,54728
-
Strain and Culture Conditions:
-
Microorganism: Bacillus sp. strain HIL Y-85,54728[3].
-
Growth Medium: For initial culture expansion, use Tryptic Soy Broth. For this compound production, a synthetic medium is employed[3].
-
Inoculation and Growth: Inoculate the synthetic production medium with a seed culture of Bacillus sp. HIL Y-85,54728.
-
Incubation: Incubate at 30°C with agitation. This compound production is growth phase-dependent, with transcription of the structural gene (mrsA) starting at the onset of the early stationary phase[3]. This compound can be detected in the supernatant after 14 to 15 hours of cultivation[3].
-
-
Harvesting:
-
After a suitable incubation period (e.g., 65 hours or as optimized), harvest the culture broth.
-
Separate the bacterial cells from the culture supernatant by centrifugation. The supernatant contains the secreted this compound.
-
II. Purification of this compound from Culture Supernatant
The purification of this compound from the culture supernatant is typically a two-step process involving an initial capture and concentration step followed by a high-resolution polishing step using reversed-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow for this compound Purification
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound, a new antibiotic from Bacillus. Fermentation, isolation, purification and chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the Lantibiotic this compound: Organization of a Type B Lantibiotic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Lantibiotic this compound Inhibits Peptidoglycan Synthesis by Targeting Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Construction of an Expression System for Site-Directed Mutagenesis of the Lantibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
Heterologous Expression of Mersacidin in E. coli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mersacidin is a potent Class II lanthipeptide antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It functions by binding to lipid II, a crucial precursor in bacterial cell wall biosynthesis.[3] The complex structure of this compound, featuring four intramolecular lanthionine rings, is a result of post-translational modifications of a ribosomally synthesized precursor peptide, MrsA.[4] The heterologous expression of this compound in a well-characterized host like Escherichia coli offers a scalable and genetically tractable platform for its production, overcoming the limitations of isolation from its native producer, Bacillus amyloliquefaciens.[1][2] This document provides detailed application notes and protocols for the successful expression and purification of prethis compound in E. coli and its subsequent in vitro activation.
Challenges and Strategies in Heterologous Expression
The primary challenge in producing active this compound in E. coli lies in replicating the complex post-translational modifications and leader peptide processing that occur in its native host. E. coli lacks the enzymatic machinery required for these transformations. The strategy outlined here employs a modular, co-expression system where the necessary genes from the this compound biosynthetic gene cluster are introduced into E. coli on compatible plasmids.
This system is designed to produce a fully modified, yet inactive, His-tagged precursor of this compound (His-prethis compound) within the E. coli cytoplasm.[1][5] This inactive form prevents toxicity to the host cells. The His-tag facilitates straightforward purification from the cell lysate. Subsequent in vitro enzymatic cleavage of the leader peptide is then required to yield the mature, active this compound.
Data Presentation: Quantitative Summary
The following tables summarize the quantitative data obtained from the optimized heterologous expression system for this compound in E. coli BL21(DE3).[1][5]
Table 1: Plasmids for Heterologous Expression of this compound Components
| Plasmid Backbone | Resistance Marker | Expressed Gene(s) | Inducer |
| pACYC derivative | Chloramphenicol | His-MrsA, MrsM | IPTG |
| pBAD derivative | Ampicillin | MrsD | L-Arabinose |
Table 2: Optimized Production Yields of this compound Precursors
| Expressed Proteins | Yield (mg/L of culture) |
| His-MrsA (unmodified) | 2.0 |
| His-MrsA + MrsM (dehydrated) | 2.5 |
| His-MrsA + MrsM + MrsD (fully modified prethis compound) | 7.5 |
Signaling Pathways and Experimental Workflows
This compound Biosynthesis Pathway in E. coli
The heterologous biosynthesis of this compound in E. coli involves the coordinated action of three key gene products from the native this compound gene cluster. The precursor peptide, MrsA, undergoes a series of post-translational modifications catalyzed by MrsM and MrsD to form prethis compound.
Caption: this compound biosynthetic pathway in the E. coli expression system.
Experimental Workflow for this compound Production and Activation
The overall process begins with the co-transformation of E. coli with expression vectors, followed by optimized fermentation, purification of the inactive precursor, and finally, in vitro activation to produce mature this compound.
Caption: Overall experimental workflow for this compound production.
Experimental Protocols
Protocol 1: Plasmid Construction
-
Gene Amplification : The biosynthetic genes mrsA, mrsM, and mrsD are amplified from the genomic DNA of Bacillus amyloliquefaciens strain BH072.[1] Primers should be designed to introduce appropriate restriction sites for cloning into the target vectors. An N-terminal His-tag sequence should be incorporated into the forward primer for mrsA.
-
Vector Selection : Utilize a two-plasmid system with compatible origins of replication and different antibiotic resistance markers. A suitable combination is a pACYC-based vector (chloramphenicol resistance) for His-mrsA and mrsM, and a pBAD-based vector (ampicillin resistance) for mrsD.[1]
-
Cloning : Digest the amplified gene fragments and the corresponding vectors with the selected restriction enzymes. Ligate the inserts into the vectors using T4 DNA ligase.
-
Transformation and Verification : Transform the ligated plasmids into a cloning strain of E. coli (e.g., TOP10). Select transformants on appropriate antibiotic plates. Verify the correct constructs by plasmid isolation, restriction digestion, and Sanger sequencing.
Protocol 2: Heterologous Expression of His-Prethis compound
-
Transformation : Co-transform chemically competent E. coli BL21(DE3) cells with the pACYC-His-MrsA-MrsM and pBAD-MrsD plasmids. Plate the transformed cells on LB agar containing 15 µg/mL chloramphenicol and 100 µg/mL ampicillin.[6] Incubate overnight at 37°C.
-
Starter Culture : Inoculate several colonies into 50 mL of LB medium containing 10 µg/mL chloramphenicol and 100 µg/mL ampicillin.[6] Grow overnight at 37°C with shaking at 225 rpm.
-
Expression Culture : Dilute the overnight culture 1:50 into fresh, pre-warmed (37°C) LB medium with the same antibiotic concentrations.[5] Grow at 37°C with shaking at 225 rpm for approximately 2.5 hours, until the OD600 reaches 0.6-0.8.
-
Induction : Transfer the culture flasks to a shaker set at 16°C. Immediately induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.2% (w/v).[5]
-
Incubation : Continue to incubate the cultures at 16°C with shaking at 225 rpm for 24 hours.[5]
-
Harvesting : Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. Discard the supernatant and store the cell pellet at -20°C or proceed directly to purification.
Protocol 3: Purification of His-Prethis compound
-
Cell Lysis : Resuspend the cell pellet from a 1 L culture in 30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0). Lyse the cells by sonication on ice. Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Column Preparation : Prepare a Ni-NTA affinity column (1 mL of resin slurry per 1 L of original culture volume).[1][5] Equilibrate the column with 10 column volumes of Lysis Buffer.
-
Binding : Apply the cleared lysate to the equilibrated Ni-NTA column. Allow the lysate to flow through by gravity.
-
Washing :
-
Elution : Elute the His-tagged prethis compound with 5 column volumes of Elution Buffer (20 mM NaH2PO4, 0.5 M NaCl, 250-500 mM imidazole, pH 7.4). Collect 1 mL fractions.
-
Desalting : Identify fractions containing the purified protein using SDS-PAGE. Pool the relevant fractions and desalt using a C18 column or dialysis against Milli-Q water.
-
Lyophilization : Freeze-dry the desalted protein for long-term storage.
Protocol 4: Expression and Purification of AprE Protease
Note: The protease responsible for the final activation step of this compound has been identified as AprE from B. amyloliquefaciens.[7] This protocol outlines its heterologous production.
-
Cloning : Clone the gene for aprE from B. amyloliquefaciens into a suitable E. coli expression vector (e.g., pET vector) with a C-terminal His-tag.
-
Expression : Transform the construct into E. coli BL21(DE3). Grow the culture and induce expression as described in Protocol 2, with appropriate antibiotic selection.
-
Purification : Purify the His-tagged AprE using Ni-NTA affinity chromatography as detailed in Protocol 3.
Protocol 5: In Vitro Activation of Prethis compound
-
Reaction Setup : Dissolve the lyophilized, purified His-prethis compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Enzymatic Digestion : Add the purified His-tagged AprE protease to the prethis compound solution. The optimal enzyme-to-substrate ratio should be determined empirically, but a starting point of 1:100 (w/w) can be used.
-
Incubation : Incubate the reaction mixture at 37°C for 2-4 hours.[7]
-
Monitoring : Monitor the cleavage of the leader peptide and the formation of active this compound by mass spectrometry (MALDI-TOF or LC-MS) and by antimicrobial activity assays.
-
Activity Assay : Spot the reaction mixture onto an agar plate seeded with a sensitive indicator strain, such as Micrococcus flavus, to confirm the generation of active this compound.[1]
Conclusion
The modular expression system described provides a robust and optimizable platform for the production of the potent antibiotic this compound in E. coli. This approach not only facilitates higher yields compared to isolation from the native producer but also opens avenues for bioengineering and the creation of novel this compound analogs with improved therapeutic properties. The detailed protocols provided herein serve as a comprehensive guide for researchers aiming to utilize this powerful heterologous expression system.
References
- 1. pure.rug.nl [pure.rug.nl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Construction of an Expression System for Site-Directed Mutagenesis of the Lantibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of Polyhistidine-Tagged Proteins | Springer Nature Experiments [experiments.springernature.com]
- 5. Heterologous Expression of this compound in Escherichia coli Elucidates the Mode of Leader Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Site-Directed Mutagenesis of the Mersacidin Structural Gene, mrsA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mersacidin is a potent, ribosomally synthesized, and post-translationally modified peptide (lantibiotic) with significant activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique structure and mechanism of action—inhibiting cell wall biosynthesis by binding to lipid II—make it a compelling target for antibiotic development.[1][2][3] Site-directed mutagenesis of its structural gene, mrsA, offers a powerful tool to probe structure-activity relationships, enhance antimicrobial properties, and overcome potential resistance mechanisms. These notes provide detailed protocols and data for the targeted modification of the mrsA gene, leveraging established expression systems to generate novel this compound variants.
Background: The this compound Biosynthetic Pathway
This compound is encoded by the mrsA gene as a 68-amino-acid precursor peptide (pre-MrsA), which consists of a 48-amino-acid N-terminal leader peptide and a 20-amino-acid C-terminal core peptide.[4] This precursor undergoes extensive post-translational modifications orchestrated by enzymes encoded within the mrs gene cluster.
-
Key Genes in the Cluster:
-
mrsM : Catalyzes the dehydration of serine and threonine residues and subsequent intramolecular cyclization to form (methyl)lanthionine rings.[5]
-
mrsD : An oxidative decarboxylase that modifies the C-terminal cysteine residue.[1][5]
-
mrsT : A bifunctional ABC transporter with a protease domain responsible for export and partial cleavage of the leader peptide.[5][6]
-
mrsFGE : An ABC transporter conferring producer self-immunity.[5]
-
mrsR1, mrsR2, mrsK2 : Regulatory genes that control the expression of the biosynthetic and immunity genes.[5]
The biosynthesis of this compound is a tightly regulated process, involving a two-component system (MrsR2/K2) and is activated by the presence of this compound itself in an auto-induction mechanism.
Caption: this compound biosynthesis workflow from gene to mature peptide.
Experimental Strategies for mrsA Mutagenesis
Two primary strategies have been successfully employed to generate and express mrsA mutants:
-
Chromosomal Gene Replacement in Bacillus sp. : This method involves replacing the wild-type mrsA gene on the chromosome of the native producer strain (Bacillus sp. HIL Y-85,54728) with the engineered version via homologous recombination. This ensures that the mutant gene is expressed under its native regulatory control and maintains the correct gene dosage relative to the rest of the biosynthetic machinery.[2][3]
-
trans-Complementation System : This approach uses a host strain where the native mrsA gene has been inactivated (e.g., by introducing a stop codon).[4] The mutated mrsA gene is then expressed from a shuttle plasmid, complementing the inactive chromosomal copy. This system is often more suitable for generating large libraries of mutants due to the ease of plasmid manipulation.[4]
Caption: Comparison of two primary strategies for mrsA mutagenesis.
Data Presentation: Activity of this compound Variants
Site-directed mutagenesis has revealed several key residues essential for this compound's biosynthesis and antimicrobial activity. The following tables summarize quantitative and qualitative data from published studies.
Table 1: Production Levels of Selected mrsA Mutants
| Mutant | Expression System | Production Level | Reference |
| Wild-Type (mrsA) | Native Bacillus sp. | 140–160 mg/L | [4] |
| trans-complemented mrsA | mrsA-inactive Bacillus sp. + plasmid | 60–80 mg/L | [4] |
| S16I | Chromosomal Replacement | Produced in small amounts | [2] |
| E17A | Chromosomal Replacement | Obtained in good yields | [2] |
| F3L | Chromosomal Replacement | Good yield (comparable to E17A) | [2] |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound Variants (µg/mL)
| Variant | M. luteus ATCC 4698 | S. aureus (MSSA) | S. aureus (MRSA) | S. pneumoniae | E. faecalis | Reference |
| This compound (WT) | 4 | 4 | 4 | 2 | 16 | [4] |
| F3L | 8 | 8 | 8 | 8 | 32 | [2] |
| E17A | >128 | >128 | >128 | >128 | >128 | [2] |
| S16I | >128 | >128 | >128 | >128 | >128 | [2] |
| F3W | - | 2 | 2 | 1 | 8 | [4] |
| G9A | - | 4 | 4 | 4 | 32 | [4] |
| V11I | - | 4 | 4 | 4 | 8 | [4] |
| L14I | - | 4 | 4 | 2 | 16 | [4] |
Note: Data for F3L, E17A, and S16I were reported as having "markedly reduced activity," with specific MICs against M. luteus >128 µg/mL. Data for other mutants are from a comprehensive library screen.[2][4]
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of mrsA via Whole-Plasmid PCR
This protocol is adapted from standard whole-plasmid mutagenesis methods (e.g., QuikChange) and is suitable for introducing mutations into mrsA cloned in an appropriate vector (e.g., pALTER-1 or a shuttle vector like pCU1).
4.1.1. Mutagenic Primer Design:
-
Primers should be complementary to each other and 25-45 bases in length.
-
The desired mutation should be located in the center of the primers, with 10-15 bases of correct sequence on both sides.
-
The melting temperature (Tm) should be ≥78°C. Use the formula: Tm = 81.5 + 0.41(%GC) – 675/N - %mismatch .
-
Primers should have a minimum GC content of 40% and terminate in a G or C base.
-
Example (F3L mutation): To change Phenylalanine (TTT) at position 3 to Leucine (CTT), the primers would be designed around this codon in the mrsA sequence.
4.1.2. PCR Reaction Mixture:
| Component | Final Concentration | Volume (for 50 µL) |
| 5x High-Fidelity Buffer | 1x | 10 µL |
| dNTP Mix | 0.2 mM each | 1 µL (of 10 mM stock) |
| Forward Primer | 0.2-0.5 µM | 1.25 µL (of 10 µM stock) |
| Reverse Primer | 0.2-0.5 µM | 1.25 µL (of 10 µM stock) |
| Plasmid Template DNA | 5-50 ng | 1 µL |
| High-Fidelity DNA Polymerase | (e.g., 2.5 U) | 1 µL |
| Nuclease-Free Water | - | To 50 µL |
4.1.3. PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 30 sec | 1 |
| Denaturation | 95°C | 30 sec | \multirow{3}{*}{18} |
| Annealing | 55-60°C | 1 min | |
| Extension | 68°C | 1 min / kb of plasmid length | |
| Final Extension | 68°C | 7 min | 1 |
| Hold | 4°C | ∞ | 1 |
4.1.4. Template Digestion and Transformation:
-
Following PCR, add 1 µL of DpnI restriction enzyme (10-20 U) directly to the PCR reaction. DpnI specifically digests the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated mutant plasmid.
-
Incubate at 37°C for 1-2 hours.
-
Transform 1-2 µL of the DpnI-treated product into competent E. coli cells for plasmid propagation.
-
Plate on selective LB agar and incubate overnight at 37°C.
-
Screen colonies by sequencing to confirm the desired mutation.
Protocol 2: Protoplast Transformation of Bacillus sp.
This protocol is a generalized method for introducing the mutated plasmid into the Bacillus sp. producer strain. Optimization for the specific strain HIL Y-85,54728 may be required.
4.2.1. Preparation of Protoplasts:
-
Inoculate 50 mL of a suitable broth (e.g., Tryptic Soy Broth) with Bacillus sp. and grow to an OD600 of ~1.0.
-
Harvest cells by centrifugation (e.g., 5,000 x g, 10 min, 4°C).
-
Wash the cell pellet with an equal volume of SMMP buffer (e.g., 0.5 M sucrose, 20 mM maleate, 20 mM MgCl₂, pH 6.5).
-
Resuspend the pellet in a smaller volume (e.g., 5 mL) of SMMP containing lysozyme (e.g., 2 mg/mL).
-
Incubate at 37°C for 30-90 minutes, periodically observing a sample under a microscope until >99% of cells are converted to spherical protoplasts.
-
Gently harvest protoplasts by centrifugation (e.g., 2,000 x g, 15 min, 4°C).
-
Wash the protoplast pellet twice with SMMP buffer to remove lysozyme.
-
Resuspend the final protoplast pellet in 1 mL of SMMP.
4.2.2. Transformation:
-
Mix 100 µL of the fresh protoplast suspension with 1-5 µg of plasmid DNA.
-
Immediately add 300 µL of a 40% (w/v) polyethylene glycol (PEG) solution in SMMP. Mix gently by pipetting.
-
Incubate at room temperature for 2-3 minutes.
-
Add 1 mL of SMMP and mix gently.
-
Harvest protoplasts by centrifugation (2,000 x g, 10 min).
-
Resuspend the pellet in 100-200 µL of SMMP.
4.2.3. Regeneration and Selection:
-
Plate the entire transformation mix onto a regeneration medium (e.g., DM3 agar) which supports cell wall regeneration.
-
Incubate at 30-37°C for 16-24 hours.
-
Overlay the plates with a soft agar containing the appropriate antibiotic for selection.
-
Continue incubation until transformant colonies appear.
Conclusion
The genetic tractability of the this compound biosynthetic system provides a robust platform for peptide engineering. By employing the site-directed mutagenesis and transformation protocols outlined here, researchers can systematically alter the structure of this compound to generate novel analogs. The data presented underscores the importance of specific residues, such as E17 and S16, for biological activity, guiding future efforts in the rational design of next-generation lantibiotics with improved therapeutic potential. Careful validation of mutants through sequencing, mass spectrometry, and antimicrobial assays is critical for successful drug development campaigns.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Dissecting structural and functional diversity of the lantibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protoplast Transformation of Recalcitrant Alkaliphilic Bacillus sp. with Methylated Plasmid DNA and a Developed Hard Agar Regeneration Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutational Studies of the this compound Leader Reveal the Function of Its Unique Two-Step Leader Processing Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High frequency transformation of Bacillus subtilis protoplasts by plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Mersacidin Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mersacidin is a globular, type-B lantibiotic produced by Bacillus species. It exhibits potent antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Unlike the elongated, pore-forming type-A lantibiotics such as nisin, this compound does not primarily disrupt the integrity of the cytoplasmic membrane. Instead, its bactericidal action stems from the specific inhibition of cell wall biosynthesis, making it a subject of significant interest for the development of new therapeutic agents. These application notes provide detailed protocols for assessing the antimicrobial activity of this compound.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound selectively targets and inhibits the synthesis of peptidoglycan, an essential component of the bacterial cell wall. The molecular basis for this inhibition is the formation of a stable complex with Lipid II, the membrane-bound precursor molecule for peptidoglycan synthesis. By binding to Lipid II, this compound sterically hinders the transglycosylation step, which is the polymerization of the glycan chains of peptidoglycan. This blockage leads to the accumulation of the cytoplasmic peptidoglycan precursor, UDP-MurNAc-pentapeptide, and ultimately results in cell lysis due to the compromised cell wall integrity. Notably, this compound's binding site on Lipid II is distinct from that of glycopeptide antibiotics like vancomycin, meaning there is no cross-resistance.
Caption: this compound's mechanism of action targeting Lipid II.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the antimicrobial activity of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like methanol with 0.01% acetic acid)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial strains for testing
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
Protocol:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), pick 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution of this compound:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound and the growth control wells. The final volume in each well will be 200 µL.
-
Include a sterility control well (MHB only) and a growth control well (MHB with inoculum, no this compound).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Agar Well Diffusion Assay
This is a qualitative method to assess the antimicrobial activity of this compound.
Materials:
-
This compound solution of known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains for testing
-
Sterile swabs
-
Sterile cork borer or pipette tip (to create wells)
-
0.5 McFarland turbidity standard
Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.
-
-
Plate Inoculation:
-
Dip a sterile swab into the standardized bacterial suspension and remove excess liquid by pressing against the inside of the tube.
-
Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
-
Well Creation and Sample Addition:
-
Allow the plate to dry for 5-15 minutes.
-
Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Pipette a fixed volume (e.g., 50-100 µL) of the this compound solution into each well.
-
Include a negative control well with the solvent used to dissolve this compound.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Zone of Inhibition Measurement:
-
Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.
-
Radiolabeled Lipid II Binding Assay
This assay provides direct evidence of this compound's interaction with Lipid II.
Materials:
-
Radiolabeled this compound (e.g., [¹⁴C]this compound)
-
Isolated bacterial membranes capable of in vitro peptidoglycan synthesis
-
Radiolabeled peptidoglycan precursor (e.g., UDP-[¹⁴C]GlcNAc)
-
Unlabeled UDP-MurNAc-pentapeptide
-
Buffer (e.g., Tris-HCl with MgCl₂)
-
Scintillation counter
Protocol:
-
Preparation of Membranes: Isolate cell wall membrane fractions from a suitable bacterial strain (e.g., Bacillus megaterium).
-
In Vitro Peptidoglycan Synthesis:
-
Set up a reaction mixture containing the isolated membranes, UDP-MurNAc-pentapeptide, and UDP-[¹⁴C]GlcNAc to allow for the synthesis of radiolabeled Lipid II.
-
-
Binding Assay:
-
Incubate the membranes with synthesized radiolabeled Lipid II in the presence of varying concentrations of [¹⁴C]this compound.
-
To demonstrate specificity, perform competition experiments by pre-incubating the membranes with unlabeled this compound or other antibiotics that interfere with Lipid II synthesis (e.g., bacitracin) before adding [¹⁴C]this compound.
-
-
Separation and Quantification:
-
Separate the membrane-bound [¹⁴C]this compound from the unbound fraction by centrifugation or filtration.
-
Quantify the radioactivity in the membrane pellet using a scintillation counter.
-
-
Data Analysis:
-
A decrease in the binding of [¹⁴C]this compound in the presence of inhibitors of Lipid II synthesis or an excess of unlabeled this compound confirms the specific interaction.
-
Caption: General experimental workflow for assessing antimicrobial activity.
Data Presentation
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains as reported in the literature.
| Bacterial Species | Strain(s) | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | Various | 8 | |
| Coagulase-negative staphylococci | Various | 8 | |
| Hemolytic streptococci | Various | 4 - 8 | |
| Streptococcus pneumoniae | Various | 4 - 8 | |
| Clostridium perfringens | Various | 4 | |
| Propionibacterium acnes | Various | 8 | |
| Peptococci | Various | 1 | |
| Peptostreptococci | Various | 8 | |
| Enterococci | Vancomycin-resistant | ≥ 16 | |
| Pediococcus species | Vancomycin-resistant | 4 - 32 | |
| Leuconostoc species | Vancomycin-resistant | ≤ 2 | |
| Micrococcus luteus | ATCC 4698 | 0.1 | |
| Staphylococcus aureus | SG511 | 1 | |
| Staphylococcus aureus | SA137/93A | 35 | |
| Staphylococcus aureus | SA137/93G | 30 | |
| Staphylococcus aureus (MRSA) | 99308 | 1 mg/L |
Note: MIC values can vary depending on the specific strain, testing methodology, and media components. For instance, the activity of this compound can be enhanced in a calcium-enriched medium.
Conclusion
The assessment of this compound's antimicrobial activity relies on a combination of standard susceptibility testing methods and more specialized assays to elucidate its mechanism of action. The protocols detailed in these application notes provide a robust framework for researchers to evaluate the efficacy of this compound and to investigate its unique interaction with the bacterial cell wall synthesis machinery. The provided data and methodologies can serve as a valuable resource for the further development of this compound as a potential therapeutic agent against multidrug-resistant Gram-positive pathogens.
Application Notes and Protocols: In Vivo Efficacy of Mersacidin in a Mouse Rhinitis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mersacidin, a type-B lantibiotic, has demonstrated significant in vivo activity against methicillin-resistant Staphylococcus aureus (MRSA), a common pathogen implicated in nasal colonization and rhinitis.[1][2][3] Its unique mechanism of action, which involves inhibiting peptidoglycan biosynthesis by binding to lipid II, makes it a promising candidate for combating antibiotic-resistant bacterial infections.[4][5][6][7][8] Unlike many other antibiotics, this compound's efficacy is not compromised by increased cell wall thickness, a resistance mechanism seen in some MRSA strains.[9] These application notes provide a comprehensive overview of the in vivo efficacy of this compound in a mouse rhinitis model, including detailed experimental protocols and a summary of key findings.
Data Presentation
Table 1: In Vivo Efficacy of this compound Against MRSA in a Mouse Rhinitis Model
| Treatment Group | Bacterial Load in Nasal Scrapings (CFU) | Systemic Bacterial Dissemination (Blood, Lungs, Liver, Kidney, Spleen) |
| MRSA-infected, Untreated | 7.5 x 10⁴ to 1.5 x 10⁵ | Not specified |
| MRSA-infected, this compound-treated | Not Detected | Not Detected |
CFU: Colony Forming Units[1]
Table 2: Pro-inflammatory Cytokine Levels in Blood of MRSA-Infected Mice
| Cytokine | MRSA-infected, Untreated (pg/mL) | MRSA-infected, this compound-treated (pg/mL) |
| Interleukin-1β (IL-1β) | 60 ± 0.1 | 0.0 ± 0.6 |
| Tumor Necrosis Factor-α (TNF-α) | 280 ± 1.8 | 0.0 ± 0.9 |
| [1] |
Experimental Protocols
Murine Model of MRSA Rhinitis
This protocol details the establishment of a nasal MRSA colonization model in mice to evaluate the in vivo efficacy of this compound.[1][2]
Materials:
-
BALB/cA mice
-
Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., S. aureus 99308)
-
Hydrocortisone
-
Saline (150 mM NaCl)
-
Columbia agar with 5% sheep blood and 2% NaCl
-
Mueller-Hinton agar with oxacillin (6 mg/L) and 4% NaCl
-
This compound
-
Anesthesia (as per institutional guidelines)
Procedure:
-
Bacterial Strain Adaptation: To optimize colonization of the mouse nasal epithelium, the human clinical MRSA isolate is passaged through mice.
-
Culture the MRSA strain on Columbia agar with 5% sheep blood and 2% NaCl to stimulate polysaccharide capsule production.[1]
-
Inject 3 x 10⁶–10⁸ CFU of the bacteria intraperitoneally into a healthy BALB/cA mouse.
-
The following day, isolate staphylococci from the liver and subsequently passage them through healthy mice via intranasal administration.
-
Re-isolate the bacteria from homogenized scraped nasal tissue and incubate on selective agar (e.g., OXA-medium) overnight at 35°C.
-
-
Animal Preparation: To impair host immunity and facilitate stable colonization, pre-treat mice with hydrocortisone.[1]
-
Intranasal Inoculation:
-
Prepare a suspension of fresh MRSA colonies in saline to a concentration of 3 x 10²–10⁴ CFU.
-
Lightly anesthetize the mice.
-
Inoculate the mice intranasally with the bacterial suspension. This can be performed three times over 5 days or six times over 30 days to establish colonization.[1]
-
-
Confirmation of Colonization: Before initiating treatment, confirm MRSA colonization by collecting nasal scrapings and quantifying the bacterial load (CFU).[1]
This compound Treatment Protocol
This protocol outlines the administration of this compound to MRSA-colonized mice.
Materials:
-
This compound solution (formulated for intranasal delivery)
-
MRSA-colonized mice (from Protocol 1)
Procedure:
-
Drug Administration: Administer this compound intranasally to the colonized mice. A typical regimen is twice daily for 3 days at a dose of 1.66 mg/kg per treatment.[1]
-
Efficacy Assessment:
Cytokine Analysis
This protocol describes the measurement of pro-inflammatory cytokines to assess the host's inflammatory response to infection and treatment.
Materials:
-
Blood samples from treated and control mice
-
ELISA kits for IL-1β and TNF-α
Procedure:
-
Sample Collection: Collect blood samples from mice at the end of the experiment.
-
Cytokine Measurement: Use commercial ELISA kits to quantify the concentrations of IL-1β and TNF-α in the serum according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels between untreated infected mice and this compound-treated mice.[1]
Visualizations
Caption: Experimental workflow for evaluating the in vivo efficacy of this compound.
Caption: this compound's mechanism of action and its effect on the inflammatory response.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound eradicates methicillin-resistant Staphylococcus aureus (MRSA) in a mouse rhinitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new antibiotic from Bacillus. In vitro and in vivo antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of action of the lantibiotic this compound: inhibition of peptidoglycan biosynthesis via a novel mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Biosynthesis of the Lantibiotic this compound: Organization of a Type B Lantibiotic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Antibacterial treatment of <em>Staphylococcus aureus [bonndoc.ulb.uni-bonn.de]
- 9. d-nb.info [d-nb.info]
Application Notes: Mersacidin for the Treatment of MRSA Infections
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mersacidin is a ribosomally synthesized, post-translationally modified peptide antibiotic belonging to the type-B lantibiotic family.[1] Produced by Bacillus sp. HIL Y-85, 54728, it exhibits potent bactericidal activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) strains.[2][3][4] Its novel mechanism of action, distinct from that of glycopeptides like vancomycin, makes it a compelling candidate for development against multi-drug resistant pathogens.[2][5] These notes provide an overview of its application, efficacy data, and detailed protocols for its evaluation against MRSA.
Mechanism of Action: this compound functions by inhibiting the biosynthesis of the bacterial cell wall.[2][3] Unlike beta-lactams, which target penicillin-binding proteins (PBPs), or vancomycin, which sequesters the D-Ala-D-Ala terminus of peptidoglycan precursors, this compound directly targets Lipid II.[1][6] Lipid II is an essential precursor molecule for peptidoglycan synthesis, responsible for transporting the building blocks from the cytoplasm across the cell membrane. This compound forms a stable complex with Lipid II, thereby preventing the transglycosylation step in the peptidoglycan assembly process.[6][7] This action halts cell wall construction, leading to cessation of growth and eventual cell lysis.[2] This targeted inhibition of a fundamental biosynthetic step provides a potent antibacterial effect and represents a unique approach to combating MRSA infections.[2][5]
Caption: Mechanism of action of this compound.
Quantitative Data
In Vitro Susceptibility of MRSA
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for this compound against MRSA strains.
| Parameter | Strain | Value | Reference |
| MIC | S. aureus 99308 (MRSA) | 1 mg/L | [1] |
| MIC90 | S. aureus | 8 µg/mL | [8][9] |
| MIC90 | Coagulase-negative staphylococci | 8 µg/mL | [8] |
In Vitro Time-Kill Assay
Time-kill curve analysis demonstrates the dose-dependent bactericidal activity of this compound against MRSA.
| Concentration | Time to Eradication (No Viable Bacteria) | Reference |
| 10x MIC (10 mg/L) | 2 hours | [1] |
| 5x MIC (5 mg/L) | 6 hours | [1] |
| 1x MIC (1 mg/L) | 20 hours | [1] |
In Vivo Efficacy in a Mouse Rhinitis Model
This compound has demonstrated high efficacy in eradicating MRSA in an animal model of nasal colonization.
| Treatment | Outcome | Tissues Analyzed | Reference |
| Intraperitoneal this compound | No detectable bacteria | Blood, Lungs, Liver, Kidney, Spleen, Nasal scrapings | [1][10] |
| Saline (Control) | Persistent MRSA colonization | N/A | [1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the standard broth microdilution method for determining the MIC of this compound against MRSA.
Materials:
-
This compound stock solution
-
Mueller-Hinton Broth (MHB)
-
MRSA isolate
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Inoculum: Culture the MRSA strain overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilutions: Prepare serial twofold dilutions of this compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL, with concentrations ranging above and below the expected MIC (e.g., from 64 mg/L to 0.125 mg/L).
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control well (MHB + inoculum, no antibiotic) and a negative control well (MHB only).
-
Incubation: Cover the plate and incubate at 35°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: Time-Kill Assay
This protocol evaluates the bactericidal activity of this compound over time.
Materials:
-
This compound stock solution
-
MHB
-
MRSA isolate in logarithmic growth phase
-
Sterile culture tubes
-
Iso-Sensitest agar plates or equivalent
Procedure:
-
Prepare Cultures: Grow the MRSA strain in MHB to the early logarithmic phase (approx. 10⁶ CFU/mL).
-
Set Up Test Conditions: Prepare culture tubes containing MHB with this compound at concentrations of 1x, 5x, and 10x the predetermined MIC.[1] Also, prepare a growth control tube without any antibiotic.
-
Inoculation: Inoculate each tube with the logarithmic phase MRSA culture to a final density of approximately 10⁶ CFU/mL.[1]
-
Sampling and Plating: Incubate the tubes at 35°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 10, and 24 hours), withdraw an aliquot from each tube.[1]
-
Determine Viable Counts: Perform serial 10-fold dilutions of each aliquot in sterile saline. Plate 10 µL of each dilution in triplicate onto agar plates.[1]
-
Incubation and Counting: Incubate the plates overnight at 35°C. Count the colonies on the plates to determine the CFU/mL at each time point. The limit of detection is typically <10³ CFU/mL.[1]
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.
Protocol 3: In Vivo MRSA Nasal Colonization and Eradication Model
This protocol details an established mouse rhinitis model to assess the in vivo efficacy of this compound.[1][10]
Caption: Workflow for the in vivo MRSA mouse rhinitis model.
Procedure:
-
Animal Model: Use female BALB/cA mice (or a similar strain), 2 months old.[1]
-
Immunosuppression: To establish a stable nasal carriage state, impair the natural immunity of the animals by administering a corticosteroid such as hydrocortisone for several days prior to infection.[1][10]
-
MRSA Inoculation: Prepare an inoculum of a relevant MRSA strain (e.g., S. aureus 99308) in a low volume (e.g., 10 µL).[1] Administer the bacterial suspension intranasally on multiple days (e.g., days 5, 7, and 9) to establish colonization.[11]
-
Treatment Administration:
-
Treatment Group: Administer this compound via an appropriate route (e.g., intraperitoneally or intranasally) for a set number of days (e.g., twice daily for 3 days).[11]
-
Control Group: Administer sterile saline using the same schedule and route.
-
-
Efficacy Assessment: One day after the final treatment, euthanize the animals.
-
Bacterial Load Determination: Aseptically collect blood, lungs, liver, kidney, spleen, and nasal scrapings.[1][10] Homogenize the tissue samples in sterile phosphate-buffered saline (PBS). Perform serial dilutions and plate on selective agar (e.g., OXA-medium) to quantify the MRSA CFU per gram of tissue or mL of blood.[1]
-
Data Analysis: Compare the bacterial loads in the tissues of the this compound-treated group versus the control group to determine the eradication efficacy.
Signaling and Resistance
This compound's interaction with the cell membrane and inhibition of cell wall synthesis induces a significant stress response in S. aureus. This is primarily mediated by the VraSR two-component regulatory system, which acts as a sentinel for cell wall integrity.[7] Even subinhibitory concentrations of this compound (e.g., 0.15x MIC) are sufficient to trigger a strong induction of the VraSR regulon.[7] This response involves the upregulation of genes aimed at mitigating cell wall damage. While this is a general stress response, specific resistance mechanisms to this compound are not yet fully characterized. Studies have shown that deletion of the VraDE ABC transporter, which is highly upregulated in response to this compound, does not increase the susceptibility of S. aureus to the antibiotic, suggesting it is not a primary efflux pump for this compound.[7]
Caption: VraSR-mediated cell wall stress response to this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mode of action of the lantibiotic this compound: inhibition of peptidoglycan biosynthesis via a novel mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the lantibiotic this compound on the morphology of staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new antibiotic from Bacillus. In vitro and in vivo antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of action of the lantibiotic this compound: inhibition of peptidoglycan biosynthesis via a novel mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Lantibiotic this compound Inhibits Peptidoglycan Synthesis by Targeting Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The lantibiotic this compound is a strong inducer of the cell wall stress response of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of this compound, a novel peptide, compared with that of vancomycin, teicoplanin, and daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of this compound, a novel peptide, compared with that of vancomycin, teicoplanin, and daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound eradicates methicillin-resistant Staphylococcus aureus (MRSA) in a mouse rhinitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Techniques for Radiolabeling Mersacidin for Binding Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mersacidin is a globular, type-B lanthipeptide antibiotic that exhibits potent bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of peptidoglycan biosynthesis by binding to Lipid II, a crucial precursor in the bacterial cell wall synthesis pathway. The specific interaction between this compound and Lipid II makes it an attractive target for the development of novel antibiotics.
Radioligand binding assays are indispensable tools for characterizing the affinity and kinetics of this interaction, providing valuable data for drug design and optimization. This document provides detailed application notes and protocols for the radiolabeling of this compound with various isotopes ([¹⁴C], [³H], and [¹²⁵I]) to facilitate binding studies.
Data Presentation
Table 1: Comparative Binding Affinities of Lanthipeptides Targeting Lipid II
While specific kinetic data (Kd, kon, koff) for radiolabeled this compound binding to Lipid II is not extensively available in the public domain, the following table presents available binding information for this compound and other lanthipeptides that target Lipid II, providing a comparative context for binding affinity.
| Lanthipeptide | Radioisotope | Target/System | Binding Parameter | Value | Reference |
| This compound | [¹⁴C] | Micrococcus luteus cells | Number of binding sites | ~1.3 x 10⁵ molecules/cell | [1] |
| This compound | [¹⁴C] | Isolated bacterial membranes | Binding | Dependent on Lipid II availability | [1] |
| Nisin | - | DPC micelles with Lipid II | Kd (estimated from NMR) | Micromolar range | [2] |
| Gallidermin | - | Lipid II-containing liposomes | Kd | ~1.2 µM | [3] |
| Mutacin 1140 | - | Lipid II-containing liposomes | Kd | ~0.8 µM | [3] |
Experimental Protocols
Protocol 1: Biosynthetic Production of [¹⁴C]this compound
This protocol is based on the in vivo labeling method described by Brötz et al. (1998)[1].
Objective: To produce [¹⁴C]this compound by incorporating a radiolabeled amino acid precursor during fermentation of the producer strain, Bacillus sp. HIL Y-85,54728.
Materials:
-
Bacillus sp. HIL Y-85,54728
-
Suitable fermentation medium (e.g., half-concentrated Mueller-Hinton broth)
-
[¹⁴C]-labeled amino acid precursor (e.g., [¹⁴C]Glycine or [¹⁴C]Serine)
-
Centrifuge and sterile centrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system with a reversed-phase column (e.g., C18)
-
Scintillation counter and scintillation fluid
-
Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)
Procedure:
-
Culture Preparation: Inoculate a sterile fermentation medium with Bacillus sp. HIL Y-85,54728. Incubate the culture under optimal growth conditions (e.g., 30°C with shaking).
-
Addition of Radiolabel: At the mid-logarithmic growth phase, add the [¹⁴C]-labeled amino acid precursor to the culture medium. The final concentration of the radiolabeled precursor should be empirically determined to achieve sufficient incorporation without affecting bacterial growth.
-
Fermentation: Continue the fermentation for a period that allows for the production and secretion of this compound (typically into the stationary phase).
-
Harvesting: Centrifuge the culture to pellet the bacterial cells. The supernatant, which contains the secreted [¹⁴C]this compound, should be carefully collected.
-
Purification: a. Filter the supernatant to remove any remaining cells or debris. b. Purify the [¹⁴C]this compound from the supernatant using reversed-phase HPLC. c. Establish a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid to separate this compound from other components in the supernatant. d. Collect fractions and monitor the radioactivity of each fraction using a scintillation counter to identify the peak corresponding to [¹⁴C]this compound.
-
Quantification and Specific Activity Determination: a. Pool the radioactive fractions and determine the total radioactivity. b. Quantify the concentration of this compound in the purified sample (e.g., by UV absorbance at 214 nm, comparing to a standard curve of unlabeled this compound). c. Calculate the specific activity of the [¹⁴C]this compound in Curies per mole (Ci/mol) or a similar unit.
-
Storage: Store the purified [¹⁴C]this compound at -20°C or -80°C in a suitable buffer.
Biosynthetic production workflow for [¹⁴C]this compound.
Protocol 2: Tritiation of this compound by Catalytic Exchange
Objective: To radiolabel this compound with tritium ([³H]) for use in high-sensitivity binding assays.
Materials:
-
Purified, unlabeled this compound
-
Tritium gas ([³H]₂)
-
Palladium on carbon catalyst (e.g., 10% Pd/C)
-
Anhydrous solvent (e.g., dimethylformamide or dioxane)
-
High-vacuum manifold for tritiation reactions
-
HPLC system for purification
-
Scintillation counter
Procedure:
-
Preparation: In a reaction vessel suitable for catalytic hydrogenation, dissolve a known quantity of this compound in an anhydrous solvent.
-
Catalyst Addition: Add the palladium on carbon catalyst to the solution. The amount of catalyst should be optimized but is typically around 10% by weight of the peptide.
-
Degassing: Freeze the reaction mixture in liquid nitrogen and evacuate the vessel using a high-vacuum manifold. Allow the mixture to thaw under vacuum. Repeat this freeze-pump-thaw cycle three times to remove dissolved gases.
-
Tritiation Reaction: Introduce a known amount of tritium gas into the reaction vessel. The reaction is typically stirred at room temperature for several hours to overnight. The reaction time should be optimized to achieve the desired specific activity while minimizing degradation.
-
Removal of Labile Tritium: After the reaction, the excess tritium gas is removed. The catalyst is filtered off, and the solvent is evaporated. The crude product is then repeatedly dissolved in a protic solvent (e.g., methanol or water) and evaporated to remove labile, non-covalently bound tritium.
-
Purification: Purify the [³H]this compound using reversed-phase HPLC as described in Protocol 1.
-
Quantification and Storage: Determine the specific activity and store the labeled peptide as described for [¹⁴C]this compound.
Workflow for the tritiation of this compound.
Protocol 3: Radioiodination of a this compound Analog with [¹²⁵I]
This compound does not contain tyrosine or histidine residues, which are the common sites for direct radioiodination. Therefore, this protocol involves the synthesis of a this compound analog containing a tyrosine residue, followed by iodination.
Part A: Solid-Phase Peptide Synthesis of a this compound-Tyrosine Analog
-
Design: Introduce a tyrosine residue at a position in the this compound sequence that is not critical for its interaction with Lipid II. The N- or C-terminus is often a suitable location.
-
Synthesis: Synthesize the linear peptide analog using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
Cyclization and Modification: Perform the necessary post-translational modifications, including the formation of the characteristic lanthionine bridges, to obtain the correctly folded, cyclic this compound-tyrosine analog. This is a complex process that may require specialized enzymatic or chemical methods.
-
Purification: Purify the analog by HPLC.
Part B: Iodination using the Chloramine-T Method
Materials:
-
Purified this compound-tyrosine analog
-
Na[¹²⁵I]
-
Chloramine-T solution (e.g., 1 mg/mL in phosphate buffer)
-
Sodium metabisulfite solution (e.g., 2 mg/mL in phosphate buffer)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the this compound-tyrosine analog dissolved in phosphate buffer with Na[¹²⁵I].
-
Initiation: Add a small volume of the Chloramine-T solution to initiate the iodination reaction. The reaction is typically allowed to proceed for 1-2 minutes at room temperature.
-
Termination: Stop the reaction by adding sodium metabisulfite solution, which reduces the excess Chloramine-T.
-
Purification: Separate the [¹²⁵I]this compound-tyrosine analog from unreacted [¹²⁵I] and other reagents using a size-exclusion chromatography column equilibrated with a suitable buffer.
-
Quantification and Storage: Determine the specific activity and store the labeled peptide appropriately, considering the shorter half-life of ¹²⁵I (approximately 60 days).
Workflow for synthesis and radioiodination of a this compound analog.
Protocol 4: Filtration Binding Assay for Radiolabeled this compound
This protocol is adapted from the methods described by Brötz et al. (1998) for [¹⁴C]this compound[1].
Objective: To measure the binding of radiolabeled this compound to its target, Lipid II, in bacterial membranes.
Materials:
-
Radiolabeled this compound ([¹⁴C], [³H], or [¹²⁵I])
-
Bacterial strain expressing Lipid II (e.g., Micrococcus luteus or a suitable Staphylococcus strain)
-
Growth medium (e.g., Mueller-Hinton broth)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)
-
Unlabeled this compound (for competition assays)
-
Glass fiber filters (e.g., GF/C)
-
Vacuum filtration manifold
-
Scintillation counter and scintillation fluid (for [¹⁴C] and [³H]) or a gamma counter (for [¹²⁵I])
Procedure:
-
Membrane Preparation: a. Grow the bacterial strain to the mid-logarithmic phase. b. Harvest the cells by centrifugation. c. Wash the cells with buffer. d. Lyse the cells (e.g., by sonication or French press) to release the membrane fragments. e. Isolate the membrane fraction by differential centrifugation. f. Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
Binding Reaction: a. In microcentrifuge tubes, set up the binding reactions. Each reaction should contain:
- A fixed amount of bacterial membranes (e.g., 50-100 µg of protein).
- A fixed concentration of radiolabeled this compound.
- For competition experiments, varying concentrations of unlabeled this compound.
- For total binding, no unlabeled this compound.
- For non-specific binding, a high concentration of unlabeled this compound (e.g., 1000-fold excess over the radioligand).
- Binding buffer to the final volume. b. Incubate the reactions at a suitable temperature (e.g., 25°C or 37°C) for a time sufficient to reach equilibrium (this should be determined experimentally).
-
Filtration: a. Pre-soak the glass fiber filters in binding buffer. b. Rapidly filter the contents of each reaction tube through a filter using the vacuum manifold. c. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: a. Place the filters in scintillation vials with scintillation fluid (for [¹⁴C] or [³H]) or in tubes for a gamma counter (for [¹²⁵I]). b. Measure the radioactivity on each filter.
-
Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. For saturation binding experiments, plot specific binding against the concentration of radiolabeled this compound to determine the Kd and Bmax. c. For competition experiments, plot the percentage of specific binding against the concentration of unlabeled this compound to determine the IC₅₀, from which the Ki can be calculated.
Workflow for a filtration-based radioligand binding assay.
References
- 1. The Lantibiotic this compound Inhibits Peptidoglycan Synthesis by Targeting Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards the Native Binding Modes of Antibiotics that Target Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid II Binding and Transmembrane Properties of Various Antimicrobial Lanthipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC for Mersacidin Purification and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mersacidin is a member of the lantibiotic family of antimicrobial peptides, characterized by its unique thioether cross-linked amino acids, lanthionine and methyllanthionine. Produced by Bacillus sp., this compound exhibits potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting cell wall biosynthesis.[1] Its complex structure and therapeutic potential necessitate robust methods for its purification and analysis. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the preparative purification of this compound from bacterial culture and its subsequent analytical characterization for purity and quantity. This application note provides detailed protocols for these applications.
This compound can be efficiently purified from culture supernatant in a one-step procedure using reversed-phase HPLC.[2] The purification process is crucial for obtaining a high-purity product for research and development. Following purification, analytical HPLC is employed to determine the purity of the this compound sample and to quantify its concentration. When coupled with mass spectrometry (LC-MS), HPLC can provide detailed information about the molecular weight and structure of the purified peptide.
Preparative HPLC for this compound Purification
Preparative reversed-phase HPLC is a powerful technique for isolating this compound from complex mixtures such as bacterial culture supernatants. The following protocol outlines a general method for the purification of this compound.
Experimental Protocol: Preparative HPLC
-
Sample Preparation:
-
Culture of Bacillus sp. strain HIL Y-85,54728 in a suitable production medium.
-
Centrifuge the culture to pellet the bacterial cells.
-
Collect the supernatant, which contains the secreted this compound.
-
Filter the supernatant through a 0.45 µm or 0.22 µm filter to remove any remaining cells and particulate matter.
-
-
HPLC System and Column:
-
HPLC System: A preparative HPLC system equipped with a gradient pump, a UV detector, and a fraction collector.
-
Column: A preparative reversed-phase C18 column (e.g., dimensions of 250 mm x 10 mm, 5 µm particle size).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 4.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 1-5 mL of filtered supernatant, depending on the column capacity and this compound concentration.
-
Gradient Program:
-
0-5 min: 20% B (isocratic)
-
5-45 min: 20% to 60% B (linear gradient)
-
45-50 min: 60% to 100% B (linear gradient)
-
50-55 min: 100% B (isocratic wash)
-
55-60 min: 100% to 20% B (linear gradient for re-equilibration)
-
60-70 min: 20% B (isocratic re-equilibration)
-
-
-
Fraction Collection and Post-Purification Processing:
-
Collect fractions corresponding to the major peak that elutes during the gradient.
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Pool the pure fractions and lyophilize to obtain purified this compound as a powder.
-
Quantitative Data: Preparative HPLC
| Parameter | Typical Value |
| Purity Achieved | >95% |
| Recovery Yield | 60-80% |
| Typical Retention Time | 20-30 minutes (highly dependent on the specific gradient and column) |
Analytical HPLC for this compound Analysis
Analytical reversed-phase HPLC is used to assess the purity of this compound preparations and to quantify its concentration. When coupled with a mass spectrometer, it becomes a powerful tool for identity confirmation.
Experimental Protocol: Analytical HPLC
-
Sample Preparation:
-
Dissolve the purified, lyophilized this compound in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Column:
-
HPLC System: An analytical HPLC system with a gradient pump and a UV detector. For LC-MS, the system is coupled to a mass spectrometer.
-
Column: An analytical reversed-phase C18 column (e.g., dimensions of 150 mm x 4.6 mm, 3.5 µm particle size).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10-20 µL
-
Gradient Program:
-
0-5 min: 30% B (isocratic)
-
5-25 min: 30% to 70% B (linear gradient)
-
25-28 min: 70% to 100% B (linear gradient)
-
28-30 min: 100% B (isocratic wash)
-
30-32 min: 100% to 30% B (linear gradient for re-equilibration)
-
32-40 min: 30% B (isocratic re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak area of the main this compound peak.
-
Calculate purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
-
For quantification, create a standard curve using this compound of known concentrations.
-
For LC-MS analysis, the mass-to-charge ratio (m/z) of the eluting peak is determined to confirm the identity of this compound. A peak with a mass corresponding to S16I this compound was detected at 21.28 min in one study.[3]
-
Quantitative Data: Analytical HPLC
| Parameter | Typical Value |
| Typical Retention Time | 15-25 minutes (dependent on the specific gradient and column) |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~5 µg/mL |
| Linearity (R²) for Quantification | >0.999 |
Workflow for this compound Purification and Analysis
Caption: Workflow for this compound purification and analysis.
Signaling Pathways and Logical Relationships
The purification and analysis of this compound do not involve biological signaling pathways. The logical relationship is a sequential workflow from crude biological product to a purified and characterized active pharmaceutical ingredient.
Conclusion
Reversed-phase HPLC is a highly effective and essential technique for both the purification of this compound from bacterial culture and its subsequent analysis. The protocols provided in this application note offer a robust starting point for researchers and drug development professionals working with this compound and other lantibiotics. Optimization of the gradient conditions and column selection may be necessary to achieve the desired purity and resolution for specific applications.
References
Troubleshooting & Optimization
Technical Support Center: Scaling Up Mersacidin Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the large-scale production of the lantibiotic Mersacidin.
Frequently Asked Questions (FAQs)
Q1: What are the primary expression systems for large-scale this compound production, and how do they compare?
A1: The two primary expression systems for this compound production are the native producer, Bacillus species (like Bacillus amyloliquefaciens), and a heterologous host, typically Escherichia coli. Each has distinct advantages and disadvantages for scalability.
| Feature | Bacillus species | Escherichia coli |
| Protein Secretion | Naturally secretes this compound into the culture medium, simplifying initial recovery. | Expresses this compound intracellularly as a precursor (pro-Mersacidin), requiring cell lysis for extraction. |
| Post-Translational Modifications (PTMs) | Possesses all the native machinery for the complex modifications required for active this compound. | Requires co-expression of necessary modification enzymes (e.g., MrsM and MrsD) with the precursor peptide (MrsA).[1] |
| Leader Peptide Processing | Utilizes a two-step process involving the transporter MrsT and extracellular proteases, which can sometimes be inefficient.[2] | Lacks the native proteases, requiring an in vitro enzymatic cleavage step after purification, which offers more control but adds a process step.[1][3] |
| Endotoxins | Gram-positive, so lacks endotoxins (lipopolysaccharides), which is a significant advantage for producing therapeutics for human use. | Gram-negative, containing endotoxins that must be removed during downstream processing, adding complexity and cost.[4] |
| Genetic Tools | Genetic manipulation tools are available but can be less straightforward than in E. coli. | Extensive and well-established genetic tools for high-level protein expression. |
| Extracellular Proteases | Produces a variety of extracellular proteases that can potentially degrade the secreted this compound, impacting yield.[1] | Lacks secreted proteases, which can protect the integrity of the expressed pro-Mersacidin.[1] |
Q2: What is the mechanism of this compound activation, and why is it a challenge in production?
A2: this compound is synthesized as an inactive precursor peptide (pre-Mersacidin) with an N-terminal leader sequence. Activation involves a unique two-step proteolytic cleavage of this leader.[2][3]
-
First Cleavage (by MrsT): The bifunctional transporter and protease, MrsT, cleaves a large portion of the leader peptide upon transport out of the cell in Bacillus. However, it leaves a six-amino-acid remnant (GDMEAA) attached to the core peptide.[3]
-
Second Cleavage (by AprE): An extracellular subtilisin-like protease, AprE, performs the final cleavage, removing the GDMEAA sequence to release the fully active this compound.[3]
The challenge lies in ensuring the efficiency and specificity of these cleavage events, especially in a large-scale process. In heterologous systems like E. coli, both cleavage steps must be replicated, typically through the addition of purified proteases in vitro.[3]
Q3: What are the major regulatory hurdles to consider when scaling up this compound production?
A3: While specific guidelines for lantibiotics are not extensively detailed, the general regulatory framework for antibiotics and biologics applies. Key considerations include:
-
Good Manufacturing Practices (GMP): All manufacturing processes must adhere to GMP standards to ensure product quality, safety, and consistency.[5]
-
Purity and Impurity Profile: Detailed characterization of the final product is required, including the identification and quantification of any impurities, such as partially modified this compound or host cell proteins.
-
Endotoxin Removal: If using an E. coli expression system, robust methods for the removal and quantification of endotoxins are mandatory.[4]
-
Environmental Impact: There are increasing regulatory expectations for controlling the release of active pharmaceutical ingredients (APIs) into the environment from manufacturing facilities.[6][7]
-
Live Biotherapeutic Products (LBPs): If considering using a live engineered Bacillus strain as a therapeutic, it would fall under the regulatory framework for LBPs, which has its own specific set of requirements for safety and characterization.[5][8]
Troubleshooting Guides
Low Yield of Pro-Mersacidin in E. coli Fermentation
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low or no expression of His-tagged pro-Mersacidin (His-MrsA). | Suboptimal induction conditions. | Optimize induction temperature and time. Studies have shown that induction at a lower temperature (e.g., 16°C) for a longer duration (e.g., 24 hours) can improve the yield of soluble, correctly modified pro-Mersacidin.[9] |
| Inefficient post-translational modification. | Ensure efficient co-expression of the modification enzymes MrsM and MrsD. The presence of both enzymes has been shown to significantly increase the yield of the fully modified precursor compared to expressing MrsA alone or with only one modification enzyme.[9] | |
| Plasmid instability or metabolic burden. | Verify plasmid integrity and consider using different antibiotic concentrations or induction levels to reduce the metabolic load on the cells. | |
| Multiple peaks on HPLC after initial purification, with only a small portion being activatable. | Incomplete post-translational modification by MrsM and MrsD. | The presence of multiple peaks often corresponds to incompletely dehydrated or cyclized forms of this compound.[3] Optimize the relative expression levels of MrsA, MrsM, and MrsD. Ensure the culture medium is not depleted of essential nutrients. |
| Formation of disulfide bridges instead of lanthionine rings. | This can occur if the dehydration and cyclization steps are inefficient. Verify the expression and activity of MrsM.[10] |
Inefficient Leader Peptide Cleavage and Activation
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low antimicrobial activity after incubation with AprE protease. | Inefficient AprE cleavage. | The efficiency of AprE can vary between different Bacillus strains. AprE from B. amyloliquefaciens has been shown to be more efficient at activating this compound than AprE from B. subtilis 168.[3] Consider sourcing or heterologously expressing the more efficient AprE variant. |
| Incorrectly folded or modified substrate. | Only the fully and correctly modified pro-Mersacidin is a substrate for AprE. The presence of the first lanthionine ring (Ring A) is crucial for preventing cleavage by other proteases but allowing cleavage by AprE.[3] Re-evaluate upstream expression and modification conditions to maximize the yield of the correct precursor. | |
| Suboptimal cleavage reaction conditions. | Optimize the enzyme-to-substrate ratio, incubation time, temperature, and buffer conditions for the AprE cleavage reaction. | |
| Presence of residual pro-Mersacidin after cleavage reaction. | Incomplete reaction. | Increase the incubation time or the concentration of AprE. Ensure thorough mixing, especially in scaled-up reaction volumes. |
Downstream Processing and Purification Issues
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound during or after purification. | Buffer conditions. | This compound's solubility can be sensitive to pH and salt concentration. If precipitation occurs after dialysis, it may be due to the removal of salts.[11] Maintain appropriate buffer conditions throughout the purification process. Consider adding stabilizing excipients like glycerol (e.g., 5%).[11] |
| High protein concentration. | After elution from chromatography columns, the protein concentration may be too high, leading to aggregation and precipitation. Elute into a larger volume or perform a gradual elution. | |
| Low recovery from reversed-phase HPLC. | Irreversible binding to the column. | Ensure the mobile phase composition is optimized. The use of trifluoroacetic acid (TFA) as an ion-pairing agent is common.[12] Adjust the gradient of the organic solvent (e.g., acetonitrile) to ensure proper elution without being too harsh. |
| Product degradation. | This compound is generally stable, but prolonged exposure to harsh pH or repeated freeze-thaw cycles can lead to degradation. Handle purified fractions promptly and store them under appropriate conditions. | |
| High endotoxin levels in the final product (from E. coli). | Inefficient removal during purification. | Standard purification methods may not be sufficient for complete endotoxin removal. Incorporate specific endotoxin removal steps, such as two-phase partitioning or affinity chromatography with endotoxin-binding ligands.[4] |
| Clogged chromatography columns. | Presence of cell debris or precipitated protein in the sample. | Ensure the lysate is thoroughly clarified by centrifugation and filtration (e.g., 0.45 µm filter) before loading onto the column.[13] If precipitation is suspected, adjust the buffer conditions of the sample to improve solubility. |
Quantitative Data
Table 1: Yield of His-tagged this compound Precursors in E. coli
This table summarizes the reported yields of different His-tagged this compound precursor constructs when expressed in E. coli under optimized conditions (induction at 16°C for 24 hours).
| Expressed Proteins | Product | Yield (mg per liter of culture) | Reference |
| His-MrsA | Unmodified precursor | 2.0 | [9] |
| His-MrsA + MrsM | Partially modified precursor | 2.5 | [9] |
| His-MrsA + MrsM + MrsD | Fully modified precursor (His-prethis compound) | 7.5 | [9] |
Experimental Protocols
Protocol 1: Optimized Expression of Pro-Mersacidin in E. coli
This protocol is adapted from methodologies described for maximizing the yield of fully modified pro-Mersacidin.[9]
-
Inoculation: Inoculate a single colony of E. coli BL21(DE3) transformed with the appropriate expression plasmids (containing His-MrsA, MrsM, and MrsD) into LB medium with the required antibiotics. Grow overnight at 37°C with shaking.
-
Culture Growth: Dilute the overnight culture 1:50 into fresh, pre-warmed (37°C) LB medium. Incubate for approximately 2.5 hours at 37°C with shaking (225 rpm) until the culture reaches the mid-log phase.
-
Induction: Transfer the culture flasks to a 16°C shaker (without pre-cooling). Immediately induce expression with 1 mM IPTG and 0.2% Arabinose (if using an arabinose-inducible promoter for one of the components).
-
Expression: Continue incubation at 16°C with shaking for 24 hours.
-
Harvesting: Harvest the cells by centrifugation. The cell pellet contains the intracellular pro-Mersacidin and can be stored at -80°C or processed immediately.
Protocol 2: Purification and in vitro Activation of Pro-Mersacidin
This protocol outlines the general steps for purifying His-tagged pro-Mersacidin and activating it using a purified protease.
-
Cell Lysis: Resuspend the cell pellet in a binding buffer (e.g., 20 mM sodium phosphate, 0.5 M NaCl, 20 mM imidazole, pH 7.4). Lyse the cells using sonication or another appropriate method.
-
Clarification: Centrifuge the lysate at high speed (e.g., >10,000 x g) for at least 30-60 minutes to pellet cell debris. Filter the supernatant through a 0.45 µm filter.[9]
-
Affinity Chromatography: Purify the His-tagged pro-Mersacidin from the clarified lysate using a Ni-NTA affinity column.
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 50 mM).
-
Elute the bound protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[2]
-
-
Reversed-Phase Purification (Optional but Recommended): Further purify the eluted pro-Mersacidin using a C18 reversed-phase column to separate fully modified from partially modified forms. Elute with a gradient of acetonitrile in water with 0.1% TFA.[2]
-
In Vitro Cleavage:
-
Buffer exchange the purified, fully modified pro-Mersacidin into a suitable reaction buffer for AprE.
-
Add purified AprE protease and incubate at 37°C for 2-4 hours.[3]
-
Monitor the reaction progress using HPLC or mass spectrometry.
-
-
Final Purification: Purify the active this compound from the cleavage reaction mixture using reversed-phase HPLC to remove the cleaved leader peptide and the AprE protease.
Visualizations
Caption: Workflow for heterologous production of this compound in E. coli.
References
- 1. Heterologous Expression of this compound in Escherichia coli Elucidates the Mode of Leader Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Characterization of Leader Processing Shows That Partially Processed this compound Is Activated by AprE After Export [frontiersin.org]
- 4. acciusa.com [acciusa.com]
- 5. U.S. Regulatory Considerations for Development of Live Biotherapeutic Products as Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New industry guidelines aim to limit antibiotic manufacturing waste | CIDRAP [cidrap.umn.edu]
- 7. Antibiotic Manufacturing Standard - AMR Industry Alliance [amrindustryalliance.org]
- 8. fda.gov [fda.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The lantibiotic this compound inhibits peptidoglycan synthesis by targeting lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
Technical Support Center: Enhancing Heterologous Mersacidin Yield
Welcome to the technical support center for the heterologous expression of Mersacidin. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and improving the yield of this potent lantibiotic.
Troubleshooting Guide
This guide addresses specific issues that may arise during the heterologous expression and purification of this compound.
Issue 1: Low or No Yield of Prethis compound in E. coli
Possible Causes and Solutions:
-
Suboptimal Expression Temperature: The temperature at which the culture is induced and grown significantly impacts protein expression and modification.
-
Inefficient Co-expression of Biosynthetic Enzymes: The modification enzymes MrsM and MrsD are crucial for the post-translational modifications of the this compound precursor peptide (MrsA).
-
Recommendation: Ensure that the plasmids containing mrsA, mrsM, and mrsD are compatible and that the inducers (e.g., IPTG and Arabinose) are added concurrently to initiate the expression of all components of the biosynthetic system at the same time.[1][2] Co-expression of His-MrsA with both MrsM and MrsD has been shown to increase the yield threefold compared to expression with MrsM alone.[1][2]
-
-
Incorrect Induction Timing: The timing of induction relative to cell growth is critical for maximizing protein production.
Issue 2: Produced Prethis compound is Inactive
Possible Causes and Solutions:
-
Incomplete Post-Translational Modification: The antimicrobial activity of this compound is dependent on the proper formation of its characteristic lanthionine rings and a C-terminal decarboxylation, which are catalyzed by MrsM and MrsD, respectively.
-
Improper Leader Peptide Cleavage: The N-terminal leader peptide of prethis compound must be cleaved to activate the molecule. In heterologous expression systems using E. coli, this processing does not occur naturally.
-
Recommendation: The native leader processing mechanism involves the transporter MrsT and extracellular proteases from Bacillus species.[1][2][4] For in vitro activation of prethis compound produced in E. coli, treatment with supernatant from a Bacillus amyloliquefaciens culture or a purified protease like AprE is required.[1][5]
-
Issue 3: Difficulty in Purifying Active this compound
Possible Causes and Solutions:
-
Expression in Bacillus Leads to Degradation: Native Bacillus hosts produce a wide variety of extracellular proteases that can degrade the expressed this compound or prematurely cleave the leader peptide, leading to activation within the culture and potential toxicity to the host.[1][2]
-
Inefficient Purification Protocol: Standard purification protocols may not be optimal for this compound.
-
Recommendation: For His-tagged prethis compound expressed in E. coli, a combination of Ni-NTA affinity chromatography followed by a desalting step using a C18 column is an effective purification strategy.[1]
-
Frequently Asked Questions (FAQs)
Q1: Which host organism is recommended for the heterologous expression of this compound?
A1: While this compound is naturally produced by Bacillus sp. HIL Y-85,54728, heterologous expression in Escherichia coli BL21(DE3) is generally recommended for research and engineering purposes.[1][2] This is because E. coli lacks the extracellular proteases found in Bacillus, which can degrade the product or prematurely activate it, simplifying purification and handling of the inactive precursor.[1][2]
Q2: What are the key genes in the this compound biosynthetic gene cluster required for heterologous expression?
A2: The minimal set of genes required for the production of modified prethis compound in a heterologous host are:
-
mrsA : The structural gene encoding the precursor peptide.[6][7]
-
mrsM : Encodes the enzyme responsible for the dehydration of serine and threonine residues and subsequent cyclization to form lanthionine rings.[7][8]
-
mrsD : Encodes the enzyme that catalyzes the oxidative decarboxylation of the C-terminal cysteine.[7][8]
Q3: How can I optimize the yield of fully modified prethis compound?
A3: Yield optimization can be achieved by:
-
Using a modular expression system with compatible plasmids for mrsA, mrsM, and mrsD.[1][2]
-
Optimizing culture conditions: induce at 16°C and grow for 24 hours.[1][2][3]
-
Ensuring concurrent induction of all biosynthetic genes.[1][2]
Q4: How is the expressed prethis compound activated?
A4: Prethis compound produced in E. coli is in an inactive form due to the presence of the leader peptide. Activation requires a two-step process that is naturally carried out by the producer organism. For in vitro activation, the bifunctional transporter MrsT can be used for initial cleavage, followed by treatment with an extracellular protease from Bacillus amyloliquefaciens, such as AprE, to fully mature the peptide.[1][4][5]
Q5: What are the expected yields of heterologously expressed this compound?
A5: Yields can vary depending on the expression system and conditions. In an optimized E. coli system, yields of up to 7.5 mg per liter of culture for fully modified His-prethis compound (His-MrsA + MrsM + MrsD) have been reported.[1][3] Wild-type Bacillus producers can yield 5 to 10 mg/liter of mature this compound.[9]
Quantitative Data Summary
The following tables summarize the quantitative data on this compound yield under different expression conditions.
Table 1: Effect of Co-expression of Biosynthetic Enzymes on Prethis compound Yield in E. coli
| Expressed Proteins | Yield (mg/L) |
| Unmodified His-MrsA | 2.0[1][3] |
| His-MrsA + MrsM | 2.5[1][3] |
| His-MrsA + MrsM + MrsD | 7.5[1][3] |
Table 2: Impact of Expression Protocol Optimization on Prethis compound Product Purity
| Expression Protocol | Activatable Prethis compound (% of total product) |
| Initial Protocol | ~15%[1][2] |
| Optimized Protocol | 25-30%[1][2] |
Detailed Experimental Protocols
Protocol 1: Optimized Heterologous Expression of His-tagged Prethis compound in E. coli
-
Transformation: Transform E. coli BL21(DE3) with compatible plasmids carrying His-tagged mrsA, mrsM, and mrsD.
-
Overnight Culture: Inoculate several colonies from a fresh transformation plate into appropriate liquid medium with antibiotics and grow overnight.
-
Culture Growth: Dilute the overnight culture 50-fold into fresh, pre-warmed medium (37°C) and incubate for 2.5 hours at 37°C with shaking (225 rpm).[1][2]
-
Induction: Transfer the culture to a 16°C incubator with shaking (225 rpm) without pre-cooling.[1][2] Immediately induce with 1 mM IPTG and 0.2% Arabinose.[1][2]
-
Expression: Incubate the induced culture for 24 hours at 16°C.[1][2]
-
Cell Harvesting: Harvest the cells by centrifugation.
Protocol 2: Purification of His-tagged Prethis compound
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer and lyse the cells.
-
Clarification: Centrifuge the lysate at 10,000 x g for 60 minutes to pellet cell debris and filter the supernatant through a 0.45 µM syringe filter.[1]
-
Affinity Chromatography: Load the cleared lysate onto a Ni-NTA column (1 mL of slurry per 1 L of expression culture).[1]
-
Washing:
-
Elution: Elute the His-tagged prethis compound using an elution buffer containing a higher concentration of imidazole.[1]
-
Desalting: Perform a desalting step using a C18 column to remove salts and other small molecules.[1]
-
Lyophilization: Freeze-dry the purified sample for storage and subsequent analysis.[1]
Visualizations
Caption: The biosynthetic pathway of this compound.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Heterologous Expression of this compound in Escherichia coli Elucidates the Mode of Leader Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Characterization of Leader Processing Shows That Partially Processed this compound Is Activated by AprE After Export [frontiersin.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Biosynthesis of the Lantibiotic this compound: Organization of a Type B Lantibiotic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissecting Structural and Functional Diversity of the Lantibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Construction of an Expression System for Site-Directed Mutagenesis of the Lantibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low bioactivity of purified Mersacidin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the lantibiotic Mersacidin.
Troubleshooting Guide: Low Bioactivity of Purified this compound
Low bioactivity of purified this compound can arise from a variety of factors during its production, purification, and handling. This guide addresses common issues in a question-and-answer format to help you troubleshoot your experiments.
Question 1: My purified this compound shows lower than expected or no bioactivity. What are the potential causes related to the purification process?
Answer: The purification protocol is critical for obtaining fully active this compound. Here are some potential pitfalls during purification that can lead to low bioactivity:
-
Incomplete Removal of Interfering Compounds: The producing strain, Bacillus sp. HIL Y-85,54728, may excrete other antibacterial substances, especially in the early stages of fermentation.[1] If not properly separated during purification, these compounds can interfere with bioactivity assays or the activity of this compound itself.
-
Improper Solid-Phase Extraction: Polystyrene resins like Serdolit AD-2 or XAD are commonly used for initial capture of this compound from the culture supernatant.[2][3] Inefficient binding or elution can lead to loss of product or co-elution of contaminants. Ensure the pH and solvent concentrations are optimized for your specific resin.
-
Suboptimal Reversed-Phase HPLC (RP-HPLC): RP-HPLC is a key step for obtaining pure this compound.[2][3][4] Using an incorrect gradient of water and an organic solvent (like acetonitrile) with an ion-pairing agent (like trifluoroacetic acid) can result in poor separation and collection of inactive fractions.
-
Peptide Degradation: this compound, like other peptides, can be susceptible to degradation by proteases or harsh chemical conditions during purification. Work at low temperatures and use protease inhibitors if necessary.
Question 2: Could the low bioactivity be due to issues with the this compound molecule itself, even if it appears pure?
Answer: Yes, several factors related to the molecular state of this compound can result in low bioactivity:
-
Incomplete Post-Translational Modifications: this compound is a ribosomally synthesized and post-translationally modified peptide (RiPP).[5][6] Its bioactivity is dependent on the correct formation of four thioether rings (lanthionine and methyllanthionine bridges) and the decarboxylation of the C-terminal cysteine.[6][7][8][9] Errors in the biosynthetic pathway can lead to improperly folded or modified, inactive peptides. For example, the formation of the small ring A appears to be a limiting factor in obtaining active this compound.[6][9]
-
Presence of the Leader Peptide: this compound is synthesized as a prepeptide with a leader sequence that must be cleaved for activation.[4][5] The cleavage occurs in a two-step process. The transporter protein MrsT cleaves a large portion of the leader peptide upon export, and an extracellular protease, AprE, is required to remove the remaining six amino acids to yield the fully active peptide.[6][9][10] If the final cleavage step is incomplete, the resulting partially processed this compound will be inactive.[6][9]
-
Mutations in the Core Peptide: The primary amino acid sequence of this compound is crucial for its activity. Site-directed mutagenesis studies have shown that replacing certain residues, such as Glu17 with Ala, can abolish or significantly reduce antibacterial activity.[3][11]
Question 3: How can I verify that my bioassay is performing correctly and that the observed low activity is not an artifact of the assay itself?
Answer: It is important to validate your bioassay to ensure the results are reliable. Here are some key considerations:
-
Indicator Strain Susceptibility: The most common indicator strain for this compound bioactivity is Micrococcus luteus ATCC 4698.[1][7][12] Ensure your strain is viable and has the expected susceptibility to this compound. It is advisable to include a positive control with a known concentration of active this compound.
-
Assay Conditions: For agar diffusion assays, the concentration of the agar and the growth medium (e.g., Mueller-Hinton) can affect the diffusion of the peptide and the growth of the indicator strain.[7] For determining the Minimum Inhibitory Concentration (MIC), the composition of the broth can influence the outcome.[12]
-
Inactivation by Assay Components: Although less common, components of your assay medium could potentially interact with and inhibit this compound.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound inhibits bacterial cell wall biosynthesis.[13][14] It specifically binds to Lipid II, a precursor molecule for peptidoglycan synthesis.[11][12][15][16] This binding prevents the transglycosylation step, thereby blocking the formation of the peptidoglycan polymer.[13][14][15] Unlike some other lantibiotics, this compound does not form pores in the cell membrane.[13][14][16]
What is the expected bioactivity of pure this compound?
The bioactivity of this compound is typically reported as the Minimum Inhibitory Concentration (MIC) against a specific bacterial strain. The MIC of wild-type this compound against Micrococcus luteus has been reported to be 0.195 mg/liter.[3]
Quantitative Data Summary
Table 1: Production Yields of this compound and its Variants
| This compound Variant | Production Yield | Source Organism | Reference |
| Wild-type this compound | 140–160 mg/l | Bacillus sp. HIL Y-84,54728 | [7] |
| Complemented Mutant | 60–80 mg/l | Bacillus sp. TTEX with pNB018 | [7] |
| E17A this compound | 0.41 mg from 100 ml culture | Engineered Bacillus sp. | [3] |
| F3L this compound | 3.4 mg/l | Engineered Bacillus sp. | [3] |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound Variants against Micrococcus luteus
| This compound Variant | MIC (mg/liter) | Reference |
| Wild-type this compound | 0.195 | [3] |
| E17A this compound | > 175 | [3] |
| F3L this compound | 12.5 | [3] |
Experimental Protocols
Protocol 1: Purification of this compound from Bacillus sp. Culture Supernatant
This protocol is a generalized procedure based on methods described in the literature.[2][3]
-
Cell Removal: Centrifuge the Bacillus sp. culture to pellet the cells. Collect the supernatant.
-
Solid-Phase Extraction:
-
Apply the supernatant to a column packed with a polystyrene resin (e.g., Serdolit AD-2 or Amberlite XAD).
-
Wash the column sequentially with water and 50% methanol in 50 mM potassium phosphate buffer (pH 7).
-
Elute this compound with a stepwise gradient of increasing concentrations of isopropanol or acetonitrile in 0.1% trifluoroacetic acid (TFA).
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Concentrate the fractions containing this compound (e.g., by evaporation).
-
Purify the concentrated sample on a C18 RP-HPLC column (e.g., POROS R2).
-
Elute with a linear gradient of acetonitrile in water containing 0.1% TFA.
-
Monitor the elution profile at 220 nm.
-
-
Verification:
-
Collect the fractions corresponding to the this compound peak.
-
Confirm the purity and identity of this compound by mass spectrometry.
-
Lyophilize the pure fractions for storage.
-
Protocol 2: Agar Diffusion Bioassay for this compound Activity
This protocol is based on the commonly used method for assessing this compound's antibacterial activity.[1][7]
-
Indicator Strain Preparation:
-
Grow an overnight culture of the indicator strain, Micrococcus luteus ATCC 4698, in a suitable broth (e.g., Mueller-Hinton Broth).
-
-
Agar Plate Preparation:
-
Prepare Mueller-Hinton Agar and cool it to approximately 45-50°C.
-
Inoculate the molten agar with the overnight culture of M. luteus.
-
Pour the inoculated agar into petri dishes and allow it to solidify.
-
-
Sample Application:
-
Apply a known amount of the purified this compound solution to a sterile paper disc or directly into a well cut into the agar.
-
Include a positive control (this compound of known activity) and a negative control (the solvent used to dissolve the sample).
-
-
Incubation and Analysis:
-
Incubate the plates at the optimal growth temperature for M. luteus (e.g., 30°C) overnight.
-
Measure the diameter of the zone of growth inhibition around each sample. The size of the zone is proportional to the bioactivity of the sample.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for this compound purification and quality control.
References
- 1. The Lantibiotic this compound Is an Autoinducing Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Lantibiotic this compound Inhibits Peptidoglycan Synthesis by Targeting Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction of an Expression System for Site-Directed Mutagenesis of the Lantibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Characterization of Leader Processing Shows That Partially Processed this compound Is Activated by AprE After Export [frontiersin.org]
- 7. Dissecting Structural and Functional Diversity of the Lantibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C80H120N20O21S4 | CID 70698380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Characterization of Leader Processing Shows That Partially Processed this compound Is Activated by AprE After Export - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Biosynthesis of the Lantibiotic this compound: Organization of a Type B Lantibiotic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mode of action of the lantibiotic this compound: inhibition of peptidoglycan biosynthesis via a novel mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mode of action of the lantibiotic this compound: inhibition of peptidoglycan biosynthesis via a novel mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. academic.oup.com [academic.oup.com]
Navigating the Challenges of Mersacidin In Vitro: A Technical Support Center
For researchers, scientists, and drug development professionals working with the promising lantibiotic Mersacidin, ensuring its stability and activity in vitro is paramount for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges associated with the handling and use of this compound in a laboratory setting.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments with this compound, offering potential causes and actionable solutions in a straightforward question-and-answer format.
Question 1: I am observing a rapid loss of this compound's antimicrobial activity in my aqueous solution. What could be the underlying cause?
Potential Causes and Solutions:
-
Proteolytic Degradation: Although the intramolecular lanthionine rings of this compound offer significant protection against many proteases, contamination of your experimental system with certain proteases could still lead to degradation.[1][2] The risk of degradation increases if your experimental setup involves cell lysates or other biological matrices that may contain proteases.
-
Recommendation: If proteolytic degradation is suspected, consider incorporating a broad-spectrum protease inhibitor cocktail into your experimental buffer. It is also crucial to maintain aseptic techniques to prevent microbial contamination, which can be a source of proteases.
-
-
Adsorption to Surfaces: Peptides, including this compound, can adsorb to the surfaces of laboratory plastics like polypropylene tubes and pipette tips. This is a common issue that can lead to a significant decrease in the effective concentration of the peptide in your solution.
-
Recommendation: To minimize adsorption, consider using low-retention plasticware. Alternatively, pre-treating your labware with a solution of a non-ionic surfactant or a blocking agent like bovine serum albumin (BSA) can help to reduce non-specific binding.
-
-
pH and Temperature Instability: The stability of peptides can be highly dependent on the pH and temperature of the solution. While specific data for this compound is limited, extreme pH values and elevated temperatures can lead to chemical degradation or conformational changes, resulting in a loss of activity.[3][4]
Question 2: I am having difficulty dissolving my lyophilized this compound powder. What is the best approach?
Potential Causes and Solutions:
-
Intrinsic Solubility: this compound is a relatively hydrophobic peptide, which can make it challenging to dissolve in aqueous solutions. The solubility of any peptide is highly dependent on its amino acid sequence and overall charge.[7]
-
Recommendation: Start by attempting to dissolve a small aliquot of the lyophilized powder in sterile, deionized water. If solubility is poor, the addition of a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, followed by dilution with your aqueous buffer, can be effective. A water-soluble potassium salt of this compound has also been reported, which may offer improved solubility.[8]
-
-
Aggregation: At high concentrations, peptides can be prone to aggregation, which can hinder dissolution and lead to a loss of active compound.
-
Recommendation: To avoid aggregation, it is best to prepare a concentrated stock solution in a suitable solvent and then dilute it to the final working concentration in your experimental buffer. Sonication can also be a useful technique to aid in the dissolution of peptide aggregates.[7]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the proper handling and storage of this compound.
What is the recommended method for long-term storage of lyophilized this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or, preferably, at -80°C in a sealed container with a desiccant to protect it from moisture.[6] Under these conditions, the peptide can remain stable for several years.[6]
How should I handle lyophilized this compound before reconstitution?
Before opening the vial, it is important to allow the lyophilized peptide to equilibrate to room temperature in a desiccator.[6] This prevents condensation from forming on the peptide, as it can be hygroscopic.[6] After equilibration, briefly centrifuge the vial to ensure that all the powder is at the bottom before adding the solvent.[6]
What is the best practice for storing this compound in solution?
Peptide solutions are significantly less stable than their lyophilized form.[5] If you must store this compound in solution, it is recommended to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5] These aliquots should be stored at -20°C or -80°C.[5] For short-term storage (1-2 weeks), 4°C is acceptable.[5]
Are there any amino acids in this compound that are particularly susceptible to degradation?
While this compound's structure provides significant stability, peptides containing residues such as cysteine, methionine, tryptophan, asparagine, and glutamine are generally more prone to degradation.[6][7] this compound contains a C-terminal modified cysteine. Although the lanthionine bridges are stable, care should be taken to avoid harsh oxidative conditions.
Quantitative Data Summary
While specific quantitative data on the in vitro stability of this compound is not extensively available in the literature, the following table summarizes general factors that can influence the stability of peptides, which are applicable to this compound.
| Parameter | Condition | Impact on Stability | Recommendation |
| pH | Acidic (< 5) or Alkaline (> 8) | Can lead to hydrolysis of peptide bonds and other chemical modifications. | Maintain solutions at a pH between 5 and 7 for optimal stability.[5] |
| Temperature | Elevated temperatures | Increases the rate of chemical degradation and can cause denaturation. | Store stock solutions at -20°C or -80°C. Keep working solutions on ice. |
| Proteases | Presence of contaminating proteases | Can lead to enzymatic cleavage of the peptide backbone. | Use protease inhibitors in complex biological samples and maintain aseptic technique. |
| Oxidation | Exposure to oxygen, especially in the presence of metal ions | Can modify susceptible amino acid residues. | Prepare solutions with degassed buffers and consider the use of antioxidants if oxidation is a concern. |
| Freeze-Thaw Cycles | Repeated freezing and thawing | Can cause physical stress to the peptide, leading to aggregation and degradation. | Aliquot stock solutions to avoid multiple freeze-thaw cycles.[5] |
Experimental Protocols
General Protocol for Assessing this compound In Vitro Stability
This protocol provides a general framework for evaluating the stability of this compound under your specific experimental conditions.
-
Preparation of this compound Stock Solution:
-
Carefully weigh a small amount of lyophilized this compound.
-
Reconstitute the peptide in a suitable solvent (e.g., sterile water, DMSO) to a known concentration (e.g., 1 mg/mL).
-
If necessary, use sonication to ensure complete dissolution.
-
-
Experimental Setup:
-
Prepare your experimental buffer(s) at the desired pH.
-
Dilute the this compound stock solution to the final working concentration in the experimental buffer(s).
-
Set up incubation conditions at different temperatures (e.g., 4°C, room temperature, 37°C).
-
Include a control sample stored at -80°C, which will serve as the baseline for 100% activity.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each experimental condition.
-
Immediately freeze the collected samples at -80°C to halt any further degradation until analysis.
-
-
Activity Assay:
-
Thaw the samples on ice.
-
Determine the remaining antimicrobial activity of this compound in each sample using a suitable method, such as a minimum inhibitory concentration (MIC) assay or an agar diffusion assay against a sensitive indicator strain (e.g., Micrococcus luteus).
-
-
Data Analysis:
-
Compare the activity of the incubated samples to the -80°C control.
-
Plot the percentage of remaining activity as a function of time for each condition to determine the stability profile of this compound.
-
Visualizations
Caption: A logical diagram for troubleshooting the loss of this compound activity in vitro.
Caption: Experimental workflow for assessing the in vitro stability of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Characterization of Leader Processing Shows That Partially Processed this compound Is Activated by AprE After Export [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 6. lifetein.com [lifetein.com]
- 7. biomatik.com [biomatik.com]
- 8. This compound, a new antibiotic from Bacillus. In vitro and in vivo antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
limitations and optimization of Mersacidin in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mersacidin in in vivo settings.
Troubleshooting Guide
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
Problem: Suboptimal or Lack of Efficacy in an In Vivo Model
Possible Cause 1: Inadequate Dosage or Administration Route
-
Troubleshooting Steps:
-
Verify Dosage: Ensure the administered dose is within the effective range reported in preclinical studies. For instance, in a mouse rhinitis model, intranasal administration has been shown to be effective in eradicating MRSA.[1][2] Subcutaneously administered this compound has also been shown to cure systemic MRSA infections in mice.[3]
-
Review Administration Route: The route of administration is critical. For localized infections like nasal colonization, direct application (intranasal) is effective.[1][2] For systemic infections, subcutaneous or intraperitoneal injections might be more appropriate.[3]
-
Consider a Dose-Response Study: If efficacy is still low, perform a dose-response study to determine the optimal dose for your specific animal model and infection type.
-
Possible Cause 2: Poor Bioavailability or Stability In Vivo
-
Troubleshooting Steps:
-
Assess Pharmacokinetics: If possible, measure the concentration of this compound in relevant tissues or blood over time to assess its pharmacokinetic profile. Blood samples from infected mice obtained 2 hours after this compound therapy have revealed anti-MRSA activity in a serum bactericidal test.[1][2]
-
Formulation Optimization: this compound's solubility and stability can be a limitation. A water-soluble potassium salt of this compound has been developed, which shows better in vivo activity against Streptococcus pyogenes than the parent compound.[4] Consider using or developing optimized formulations to improve in vivo performance.
-
Lanthionine Ring Stability: The lanthionine rings of this compound contribute to its high stability.[5][6] However, extreme physiological conditions could potentially affect its structure.
-
Possible Cause 3: Host Factors and Immune Response
-
Troubleshooting Steps:
-
Immunosuppression in Model: Some studies have used hydrocortisone to pre-treat mice to establish a more robust infection, which could influence the interplay between this compound and the host immune system.[1][2]
-
Cytokine Profiling: Monitor inflammatory markers. In a mouse rhinitis model, elevated interleukin-1β and tumour necrosis factor-α titres were observed in pre-infected animals but not in cured animals, suggesting a modulation of the inflammatory response post-treatment.[1][2] this compound itself did not induce differences in the cytokine profiles of treated uninfected control mice.[1][2]
-
Problem: Observing Adverse Effects or Toxicity in Animal Models
Possible Cause 1: High Local or Systemic Concentration
-
Troubleshooting Steps:
-
Toxicity Assessment: Conduct a preliminary toxicity study by administering increasing doses of this compound and observing the animals for any adverse effects. In one study, mice administered 10 mg of this compound intranasally showed no toxic effects.[1]
-
Histopathological Analysis: After treatment, perform histopathological analysis of major organs (liver, kidney, spleen, etc.) to check for any signs of toxicity. Studies have shown no lesions manifested after intraperitoneal drug application in mice.[1][2]
-
Dose Adjustment: If toxicity is observed, reduce the dose or consider a different administration route that might minimize systemic exposure for localized infections.
-
Possible Cause 2: Impurities in the this compound Preparation
-
Troubleshooting Steps:
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a lantibiotic that inhibits peptidoglycan biosynthesis in Gram-positive bacteria.[9] It specifically binds to Lipid II, a precursor molecule in the bacterial cell wall synthesis pathway.[3][10] This binding prevents the transglycosylation step, thereby inhibiting the formation of the peptidoglycan layer and leading to bacterial cell death.[9] Unlike vancomycin, this compound does not bind to the D-Ala-D-Ala moiety of Lipid II, indicating a different target site and a lack of cross-resistance with glycopeptide antibiotics.[3][9]
Q2: What is the spectrum of activity of this compound?
This compound is active against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][8] It has no activity against Gram-negative bacteria or fungi.[8]
Q3: What are the known resistance mechanisms to this compound?
Currently, there is no evidence of cross-resistance with vancomycin.[3] The VraDE ABC transporter in S. aureus, which can confer resistance to other cell wall-active antibiotics, does not appear to increase susceptibility to this compound when deleted.[11]
Q4: How is this compound produced and purified?
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) produced by Bacillus species.[6][12][13] It can be purified from culture supernatant using reversed-phase HPLC.[7][8] Heterologous expression systems in E. coli have also been developed.[5][6]
Q5: What are some key quantitative parameters for in vitro and in vivo studies?
| Parameter | Value/Observation | Context | Reference |
| MIC against MRSA | 1 mg/L | In vitro susceptibility of S. aureus 99308 | [1] |
| Bactericidal Effect | Rapid and dose-dependent at 1x, 5x, and 10x MIC | In vitro time-kill assay | [1] |
| Infectious Dose (Mouse Rhinitis Model) | 10 µL containing 3 × 10²–10⁴ CFU of S. aureus 99308 | Intranasal infection model | [1] |
| Eradication of MRSA | No detectable bacteria in blood, lungs, liver, kidney, spleen, or nasal scrapings | In vivo mouse rhinitis model after this compound treatment | [1][2] |
| Toxicity Dose (Intranasal) | 10 mg administered intranasally | No observed toxic effects in mice | [1] |
| This compound Production Yield (Bacillus sp.) | 140–160 mg/l | Fermentation in Bacillus sp. HIL Y-84,54728 | [3] |
Experimental Protocols
Key Experiment: In Vivo Efficacy in a Mouse Rhinitis Model for MRSA
This protocol is a summary based on the methodology described by Kruszewska et al., 2004.[1][2]
-
Animal Model: Female BALB/c mice.
-
Immunosuppression (Optional but Recommended):
-
Administer hydrocortisone to mice to facilitate stable nasal colonization of MRSA.
-
-
Bacterial Inoculation:
-
Culture the MRSA strain (e.g., S. aureus 99308) to the desired concentration.
-
Inoculate mice intranasally with a low dose (e.g., 10 µL containing 3 × 10²–10⁴ CFU) of the bacterial suspension. Repeat inoculation three to six times to establish colonization.
-
-
Verification of Colonization:
-
Before treatment, take nasal scrapings from a subset of mice to confirm the presence and quantify the CFU of MRSA.
-
-
This compound Treatment:
-
Prepare a solution of this compound in a suitable vehicle (e.g., saline).
-
Administer this compound intranasally to the treatment group. A control group should receive the vehicle only.
-
-
Assessment of Efficacy:
-
At selected time points post-treatment (e.g., 24, 48 hours), euthanize the mice.
-
Collect blood, lungs, liver, kidney, spleen, and nasal scrapings.
-
Homogenize the tissues and plate serial dilutions on appropriate agar to determine the bacterial load (CFU).
-
Monitor for any signs of bacteremia by culturing blood samples.
-
-
Cytokine Analysis (Optional):
-
Collect blood samples to measure the levels of inflammatory cytokines such as IL-1β and TNF-α.
-
Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: General workflow for an in vivo efficacy study of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound eradicates methicillin-resistant Staphylococcus aureus (MRSA) in a mouse rhinitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissecting Structural and Functional Diversity of the Lantibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a new antibiotic from Bacillus. In vitro and in vivo antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Heterologous Expression of this compound in Escherichia coli Elucidates the Mode of Leader Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound, a new antibiotic from Bacillus. Fermentation, isolation, purification and chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mode of action of the lantibiotic this compound: inhibition of peptidoglycan biosynthesis via a novel mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Lantibiotic this compound Inhibits Peptidoglycan Synthesis by Targeting Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The lantibiotic this compound is a strong inducer of the cell wall stress response of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Characterization of Leader Processing Shows That Partially Processed this compound Is Activated by AprE After Export [frontiersin.org]
Technical Support Center: Enhancing the Therapeutic Potential of Mersacidin Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the therapeutic potential of Mersacidin derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its derivatives?
This compound is a lantibiotic that inhibits the cell wall biosynthesis in Gram-positive bacteria.[1][2][3] Its primary mode of action involves binding to Lipid II, a precursor molecule in the peptidoglycan synthesis pathway.[4][5][6][7] This interaction prevents the transglycosylation step, thereby blocking the formation of the bacterial cell wall, which ultimately leads to cell lysis.[2][3][4] Unlike some other lantibiotics, this compound does not form pores in the cytoplasmic membrane.[2][3] Derivatives of this compound are designed to retain this core mechanism while potentially offering improved properties such as enhanced stability, solubility, or target spectrum.
Q2: We are observing low yields of our this compound derivative during heterologous expression in E. coli. What are the common causes and potential solutions?
Low yields in E. coli expression systems are a common challenge. Several factors can contribute to this issue:
-
Suboptimal Expression Conditions: Temperature, induction time, and the timing of inducer addition can significantly impact protein expression.
-
Inefficient Post-Translational Modification: The complex series of post-translational modifications required for this compound activity, carried out by enzymes like MrsM and MrsD, may be inefficient in a heterologous host.[1][8]
-
Toxicity of the Derivative: The expressed derivative might exhibit some level of toxicity to the E. coli host, even with the leader peptide attached.
-
Plasmid Instability: The expression plasmids may not be stably maintained throughout the culture.
For potential solutions, refer to the Troubleshooting Guide section on "Low Expression Yields."
Q3: Our purified this compound derivative shows no or significantly reduced antimicrobial activity. What could be the reason?
Lack of activity can stem from several issues during production and processing:
-
Incomplete or Incorrect Post-Translational Modifications: The characteristic lanthionine rings of this compound are crucial for its activity. Incomplete or incorrect formation of these rings by MrsM will result in an inactive peptide.[9][10]
-
Improper Leader Peptide Cleavage: this compound is synthesized as an inactive precursor with a leader peptide. This leader peptide is removed in a two-step process, with the final activation step occurring extracellularly by proteases like AprE.[9][11] Incomplete or incorrect cleavage will result in a non-functional derivative.
-
Amino Acid Substitutions at Critical Positions: Certain amino acid residues are essential for the biological activity of this compound. For instance, substitutions at positions like Dha16 and Glu17 have been shown to dramatically reduce activity.[5]
-
Degradation of the Derivative: The purified peptide may be susceptible to degradation by proteases.
Consult the Troubleshooting Guide for "Reduced or No Antimicrobial Activity" for detailed troubleshooting steps.
Q4: How does the two-step leader processing of this compound work, and why is it important?
The leader peptide of pre-mersacidin is removed in two distinct steps:
-
Partial Cleavage during Export: The bifunctional transporter MrsT cleaves a portion of the leader peptide as it transports the precursor out of the cell.[9][11]
-
Extracellular Activation: The final six amino acids of the leader peptide are cleaved by an extracellular protease, such as AprE, to yield the mature, active this compound.[9][11]
This two-step mechanism is thought to be a protective measure for the producing organism, ensuring that the potent antimicrobial is only fully activated once it is outside the cell.[1] For researchers, it highlights the necessity of an appropriate activation step after purification of the precursor peptide.
Troubleshooting Guides
Issue: Low Expression Yields of this compound Derivatives in E. coli
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal induction conditions | Optimize induction temperature (e.g., test 16°C, 28°C, 37°C) and duration (e.g., 16 vs. 24 hours).[1][8] | Identification of optimal temperature and time for maximal expression of the soluble precursor peptide. |
| Inefficient co-expression of modification enzymes | Ensure concurrent induction of MrsM and MrsD with the precursor peptide gene (mrsA).[1][8] Use compatible plasmids with different antibiotic resistance markers for stable co-expression. | Increased yield of fully modified, stable prethis compound. The presence of MrsD has been shown to significantly increase production.[1][8] |
| Toxicity of the expressed peptide | Lower the induction temperature to slow down protein expression and reduce stress on the host cells. Consider using a lower concentration of the inducer (e.g., IPTG). | Reduced cell lysis and improved overall culture health, leading to higher final yields. |
| Inefficient purification | Utilize affinity tags (e.g., His-tag) for initial purification, followed by reversed-phase chromatography (e.g., C18 column) for higher purity.[9][10] | Improved recovery of the target peptide from the cell lysate or supernatant. |
Issue: Reduced or No Antimicrobial Activity of Purified Derivative
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete leader peptide removal | Incubate the purified precursor peptide with a suitable protease, such as AprE.[9] Test different protease concentrations and incubation times. | Activation of the derivative, leading to observable antimicrobial activity in a bioassay. |
| Incorrect post-translational modifications | Use mass spectrometry to verify the molecular weight of the purified peptide. The mass should correspond to the expected fully modified (dehydrated and cyclized) derivative. | Confirmation of successful post-translational modification. Deviations in mass may indicate incomplete processing. |
| Critical amino acid substitution | If the derivative involves amino acid changes, compare the substituted position with known critical residues. For example, Dha16 and Glu17 are crucial for activity.[5] | Understanding if the lack of activity is inherent to the designed mutation. |
| Peptide degradation | Handle purified peptides with care, store at -20°C or -80°C, and consider the use of protease inhibitors if degradation is suspected during purification. | Preservation of the intact, active derivative. |
Quantitative Data Summary
Table 1: Optimization of His-prethis compound Production in E. coli [1][8]
| Expression System | Induction Conditions | Yield (mg/L) |
| His-MrsA (unmodified) | 1 mM IPTG, 16°C, 24h | 2.0 |
| His-MrsA + MrsM | 1 mM IPTG, 16°C, 24h | 2.5 |
| His-MrsA + MrsM + MrsD | 1 mM IPTG + 0.2% Arabinose, 16°C, 24h | 7.5 |
Table 2: Minimal Inhibitory Concentrations (MICs) of this compound and Selected Derivatives (µg/mL) [12]
| Organism | This compound | F3L this compound | E17A this compound |
| Micrococcus luteus | 2 | 8 | >64 |
| Staphylococcus aureus SG511 | 4 | 16 | >64 |
| Vancomycin-resistant Enterococcus | >64 | >64 | >64 |
Experimental Protocols
Protocol 1: Heterologous Expression of His-tagged Prethis compound in E. coli
This protocol is adapted from studies describing the heterologous expression of this compound.[1][8]
-
Transformation: Co-transform E. coli BL21(DE3) with a pACYC-based plasmid carrying His-mrsA and mrsM, and a pBAD-based plasmid carrying mrsD.
-
Starter Culture: Inoculate a single colony into LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.
-
Main Culture: Dilute the overnight culture 1:50 into fresh, pre-warmed LB medium and incubate at 37°C with shaking (225 rpm) for approximately 2.5 hours, or until the OD600 reaches 0.5-0.6.
-
Induction: Cool the culture to 16°C. Induce protein expression by adding 1 mM IPTG and 0.2% L-arabinose.
-
Incubation: Continue to incubate the culture at 16°C for 24 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.
Protocol 2: Purification of His-tagged Prethis compound
This protocol combines affinity and reversed-phase chromatography for high purity.[9][10]
-
Cell Lysis: Resuspend the cell pellet in a binding buffer (e.g., 20 mM sodium phosphate, 0.5 M NaCl, 20 mM imidazole, pH 7.4) and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA column. Wash the column with binding buffer, followed by a wash buffer containing a higher concentration of imidazole (e.g., 50 mM). Elute the His-tagged peptide with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Reversed-Phase Chromatography (C18): Acidify the eluted sample with trifluoroacetic acid (TFA) to a pH < 4. Load the sample onto a C18 column pre-equilibrated with 0.1% TFA in water. Wash the column with 20% acetonitrile containing 0.1% TFA. Elute the peptide with 50% acetonitrile containing 0.1% TFA.
-
Lyophilization: Freeze-dry the purified peptide for storage.
Protocol 3: In Vitro Activation of Prethis compound and Antimicrobial Activity Assay
This protocol is for the final activation step and subsequent testing of antimicrobial activity.[9]
-
Activation: Dissolve the lyophilized prethis compound in a suitable buffer. Add purified AprE protease and incubate at 37°C for 2 hours.
-
Antimicrobial Activity Assay (Agar Diffusion):
-
Prepare agar plates seeded with an indicator strain (e.g., Micrococcus luteus).
-
Spot a known amount of the activated this compound derivative onto the agar surface.
-
Use a known active antibiotic (e.g., nisin) as a positive control and the unactivated precursor as a negative control.
-
Incubate the plates at the optimal growth temperature for the indicator strain (e.g., 30°C for M. luteus) for 24 hours.
-
Measure the diameter of the zone of inhibition to determine antimicrobial activity.
-
Visualizations
References
- 1. Heterologous Expression of this compound in Escherichia coli Elucidates the Mode of Leader Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of action of the lantibiotic this compound: inhibition of peptidoglycan biosynthesis via a novel mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of the lantibiotic this compound: inhibition of peptidoglycan biosynthesis via a novel mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Lantibiotic this compound Inhibits Peptidoglycan Synthesis by Targeting Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Construction of an Expression System for Site-Directed Mutagenesis of the Lantibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lantibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Characterization of Leader Processing Shows That Partially Processed this compound Is Activated by AprE After Export [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Dissecting Structural and Functional Diversity of the Lantibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Bottlenecks in the Mersacidin Fermentation Process
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mersacidin fermentation. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue 1: Low or No this compound Yield
Q1: I am not detecting any this compound in my fermentation broth. What are the potential causes and how can I troubleshoot this?
A1: The absence of this compound can stem from several factors, ranging from issues with the expression system to problems with post-translational modifications. Here’s a step-by-step troubleshooting guide:
-
Verify the Integrity of Your Expression System:
-
Plasmid Integrity: Ensure the plasmids containing the this compound gene cluster (including mrsA, mrsM, mrsD, etc.) are correct and have not undergone recombination. Perform restriction digests and sequencing to confirm.
-
Host Strain Viability: Check the viability and growth characteristics of your production strain (e.g., Bacillus sp. or a heterologous host like E. coli).
-
-
Confirm Expression of Biosynthetic Genes:
-
Investigate Post-Translational Modification:
-
Check for Autoinduction:
-
This compound production is partially dependent on autoinduction.[3][4] In the initial stages of fermentation, the concentration of this compound itself may be too low to trigger significant upregulation of its own biosynthesis.
-
Consider adding a small amount of purified this compound to the culture to stimulate production.[5]
-
-
Assess Leader Peptide Processing:
-
This compound is produced as an inactive prepeptide with a leader sequence that is cleaved in a two-step process.[6][7]
-
The transporter MrsT performs the initial cleavage, and an extracellular protease (like AprE in Bacillus) is required for the final activation.[6][7][8] If using a heterologous host like E. coli, this extracellular protease may be absent.[3][7] You may need to co-express a suitable protease or perform an in vitro digestion of the purified, partially processed prethis compound.[7][8]
-
Issue 2: Incomplete Modification of the this compound Precursor
Q2: My mass spectrometry results show a heterogeneous mixture of products, indicating incomplete modification. How can I improve the efficiency of the post-translational modifications?
A2: Incomplete modification is a common bottleneck. The key is to ensure the modifying enzymes, MrsM and MrsD, are functioning optimally.
-
Optimize Expression Conditions:
-
Temperature: Lowering the expression temperature can sometimes improve protein folding and enzyme activity. For heterologous expression in E. coli, optimal production of fully modified prethis compound has been achieved at 16°C.[3][9]
-
Induction Timing and Strategy: Concurrent induction of the precursor peptide (mrsA) and the modifying enzymes (mrsM and mrsD) has been shown to be more effective than sequential induction.[3][9]
-
-
Ensure Co-factor Availability:
-
MrsD is a flavoprotein, so ensure the fermentation medium is not deficient in essential co-factors like flavin adenine dinucleotide (FAD).
-
-
The Role of C-terminal Decarboxylation:
Frequently Asked Questions (FAQs)
Q3: What is the role of the leader peptide in this compound production?
A3: The leader peptide of the this compound precursor, MrsA, serves multiple crucial functions:
-
It acts as a recognition signal for the modifying enzymes, MrsM and MrsD, guiding them to the propeptide region.
-
It keeps the peptide in an inactive state within the producer cell, preventing autotoxicity.[3]
-
It is involved in the export of the modified peptide out of the cell via the transporter MrsT.
Q4: Can I express functional this compound in E. coli?
A4: Yes, heterologous expression of this compound in E. coli has been successfully demonstrated.[3][9] However, it requires the co-expression of the precursor peptide (mrsA) and the necessary modification enzymes (mrsM and mrsD).[3][9] A key consideration is that E. coli lacks the extracellular proteases found in Bacillus that are necessary for the final activation step.[3][7] Therefore, the product purified from E. coli will be the inactive or partially processed prethis compound, which then requires in vitro activation.[7][8][9]
Q5: My purified this compound shows low antimicrobial activity. What could be the reason?
A5: Low antimicrobial activity can be due to several factors:
-
Incomplete Leader Peptide Cleavage: As mentioned, this compound requires a two-step cleavage of its leader peptide for full activity.[6][7] The intermediate with a partially cleaved leader is inactive.[7]
-
Incorrect Post-Translational Modifications: The characteristic thioether rings and the C-terminal S-[(Z)-2-aminovinyl]-D-cysteine are essential for its bioactivity. Incomplete or incorrect modifications will result in a less active or inactive peptide.[10]
-
Degradation: Although generally stable, the peptide might be susceptible to degradation under certain pH or temperature conditions during purification and storage.
Q6: What is the typical yield of this compound in a fermentation process?
A6: Yields can vary significantly depending on the production strain and fermentation conditions. In a heterologous E. coli expression system optimized for the production of His-tagged prethis compound, yields of up to 7.5 mg per liter of culture have been reported when co-expressing His-MrsA with both MrsM and MrsD.[3][9]
Data Presentation
Table 1: Impact of Co-expression on Prethis compound Yield in E. coli
| Expressed Proteins | Yield (mg/L) |
| Unmodified His-MrsA | 2.0[3][9] |
| His-MrsA + MrsM | 2.5[3][9] |
| His-MrsA + MrsM + MrsD | 7.5[3][9] |
Experimental Protocols
Protocol 1: Heterologous Expression of His-tagged Prethis compound in E. coli
This protocol is adapted from studies on the heterologous expression of this compound.[3][9]
-
Strain and Plasmids:
-
Host Strain: E. coli BL21(DE3)
-
Plasmids: A modular plasmid system is used, typically with compatible plasmids for expressing His-tagged MrsA, MrsM, and MrsD under the control of inducible promoters (e.g., T7).
-
-
Culture Preparation:
-
Inoculate a single colony from a freshly transformed plate into appropriate liquid medium with antibiotics.
-
Grow overnight at 37°C with shaking.
-
The following day, dilute the overnight culture 1:50 into fresh, pre-warmed medium.
-
Incubate for approximately 2.5 hours at 37°C with shaking (225 rpm).
-
-
Induction:
-
Cool the culture to 16°C.
-
Induce protein expression by adding IPTG (e.g., to a final concentration of 1 mM) and, if applicable, arabinose (e.g., 0.2%) for the concurrent induction of all genes.
-
-
Expression and Harvest:
-
Incubate the induced culture for 24 hours at 16°C with shaking.
-
Harvest the cells by centrifugation. The inactive prethis compound can be purified from the cell pellet.
-
Protocol 2: In Vitro Activation of Prethis compound
-
Purification: Purify the His-tagged prethis compound from the cell lysate using Ni-NTA chromatography.
-
Activation:
-
Incubate the purified, fully modified prethis compound with a suitable protease, such as AprE (subtilisin), which has been identified as the protease responsible for the final leader cleavage.[7][8]
-
Alternatively, supernatant from a Bacillus amyloliquefaciens culture can be used as a source of the activating protease.[7][9]
-
-
Activity Assay: Confirm activation using an agar diffusion assay with a sensitive indicator strain, such as Micrococcus flavus.[9]
Visualizations
References
- 1. Biosynthesis of the Lantibiotic this compound: Organization of a Type B Lantibiotic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.asm.org [journals.asm.org]
- 5. The Lantibiotic this compound Is an Autoinducing Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Characterization of Leader Processing Shows That Partially Processed this compound Is Activated by AprE After Export [frontiersin.org]
- 8. Characterization of Leader Processing Shows That Partially Processed this compound Is Activated by AprE After Export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heterologous Expression of this compound in Escherichia coli Elucidates the Mode of Leader Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Construction of an Expression System for Site-Directed Mutagenesis of the Lantibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Recombinant Mersacidin and Endotoxin Removal
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of recombinant Mersacidin, with a focus on effective endotoxin removal strategies.
Section 1: FAQs on Recombinant this compound Purification
This section addresses common questions regarding the initial purification of recombinant this compound expressed in E. coli.
Q1: What is a general purification strategy for recombinant this compound expressed in E. coli?
A common strategy for purifying N-terminally His-tagged this compound from E. coli involves a multi-step approach. The process typically begins with cell lysis, followed by initial capture using affinity chromatography. Subsequent polishing steps are often required to achieve high purity and remove contaminants like endotoxins.
A typical workflow includes:
-
Cell Lysis & Clarification: After expression, cells are harvested and resuspended in a suitable buffer. Lysis can be achieved mechanically (e.g., sonication, French press) or chemically. The lysate is then centrifuged at high speed to pellet cell debris, and the supernatant is filtered[1].
-
Affinity Chromatography (Capture): The clarified lysate is loaded onto a Nickel-NTA (Ni-NTA) column, which binds the His-tagged this compound. After washing to remove loosely bound proteins, the target peptide is eluted using a buffer containing imidazole[1][2].
-
Polishing/Desalting: Further purification or buffer exchange can be performed using techniques like C18 solid-phase extraction or size-exclusion chromatography[1].
-
Endotoxin Removal: A dedicated step for endotoxin removal, such as ion-exchange chromatography or two-phase extraction, is critical for downstream applications[3][4][5].
Q2: My recombinant this compound is expressed in inclusion bodies. How does this affect purification?
Expression in inclusion bodies requires additional steps at the beginning of the purification workflow. Proteins expressed in inclusion bodies often have lower initial endotoxin levels compared to those in the soluble fraction[6].
The modified workflow is:
-
Cell Lysis and Inclusion Body Washing: Lyse the cells and centrifuge to pellet the dense inclusion bodies. Wash the pellet multiple times to remove contaminating proteins and lipids.
-
Solubilization: Solubilize the washed inclusion bodies using strong denaturants (e.g., 8M urea or 6M guanidine hydrochloride).
-
Refolding: The solubilized protein must be refolded into its active conformation. This is a critical and often challenging step, typically achieved by rapid dilution or dialysis into a refolding buffer.
-
Purification: Once refolded, the protein can be purified using standard chromatographic techniques as described in Q1.
Q3: What are the key properties of this compound to consider during purification?
This compound is a globular and highly stable peptide due to its unique lanthionine ring structures[1][7]. Its molecular mass is approximately 8.2-8.5 kDa[2]. This stability is advantageous as it allows for a wider range of buffer conditions (pH, ionic strength) during purification without significant loss of structure. Its relatively small size can also be exploited in methods like size-exclusion chromatography or ultrafiltration for separating it from larger protein contaminants or endotoxin aggregates[4][8].
Section 2: Endotoxin Fundamentals & Detection
Understanding and accurately measuring endotoxin levels is the first step toward their removal.
Q4: What are endotoxins and why are they a problem?
Endotoxins, also known as lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria like E. coli[9]. They are released during cell lysis. Endotoxins are potent pyrogens, meaning they can induce a strong inflammatory response, fever, and even septic shock if they enter the bloodstream, even at very low concentrations[9][10]. Therefore, their removal is a critical quality control step for any peptide or protein intended for in vivo studies or therapeutic use[11].
Q5: How can I detect and quantify endotoxin levels in my this compound sample?
The gold standard for endotoxin detection is the Limulus Amebocyte Lysate (LAL) test, which uses a reagent derived from horseshoe crab blood[12]. The assay is based on an enzymatic cascade that is activated by endotoxins[13]. Several formats are available, each with different sensitivities and applications.
| Table 1: Comparison of Endotoxin Detection Methods | |||
| Assay Type | Principle | Sensitivity Range | Key Features & Considerations |
| Gel-Clot LAL | Endotoxin presence causes the LAL reagent to form a solid gel clot. | Qualitative or Semi-quantitative (0.03 - 0.5 EU/mL) | Simple, requires no specialized equipment. Best for samples that are colored.[14] |
| Chromogenic LAL | Endotoxin activates an enzyme that cleaves a chromogenic substrate, producing a yellow color measured by a spectrophotometer. | Quantitative (as low as 0.01 EU/mL) | Accurate, quantitative, and suitable for a wide range of samples including proteins and peptides.[13][14] |
| Turbidimetric LAL | Measures the increase in turbidity as the LAL reagent clots. | Quantitative (down to 0.01 EU/mL) | Automated and quantitative, but can be affected by sample color or turbidity. |
| Fluorescent LAL | Uses a fluorogenic substrate that releases a fluorescent molecule upon cleavage by the endotoxin-activated enzyme. | Quantitative (0.01 - 10.0 EU/mL) | High sensitivity and a broad dynamic range. Suitable for various sample types like proteins and peptides.[14] |
EU/mL = Endotoxin Units per milliliter.
Section 3: Endotoxin Removal Strategies - A Troubleshooting Guide
This section provides a guide to selecting and implementing appropriate endotoxin removal strategies.
Q6: What are the primary methods for removing endotoxins from peptide preparations like this compound?
Several methods exist, leveraging the unique physicochemical properties of endotoxins (negative charge, hydrophobicity, size). The choice of method depends on the properties of this compound, the required final endotoxin concentration, and the scale of the purification.
| Table 2: Comparison of Endotoxin Removal Strategies | ||||
| Method | Principle of Separation | Typical Efficiency | Advantages | Disadvantages |
| Anion-Exchange Chromatography (AEC) | Endotoxins (pI ~2) are strongly negatively charged and bind to a positively charged resin.[15][16] | >99% | High capacity, effective, and widely used.[11] | Less effective at high salt concentrations; potential for product loss if the target protein is also negatively charged.[4][5] |
| Two-Phase Extraction (Triton X-114) | Hydrophobic endotoxins partition into a detergent-rich phase upon a temperature shift.[17] | >99% | Very high removal efficiency; rapid and gentle on the protein.[6][17] | Requires subsequent removal of the detergent, which can be challenging and lead to product loss.[4][18] |
| Affinity Chromatography (Polymyxin B) | Ligands like Polymyxin B have a high affinity for the Lipid A portion of endotoxin.[19] | >90-99% | High specificity for endotoxin.[11] | Can have lower binding capacity; potential for ligand leaching. |
| Ultrafiltration/Size-Exclusion | Separation based on the large size of endotoxin aggregates (often >100 kDa).[19] | Variable (29-99%) | Can be effective for small peptides like this compound (~8.5 kDa). | Inefficient if endotoxins disaggregate or if the protein is large.[4][11][20] |
Q7: I have high endotoxin levels after my initial His-tag purification. What should I do next?
High endotoxin levels post-affinity chromatography are common when using an E. coli expression system. The next step should be a dedicated endotoxin removal procedure. Anion-exchange chromatography (AEC) is often the most effective and scalable second step.
Q8: Can I use Ion-Exchange Chromatography (IEX) for endotoxin removal? What are the key parameters?
Yes, IEX is one of the most robust methods.[15] Anion-exchange chromatography (AEC) is typically preferred. The strategy is to use conditions where this compound flows through the column while the negatively charged endotoxins bind tightly to the positively charged resin.[16]
-
Key Parameters:
-
Resin Choice: Use a strong anion-exchanger (e.g., Quaternary Ammonium, Q-type).[16][20]
-
pH: The buffer pH should be below the isoelectric point (pI) of this compound, ensuring the peptide has a net positive or neutral charge and does not bind to the resin. At the same time, the pH should be well above the pI of endotoxin (~2) to ensure it remains strongly negative.[8][15]
-
Ionic Strength: Keep the salt concentration (e.g., NaCl) low, typically below 100 mM. High salt can disrupt the electrostatic interaction between endotoxin and the resin, reducing removal efficiency.[5][21]
-
Q9: When is Two-Phase Extraction (e.g., with Triton X-114) recommended? What are the pros and cons?
Two-phase extraction is highly effective and recommended when other methods fail or when extremely low endotoxin levels are required.[6] It is particularly useful at the lab scale.
-
Pros:
-
Cons:
-
The primary drawback is the need to remove the residual detergent from the final product, which requires an additional, carefully validated step (e.g., hydrophobic interaction chromatography or extensive washing).[4]
-
Q10: My endotoxin levels are still high after trying one method. Can I combine strategies?
Absolutely. Combining orthogonal strategies is a highly effective approach. For instance, you can follow an anion-exchange step with a Triton X-114 extraction or an endotoxin-specific affinity column. This multi-step approach leverages different properties of the endotoxin molecule (charge and hydrophobicity) to achieve the stringent endotoxin limits required for sensitive applications.[3][4]
Section 4: Detailed Experimental Protocols
The following are generalized protocols that should be optimized for your specific experimental conditions.
Protocol 1: General Purification of His-tagged Recombinant this compound [1]
-
Buffer Preparation:
-
Lysis/Binding Buffer: 20 mM Sodium Phosphate, 0.5 M NaCl, 20 mM Imidazole, pH 7.4.
-
Wash Buffer: 20 mM Sodium Phosphate, 0.5 M NaCl, 40 mM Imidazole, pH 7.4.
-
Elution Buffer: 20 mM Sodium Phosphate, 0.5 M NaCl, 250-500 mM Imidazole, pH 7.4.
-
-
Lysis: Resuspend the E. coli cell pellet in ice-cold Lysis Buffer. Lyse cells by sonication on ice.
-
Clarification: Centrifuge the lysate at >12,000 x g for 45-60 minutes at 4°C. Filter the supernatant through a 0.45 µm filter.
-
Chromatography:
-
Equilibrate a Ni-NTA column with 5-10 column volumes (CV) of Binding Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-15 CV of Wash Buffer.
-
Elute the bound this compound with 5-10 CV of Elution Buffer, collecting fractions.
-
-
Analysis: Analyze fractions by SDS-PAGE to identify those containing pure this compound. Pool the purest fractions for the next step.
Protocol 2: Endotoxin Removal using Anion-Exchange Chromatography (Flow-through Mode)
-
Buffer Preparation: Prepare a low-salt buffer at a pH where this compound will not bind (e.g., 20 mM Tris-HCl, 25 mM NaCl, pH 7.5-8.0). Note: The optimal pH and salt concentration must be determined empirically.
-
Sample Preparation: Exchange the buffer of the pooled this compound fractions into the AEC buffer using dialysis or a desalting column.
-
Chromatography:
-
Equilibrate a strong anion-exchange column (e.g., Sartobind Q, HiTrap Q HP) with 10 CV of AEC buffer.[20]
-
Load the sample onto the column.
-
Collect the flow-through fraction, which contains the purified this compound.
-
Wash the column with an additional 2-3 CV of AEC buffer and combine with the flow-through.
-
-
Regeneration: Regenerate the column with a high-salt buffer (e.g., 1-2 M NaCl) followed by a sanitization step (e.g., 0.5-1 M NaOH) as per the manufacturer's instructions to remove the bound endotoxins.
-
Analysis: Measure the protein concentration and endotoxin level of the flow-through fraction.
Protocol 3: Endotoxin Removal using Triton X-114 Two-Phase Extraction [6][17][18]
-
Preparation: Prepare all solutions using pyrogen-free water and glassware. Pre-chill the protein solution and a stock of 10% Triton X-114 on ice.
-
Mixing: Add Triton X-114 to the protein solution to a final concentration of 1% (v/v). Mix gently on ice for 30-60 minutes.
-
Phase Separation: Transfer the solution to a 37°C water bath for 10-15 minutes. The solution will become cloudy as the detergent phase separates.
-
Centrifugation: Centrifuge the mixture at room temperature or 37°C for 15 minutes at >10,000 x g. Two phases will be visible: a lower, smaller detergent-rich phase containing endotoxins, and an upper, larger aqueous phase containing the protein.
-
Collection: Carefully collect the upper aqueous phase, avoiding the detergent phase.
-
Repeat (Optional): For very high initial endotoxin loads, the process can be repeated by adding fresh, pre-chilled Triton X-114 to the collected aqueous phase.
-
Detergent Removal: The residual Triton X-114 must be removed. This can be achieved by passing the protein solution through a hydrophobic interaction chromatography (HIC) column or by incubating with an adsorbent resin like Bio-Beads SM-2.
-
Analysis: Measure the final protein concentration and endotoxin level.
Section 5: Preventing Endotoxin Contamination
Proactive prevention is the most effective strategy for managing endotoxin contamination.
Q11: What are the common sources of endotoxin contamination and how can I prevent them?
Endotoxins can be introduced at multiple stages of the purification process.[9] Key sources include water, buffers, chromatography resins, glassware, and plasticware.
-
Prevention Strategies:
-
Water: Use only high-quality, pyrogen-free water (Water for Injection grade, if possible) for all buffer and media preparations.[9]
-
Glassware: Depyrogenate all glassware by baking at >250°C for at least 2 hours.[3][4]
-
Buffers and Reagents: Prepare buffers from high-purity salts and reagents in pyrogen-free water. Filter all buffers through a 0.22 µm filter before use.
-
Chromatography Equipment: Sanitize chromatography columns and systems regularly with 0.5-1 M NaOH, which degrades endotoxins.
-
Lab Practices: Always wear gloves, as bacteria are present on skin. Handle all materials aseptically to minimize environmental contamination.[9]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cloning and characterization of this compound like bacteriocin from Bacillus licheniformis MKU3 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. acciusa.com [acciusa.com]
- 5. researchgate.net [researchgate.net]
- 6. Removal of endotoxin from recombinant protein preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heterologous Expression of this compound in Escherichia coli Elucidates the Mode of Leader Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Removal Solutions for Endotoxins in Bioproducts Via Chromatography - Bio-Link [biolink.com]
- 9. rdworldonline.com [rdworldonline.com]
- 10. Biological Testing Services for Peptide Characterization - Creative Peptides [creative-peptides.com]
- 11. sinobiological.com [sinobiological.com]
- 12. LPS & Endotoxin Testing UK | LAL Testing for Peptides & Research | PeptideVerify [peptideverify.co.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. Overview of Endotoxin Testing Methods | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Purification Techniques | Ion Exchange Chromatography to Remove Endotoxins - Bio-Link [biolink.com]
- 17. Removal of endotoxin from protein solutions by phase separation using Triton X-114 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scialert.net [scialert.net]
- 19. sites.ualberta.ca [sites.ualberta.ca]
- 20. sartorius.hr [sartorius.hr]
- 21. sigmaaldrich.com [sigmaaldrich.com]
improving the solubility and stability of Mersacidin formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Mersacidin formulations. The information is designed to address common challenges related to the solubility and stability of this potent lantibiotic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its formulation properties challenging?
A1: this compound is a Type B lantibiotic, a class of ribosomally synthesized and post-translationally modified peptides. Its rigid, globular structure, a result of four intramolecular thioether bridges, contributes to its high stability but can also present challenges for solubility.[1][2][3] Like many peptides, its solubility is highly dependent on pH and the solvent system used.
Q2: My lyophilized this compound powder won't dissolve in water. What should I do?
A2: Direct dissolution of this compound in neutral sterile water can be difficult due to its hydrophobic nature. It is recommended to first try dissolving the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or methanol, and then slowly adding the aqueous buffer of choice while vortexing.[4][5] For biological assays, it is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system.
Q3: What are the optimal pH and temperature conditions for storing this compound solutions?
A3: While specific stability data for this compound is limited, a similar this compound-like bacteriocin has shown stability over a broad pH range (3.0-10.0) and at temperatures up to 100°C for short durations.[6] For long-term storage of stock solutions, it is generally recommended to store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q4: I am observing a loss of antimicrobial activity in my this compound solution over time. What could be the cause?
A4: Loss of activity can be due to several factors, including chemical degradation (e.g., oxidation, hydrolysis) or physical instability (e.g., aggregation and precipitation).[6] The stability of this compound is influenced by the storage temperature, pH of the solution, and exposure to light and oxygen. It is advisable to use freshly prepared solutions for experiments whenever possible and to store stock solutions under recommended conditions.
Q5: Are there any known excipients that can improve the solubility and stability of this compound?
A5: While specific formulation studies on this compound with various excipients are not widely published, general strategies for peptide formulations can be applied. These may include the use of co-solvents, surfactants to prevent aggregation, or sugars as cryoprotectants for lyophilized forms. The choice of excipient must be compatible with the intended application.
Troubleshooting Guides
Issue 1: Poor Solubility of Lyophilized this compound
This guide provides a step-by-step approach to solubilizing this compound.
Troubleshooting Workflow for this compound Solubilization
References
- 1. Heterologous Expression of this compound in Escherichia coli Elucidates the Mode of Leader Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The lantibiotic this compound is a strong inducer of the cell wall stress response of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cloning and characterization of this compound like bacteriocin from Bacillus licheniformis MKU3 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Lantibiotic this compound Inhibits Peptidoglycan Synthesis by Targeting Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Lantibiotic this compound Is an Autoinducing Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Mersacidin and Vancomycin Efficacy Against MRSA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two antimicrobial agents, Mersacidin and Vancomycin, against Methicillin-Resistant Staphylococcus aureus (MRSA). The following sections present a comprehensive overview of their mechanisms of action, in vitro activity, and in vivo efficacy, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Cell Wall Inhibitors
Both this compound and Vancomycin target bacterial cell wall synthesis, a critical pathway for bacterial survival. However, they achieve this through distinct molecular interactions.
Vancomycin , a glycopeptide antibiotic, inhibits the transglycosylation and transpeptidation steps of peptidoglycan synthesis. It achieves this by binding with high affinity to the D-Ala-D-Ala terminus of the lipid II-pentapeptide precursor, effectively sequestering the substrate from the enzymes responsible for building the cell wall.[1][2]
This compound , a lantibiotic, also targets lipid II, the key precursor in peptidoglycan synthesis. However, its binding site is different from that of vancomycin. This compound complexes with the sugar-phosphate backbone of lipid II, thereby inhibiting the transglycosylation step of cell wall biosynthesis.[3] This unique mechanism of action means that it is not affected by the alterations in the peptide side chain that confer resistance to vancomycin.[4]
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro activity of this compound and Vancomycin against MRSA has been evaluated through the determination of Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.
| Antimicrobial Agent | Organism | MIC (μg/mL) | Reference |
| This compound | Staphylococcus aureus (MRSA) | 1 | [3] |
| This compound | Staphylococcus aureus | MIC for 90% of isolates (MIC90): 8 | [5] |
| Vancomycin | Staphylococcus aureus | - | - |
Note: One study reported that this compound was four- to eightfold less active than vancomycin against Staphylococcus aureus.[5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The following protocol outlines a standard broth microdilution method for determining the MIC of this compound and Vancomycin against MRSA.
-
Bacterial Strain and Culture Conditions: The MRSA strain S. aureus 99308 is grown overnight in Mueller-Hinton Broth (MHB) at 35°C.[3] The culture is then subcultured to an optical density at 620 nm (OD620) of 0.2 and diluted to achieve a final concentration of 10⁴–10⁵ colony-forming units (CFU)/mL in the test wells.[3]
-
Antimicrobial Agent Preparation: Stock solutions of this compound and Vancomycin are prepared and serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well containing the antimicrobial dilutions. The plates are incubated overnight at 35°C for 20 hours.[3]
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth, as determined by measuring the absorbance at 570 nm.[3]
In Vivo Efficacy: Insights from a Murine Rhinitis Model
The in vivo efficacy of this compound has been demonstrated in a mouse model of MRSA nasal carriage. This model is crucial for evaluating the potential of an antimicrobial agent to eradicate colonization, a key factor in preventing the spread of MRSA.
In a study utilizing a mouse rhinitis model, intranasal administration of this compound (1.66 mg/kg, twice daily for 3 days) successfully eradicated MRSA from the nasal mucosa of colonized mice.[3] Following treatment, MRSA could not be detected in blood, lungs, liver, kidney, spleen, or nasal scrapings.[3][6] This demonstrates the potent in vivo activity of this compound in a localized infection model. A direct comparative in vivo study between this compound and Vancomycin in the same model was not identified in the reviewed literature.
Experimental Protocol: Murine Rhinitis and MRSA Carriage Model
The following protocol details the establishment of an in vivo model to assess the efficacy of antimicrobials against MRSA nasal colonization.
-
Animal Model: Female BALB/c mice are used for the study.
-
Immunosuppression: To facilitate stable colonization, mice are pre-treated with hydrocortisone.[3]
-
Bacterial Inoculation: The MRSA strain S. aureus 99308 is grown, washed, and resuspended in saline. A low dose of the bacterial suspension (e.g., 3 x 10²–10⁴ CFU) is inoculated intranasally into the mice.[3]
-
Antimicrobial Treatment: Following the establishment of colonization, the test compound (e.g., this compound) is administered intranasally.
-
Assessment of Efficacy: At the end of the treatment period, various tissues (blood, lungs, liver, kidney, spleen, and nasal scrapings) are collected, homogenized, and plated to determine the bacterial load (CFU). The absence of bacterial growth indicates eradication.[3][6]
Conclusion
This compound and Vancomycin are both effective inhibitors of bacterial cell wall synthesis, a proven target for antibacterial therapy against MRSA. While in vitro data suggests that Vancomycin may be more potent on a concentration basis, this compound's distinct mechanism of action, targeting the sugar-phosphate backbone of lipid II, presents a potential advantage, particularly against strains that may develop resistance to glycopeptides.[3][4][5]
The in vivo data for this compound in a murine rhinitis model is promising, demonstrating its ability to eradicate MRSA colonization.[3] However, a direct head-to-head in vivo comparison with Vancomycin is necessary to definitively establish its comparative efficacy in a preclinical setting. Further research, including comparative in vivo studies and investigations against a broader panel of clinical MRSA isolates, is warranted to fully elucidate the therapeutic potential of this compound as an alternative or complementary treatment for MRSA infections.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Efficacies of Human Simulated Exposures of Telavancin and Vancomycin against Methicillin-Resistant Staphylococcus aureus with a Range of Vancomycin MICs in a Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. In vitro activity of this compound (M87-1551), an investigational peptide antibiotic tested against gram-positive bloodstream isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of this compound, a novel peptide, compared with that of vancomycin, teicoplanin, and daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound eradicates methicillin-resistant Staphylococcus aureus (MRSA) in a mouse rhinitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Targets: Unraveling the Distinct Mechanisms of Mersacidin and β-Lactams
A Comparative Guide for Researchers in Drug Development
In the ongoing battle against bacterial resistance, understanding the nuanced mechanisms of action of different antibiotic classes is paramount for the development of new and effective therapies. This guide provides a detailed comparison of two potent classes of antibiotics that target bacterial cell wall synthesis: the lantibiotic Mersacidin and the widely utilized β-lactams. While both ultimately lead to bacterial cell death by compromising the integrity of the peptidoglycan layer, their molecular targets and modes of action are fundamentally distinct. This guide will delve into these differences, supported by experimental data and detailed protocols to aid researchers in their quest for novel antimicrobial strategies.
At a Glance: Key Mechanistic Differences
| Feature | This compound | β-Lactam Antibiotics |
| Molecular Target | Lipid II (Peptidoglycan precursor) | Penicillin-Binding Proteins (PBPs) (Transpeptidases) |
| Mechanism | Sequesters Lipid II, preventing its incorporation into the growing peptidoglycan chain by inhibiting transglycosylation. | Covalently bind to the active site of PBPs, inhibiting the final transpeptidation (cross-linking) step of peptidoglycan synthesis. |
| Binding Site | Binds to the pyrophosphate and sugar moieties of Lipid II, a site distinct from that of glycopeptides like vancomycin. | Mimics the D-Ala-D-Ala substrate of PBPs, leading to acylation of the active site serine. |
| Primary Resistance | Alterations in the cell wall architecture that may limit access to Lipid II. | Production of β-lactamase enzymes that hydrolyze the β-lactam ring; modification of PBPs to reduce binding affinity. |
Delving Deeper: The Molecular Mechanisms of Action
The biosynthesis of peptidoglycan is a critical process for bacterial survival, providing structural integrity and protection against osmotic stress. Both this compound and β-lactams effectively disrupt this pathway, but at different key stages.
This compound: Intercepting the Building Blocks
This compound, a globular lantibiotic, acts early in the extracellular stages of peptidoglycan synthesis. Its primary target is Lipid II , the essential precursor molecule that carries the disaccharide-pentapeptide building block across the cell membrane to the site of cell wall assembly.
This compound functions by forming a tight complex with Lipid II.[1][2][3] This interaction is thought to involve the pyrophosphate and sugar moieties of Lipid II, effectively sequestering the precursor and preventing its utilization by the peptidoglycan glycosyltransferases.[4] By inhibiting this crucial transglycosylation step, this compound halts the extension of the glycan chains, leading to a weakened cell wall and eventual cell lysis.[5][6] Notably, the binding site of this compound on Lipid II is distinct from that of glycopeptide antibiotics like vancomycin, which target the D-Ala-D-Ala terminus of the pentapeptide side chain.[3] This unique targeting mechanism makes this compound a promising candidate against vancomycin-resistant strains.
β-Lactams: Sabotaging the Final Assembly
In contrast, β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams, interfere with the final step of peptidoglycan synthesis: the cross-linking of adjacent peptide side chains.[7][8] This crucial reaction is catalyzed by a family of enzymes known as Penicillin-Binding Proteins (PBPs) , which possess transpeptidase activity.
The four-membered β-lactam ring is the key to their mechanism.[7] Structurally, it mimics the D-alanyl-D-alanine (D-Ala-D-Ala) moiety of the peptidoglycan precursor, which is the natural substrate for the PBP transpeptidases.[8] This molecular mimicry allows β-lactams to bind to the active site of PBPs. The strained β-lactam ring is then attacked by a catalytic serine residue in the PBP active site, leading to the formation of a stable, covalent acyl-enzyme intermediate.[9][10] This acylation effectively inactivates the PBP, preventing it from carrying out its essential cross-linking function.[11] The inhibition of peptidoglycan cross-linking weakens the cell wall, rendering the bacterium susceptible to osmotic lysis and death.
Quantitative Comparison of Antimicrobial Activity
The in vitro efficacy of antibiotics is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize representative MIC data for this compound and the β-lactam oxacillin against various strains of Staphylococcus aureus, a clinically significant pathogen.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Staphylococcus aureus
| Bacterial Strain | Resistance Profile | This compound MIC (µg/mL) | Reference |
| S. aureus 99308 | MRSA | 1 | [12] |
| S. aureus SG511 | MSSA/VSSA | 1 | [2] |
| S. aureus SA137/93A | MRSA/VISA | 35 | [2] |
| S. aureus SA137/93G | MSSA/VISA | 30 | [2] |
MRSA: Methicillin-Resistant S. aureus; MSSA: Methicillin-Susceptible S. aureus; VISA: Vancomycin-Intermediate S. aureus; VSSA: Vancomycin-Susceptible S. aureus.
Table 2: Minimum Inhibitory Concentrations (MICs) of Oxacillin against Staphylococcus aureus
| Bacterial Strain Type | Number of Isolates | Oxacillin MIC Range (µg/mL) | Oxacillin MIC50 (µg/mL) | Oxacillin MIC90 (µg/mL) | Reference |
| Methicillin-Susceptible S. aureus (MSSA) | - | ≤2 | - | - | [7] |
| Methicillin-Resistant S. aureus (MRSA) | - | ≥4 | - | - | [7] |
| Clinical MRSA Isolates | 5 | >128 | - | - | [7] |
| Clinical SCCmec type III and IV MRSA | - | up to 1024 | - | - | [7] |
MIC50/MIC90: The concentration of antibiotic at which 50% and 90% of isolates are inhibited, respectively.
Experimental Protocols
To aid researchers in the evaluation of novel antimicrobial compounds that target cell wall synthesis, detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized method for determining the MIC of an antimicrobial agent against a bacterial strain.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strain of interest
-
Antimicrobial agent (e.g., this compound or a β-lactam)
-
Spectrophotometer
-
Sterile pipette tips and tubes
Method:
-
Prepare Antibiotic Dilutions:
-
Prepare a stock solution of the antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic in MHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
-
Prepare Bacterial Inoculum:
-
From a fresh overnight culture of the bacterium on an agar plate, pick several colonies and suspend them in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 106 CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 105 CFU/mL.
-
Include a positive control well containing 100 µL of inoculated MHB (no antibiotic) and a negative control well containing 100 µL of uninoculated MHB.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Protocol 2: In Vitro Peptidoglycan Synthesis Assay
This assay measures the incorporation of radiolabeled precursors into peptidoglycan in the presence and absence of an inhibitor.
Materials:
-
Bacterial membrane preparation (source of enzymes and Lipid II)
-
Radiolabeled peptidoglycan precursor (e.g., UDP-N-acetyl-[14C]glucosamine or [14C]-labeled UDP-MurNAc-pentapeptide)
-
Unlabeled peptidoglycan precursors (UDP-MurNAc-pentapeptide and UDP-GlcNAc)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2)
-
Antibiotic of interest
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Method:
-
Preparation of Bacterial Membranes:
-
Grow a bacterial culture to mid-log phase and harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable buffer and lyse the cells (e.g., by sonication or French press).
-
Centrifuge the lysate at low speed to remove unbroken cells and debris.
-
Collect the supernatant and centrifuge at high speed (ultracentrifugation) to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a small volume of buffer. Determine the protein concentration.
-
-
In Vitro Synthesis Reaction:
-
Set up reaction tubes on ice. Each reaction should contain the reaction buffer, bacterial membranes, unlabeled peptidoglycan precursors, and the radiolabeled precursor.
-
Add the antibiotic of interest at various concentrations to the test samples. Include a control with no antibiotic.
-
Initiate the reaction by transferring the tubes to a 30°C water bath and incubate for a defined period (e.g., 30-60 minutes).
-
-
Stopping the Reaction and Analysis:
-
Stop the reaction by adding a denaturing agent (e.g., boiling in SDS).
-
Spot the reaction mixture onto filter paper and wash extensively to remove unincorporated radiolabeled precursors.
-
Place the dried filter paper into a scintillation vial with scintillation fluid.
-
Quantify the amount of incorporated radioactivity using a liquid scintillation counter.
-
Inhibition of peptidoglycan synthesis is determined by the reduction in radioactivity in the presence of the antibiotic compared to the control.
-
Protocol 3: Radiolabeled Antibiotic-Lipid II Binding Assay
This assay directly measures the binding of a radiolabeled antibiotic to its target, Lipid II, which is present in bacterial membranes.
Materials:
-
Radiolabeled antibiotic (e.g., [14C]this compound)
-
Bacterial membrane preparation (as described in Protocol 2)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2)
-
Unlabeled antibiotic (for competition experiments)
-
Glass fiber filters
-
Vacuum filtration apparatus
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Method:
-
Binding Reaction:
-
In a microcentrifuge tube, combine the bacterial membranes, radiolabeled antibiotic at a fixed concentration, and binding buffer.
-
For competition experiments, include increasing concentrations of the unlabeled antibiotic.
-
Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
-
Filtration:
-
Rapidly filter the reaction mixture through a glass fiber filter using a vacuum apparatus. The membranes with bound radiolabeled antibiotic will be retained on the filter, while the unbound antibiotic will pass through.
-
Wash the filter quickly with ice-cold binding buffer to remove any non-specifically bound radiolabel.
-
-
Quantification:
-
Place the filter in a scintillation vial with scintillation fluid.
-
Measure the amount of radioactivity on the filter using a liquid scintillation counter.
-
The amount of specific binding can be determined by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled antibiotic) from the total binding.
-
Conclusion
This compound and β-lactam antibiotics, while both targeting the essential process of peptidoglycan biosynthesis, exemplify the diversity of antimicrobial mechanisms. This compound's interception of the Lipid II precursor and the β-lactams' inactivation of the PBP-mediated final assembly step represent two distinct and highly effective strategies for bacterial cell killing. A thorough understanding of these mechanisms, supported by robust experimental data, is crucial for the rational design of new antibiotics and for the development of strategies to overcome the ever-growing challenge of antibiotic resistance. The experimental protocols provided in this guide offer a starting point for researchers to investigate the activity of novel compounds and to further elucidate the intricacies of bacterial cell wall synthesis.
References
- 1. The Lantibiotic this compound Inhibits Peptidoglycan Synthesis by Targeting Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A hope for ineffective antibiotics to return to treatment: investigating the anti-biofilm potential of melittin alone and in combination with penicillin and oxacillin against multidrug resistant-MRSA and -VRSA [frontiersin.org]
- 3. The lantibiotic this compound inhibits peptidoglycan synthesis by targeting lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. researchgate.net [researchgate.net]
- 7. Combination Therapy Using Low-Concentration Oxacillin with Palmitic Acid and Span85 to Control Clinical Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Antibacterial Peptide Exhibits Synergy with Oxacillin against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing the Use of Beta-Lactam Antibiotics in Clinical Practice: A Test of Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the acylation mechanisms of active-site serine penicillin-recognizing proteins: a molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
The Untapped Potential of Mersacidin: A Guide to Investigating Synergistic Antibiotic Combinations
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antibiotic resistance necessitates innovative strategies to extend the lifespan of existing antimicrobial agents and develop novel therapeutic approaches. Mersacidin, a lantibiotic that inhibits a crucial step in bacterial cell wall synthesis, presents a compelling but underexplored candidate for combination therapies. This guide provides a comprehensive overview of the theoretical and practical framework for investigating the synergistic potential of this compound with other antibiotic classes. While direct experimental data on this compound combinations are limited, this document extrapolates from established principles of antibiotic synergy and the mechanism of action of similar compounds to illuminate promising avenues of research.
The Rationale for Synergy: Targeting Lipid II
This compound exerts its bactericidal effect by binding to Lipid II, a pivotal precursor in the peptidoglycan synthesis pathway of Gram-positive bacteria.[1][2] Unlike glycopeptides such as vancomycin, which bind to the D-Ala-D-Ala terminus of the Lipid II pentapeptide, this compound is thought to interact with a different part of the molecule.[1][3] This unique binding site means that this compound may still be effective against vancomycin-resistant strains.
The inhibition of Lipid II utilization by this compound leads to its accumulation in the bacterial cell membrane. This accumulation is the cornerstone of its potential for synergistic interactions. The altered membrane landscape can sensitize the bacterium to other antimicrobial agents, creating a "two-hit" therapeutic effect.
Potential Synergistic Pairings with this compound
Based on established mechanisms of antibiotic synergy, several classes of antibiotics are prime candidates for combination studies with this compound.
This compound and β-Lactams: A Double Assault on Cell Wall Synthesis
-
Mechanism of β-Lactams: β-lactam antibiotics (e.g., penicillins, cephalosporins) inhibit the final step of peptidoglycan synthesis by acylating the active site of penicillin-binding proteins (PBPs), the enzymes responsible for cross-linking the peptidoglycan strands.
-
Hypothesized Synergy: A combination of this compound and a β-lactam would target two distinct stages of cell wall biosynthesis. This compound would limit the availability of peptidoglycan precursors, while the β-lactam would prevent the cross-linking of the remaining precursors. This dual inhibition could lead to a more rapid and profound disruption of the cell wall integrity.
This compound and Aminoglycosides: Breaching the Wall for Enhanced Uptake
-
Mechanism of Aminoglycosides: Aminoglycosides (e.g., gentamicin, amikacin) inhibit protein synthesis by binding to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately bacterial cell death.
-
Hypothesized Synergy: The primary barrier to aminoglycoside efficacy against Gram-positive bacteria is their transport across the cell membrane. By weakening the cell wall, this compound could increase the permeability of the bacterial cell envelope, facilitating the intracellular accumulation of the aminoglycoside to its ribosomal target.
This compound and Rifampicin: Unlocking Access to Intracellular Targets
-
Mechanism of Rifampicin: Rifampicin inhibits bacterial DNA-dependent RNA polymerase, thereby preventing the initiation of RNA synthesis.
-
Hypothesized Synergy: Similar to aminoglycosides, the efficacy of rifampicin is dependent on its ability to reach its intracellular target. Damage to the cell wall induced by this compound could enhance the penetration of rifampicin into the bacterial cell, leading to a more potent inhibition of transcription. Studies have shown that other cell wall inhibitors can increase the intracellular accumulation of rifampicin.[1][3][4]
Quantitative Analysis of Synergy: A Framework
The interaction between two antimicrobial agents can be quantified using the Fractional Inhibitory Concentration (FIC) index, typically determined through a checkerboard assay. The FIC index is calculated as follows:
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone FIC Index = FIC of Drug A + FIC of Drug B
The results are interpreted as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
The following table provides an illustrative example of how checkerboard assay results for this compound in combination with a hypothetical antibiotic 'X' could be interpreted.
| This compound (µg/mL) | Antibiotic X (µg/mL) | Growth | FIC of this compound | FIC of Antibiotic X | FIC Index | Interpretation |
| 8 (MIC) | 0 | No Growth | 1 | 0 | 1 | - |
| 4 | 0 | Growth | - | - | - | - |
| 2 | 0 | Growth | - | - | - | - |
| 1 | 0 | Growth | - | - | - | - |
| 0 | 16 (MIC) | No Growth | 0 | 1 | 1 | - |
| 0 | 8 | Growth | - | - | - | - |
| 0 | 4 | Growth | - | - | - | - |
| 0 | 2 | Growth | - | - | - | - |
| 1 | 4 | No Growth | 0.125 | 0.25 | 0.375 | Synergy |
| 2 | 8 | No Growth | 0.25 | 0.5 | 0.75 | Additive |
| 4 | 16 | Growth | - | - | - | - |
Experimental Protocols
Checkerboard Assay for FIC Index Determination
This method is used to determine the minimal inhibitory concentration (MIC) of each antibiotic alone and in combination.
a. Preparation of Materials:
- 96-well microtiter plates.
- Mueller-Hinton Broth (MHB), cation-adjusted.
- Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.
- Stock solutions of this compound and the partner antibiotic at a concentration at least 10 times the expected MIC.
b. Assay Procedure:
- Dispense 50 µL of MHB into each well of the 96-well plate.
- Create serial dilutions of this compound along the x-axis of the plate and the partner antibiotic along the y-axis.
- The final volume in each well after adding the bacterial inoculum should be 100 µL.
- Include wells with each antibiotic alone to determine their individual MICs, as well as a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial suspension.
- Incubate the plates at 37°C for 18-24 hours.
- Determine the MIC, which is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.
- Calculate the FIC index for each combination that shows no growth.
Time-Kill Curve Assay
This assay provides a dynamic picture of the bactericidal or bacteriostatic effect of the antibiotic combination over time.
a. Preparation of Materials:
- Culture tubes with MHB.
- Bacterial inoculum prepared to a starting concentration of approximately 5 x 10⁵ CFU/mL.
- This compound and the partner antibiotic at concentrations relevant to their MICs (e.g., 0.5x MIC, 1x MIC, 2x MIC).
b. Assay Procedure:
- Prepare culture tubes with the following conditions:
- Growth control (no antibiotic)
- This compound alone
- Partner antibiotic alone
- This compound and partner antibiotic in combination
- Inoculate the tubes with the bacterial suspension.
- Incubate the tubes at 37°C with shaking.
- At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
- Perform serial dilutions of the aliquots and plate them on agar plates.
- Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).
- Plot the log₁₀ CFU/mL versus time for each condition.
c. Interpretation:
- Synergy: A ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.
- Indifference: A < 2-log₁₀ increase or decrease in CFU/mL between the combination and the most active single agent.
- Antagonism: A ≥ 2-log₁₀ increase in CFU/mL between the combination and the most active single agent.
Visualizing Potential Synergistic Mechanisms and Workflows
Caption: Potential synergistic mechanisms of this compound with other antibiotics.
References
A Comparative Analysis of Mersacidin and Vancomycin Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the resistance mechanisms against two critical antibiotics that target bacterial cell wall synthesis: the lantibiotic Mersacidin and the glycopeptide Vancomycin. While both ultimately disrupt peptidoglycan formation, their distinct modes of action have led to different evolutionary pathways for bacterial resistance. This document outlines the genetic and biochemical underpinnings of resistance to each antibiotic, supported by experimental data and detailed methodologies.
Executive Summary
Vancomycin resistance is a well-established clinical challenge, primarily mediated by the acquisition of van gene clusters that remodel the drug's target site. In contrast, resistance to this compound is less understood in clinical settings. The primary known resistance mechanism is the producer's self-immunity, with some evidence of mutational resistance in pathogenic bacteria. A key takeaway is the lack of cross-resistance between these two antibiotics, highlighting the potential of this compound and similar compounds against vancomycin-resistant pathogens.
Mechanisms of Action: A Tale of Two Binding Sites
Both this compound and vancomycin inhibit the transglycosylation step of peptidoglycan synthesis by binding to the lipid II precursor molecule. However, their binding sites on lipid II are distinct, which is the basis for their different resistance profiles.
-
Vancomycin: Binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide side chain of lipid II. This binding sterically hinders the transglycosylase and transpeptidase enzymes from incorporating the lipid II monomer into the growing peptidoglycan chain.
-
This compound: This lantibiotic also binds to lipid II, but it does not interact with the D-Ala-D-Ala terminus. Instead, it is thought to bind to the sugar-phosphate backbone of the lipid II molecule. This interaction also prevents the utilization of lipid II by peptidoglycan synthases.[1]
Comparative Analysis of Resistance Mechanisms
The differences in the mode of action of this compound and vancomycin are directly reflected in their respective resistance mechanisms.
Vancomycin Resistance
Vancomycin resistance is predominantly an acquired trait, conferred by the presence of van gene clusters, often located on mobile genetic elements like transposons and plasmids. These gene clusters encode a multi-enzyme pathway that modifies the vancomycin binding site on the peptidoglycan precursor.
The most common and clinically significant type of vancomycin resistance is the VanA-type, which results in high-level resistance. The key genes and their functions in this pathway are:
-
vanH: Encodes a dehydrogenase that converts pyruvate to D-lactate (D-Lac).
-
vanA: Encodes a ligase that synthesizes the depsipeptide D-Ala-D-Lac.
-
vanX: Encodes a D,D-dipeptidase that hydrolyzes any endogenously produced D-Ala-D-Ala, preventing its incorporation into the cell wall precursors.
-
vanY: Encodes a D,D-carboxypeptidase that cleaves the terminal D-Ala from any pentapeptide precursors that have incorporated D-Ala-D-Ala, further reducing the availability of the vancomycin target.
The substitution of D-Ala-D-Lac for D-Ala-D-Ala in the peptidoglycan precursor reduces the binding affinity of vancomycin by approximately 1000-fold, rendering the antibiotic ineffective.
The expression of the vanHAX operon is tightly regulated by a two-component system encoded by the vanR and vanS genes.
-
vanS: A membrane-bound sensor histidine kinase that detects the presence of vancomycin.
-
vanR: A response regulator that, upon phosphorylation by VanS, activates the transcription of the vanHAX operon.
This compound Resistance
Currently, there is limited evidence of widespread, clinically acquired resistance to this compound in pathogenic bacteria. The known mechanisms of this compound resistance are primarily confined to the producer organism's self-protection and mutational adaptations in some pathogenic species.
-
Producer Self-Protection: The this compound biosynthetic gene cluster in the producing organism, Bacillus sp., contains an operon, mrsFGE, which encodes an ABC transporter. This transporter is believed to confer immunity by exporting this compound, thus preventing it from reaching its target at the cell membrane. The expression of the mrsFGE operon is regulated by a two-component system, MrsR2/K2 . MrsK2 is the sensor kinase and MrsR2 is the response regulator. It is thought that extracellular this compound is sensed by MrsK2, which then phosphorylates MrsR2, leading to the activation of mrsFGE transcription.
-
Mutational Resistance in Staphylococcus aureus : Studies have shown that mutations in the vraSR two-component system in S. aureus can lead to a vancomycin-intermediate S. aureus (VISA)-like phenotype, characterized by a thickened cell wall. This thickened cell wall can trap cell wall-active antibiotics, including this compound, reducing their ability to reach their lipid II target. This is a non-specific mechanism of resistance and does not involve alteration of the this compound target site.
Crucially, because this compound does not bind to the D-Ala-D-Ala moiety, the resistance mechanisms conferred by the van gene clusters are ineffective against it. This lack of cross-resistance is a significant advantage of this compound.[1]
Data Presentation: Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and vancomycin against a selection of Gram-positive bacteria, including vancomycin-resistant strains.
| Bacterial Species | Strain Type | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 8 | 1-2 | [2][3] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 8 | 1-2 | [2][3] |
| Enterococcus faecalis | Vancomycin-Susceptible | >16 | 1-4 | [4] |
| Enterococcus faecium | Vancomycin-Susceptible | >16 | 1-4 | [4] |
| Enterococcus faecium | VanA-type (VRE) | >16 | 64 to >256 | [4] |
| Pediococcus spp. | Vancomycin-Resistant | 4-32 | - | [4] |
| Leuconostoc spp. | Vancomycin-Resistant | ≤2 | - | [4] |
Note: MIC values can vary depending on the specific strain and testing conditions.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.[5][6]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Stock solution of the antibiotic (this compound or Vancomycin) in a suitable solvent
-
Sterile multichannel pipettes and reservoirs
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions: a. Prepare a 2-fold serial dilution of the antibiotic in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL. b. The range of concentrations should be chosen to encompass the expected MIC of the organism. c. Include a positive control well (CAMHB with no antibiotic) and a negative control well (CAMHB only).
-
Inoculum Preparation: a. From an overnight culture, prepare a bacterial suspension in sterile saline or CAMHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). b. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: a. Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate (except the negative control well). The final volume in each well will be 200 µL.
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: a. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm.
Protocol 2: Multiplex PCR for Detection of vanA and vanB Genes
This protocol describes a multiplex PCR assay for the simultaneous detection of the vanA and vanB vancomycin resistance genes.[7][8][9]
Materials:
-
Bacterial colonies from an agar plate
-
DNA extraction kit or lysis buffer
-
PCR tubes
-
Thermocycler
-
Primers for vanA and vanB
-
Taq DNA polymerase and dNTPs
-
PCR buffer with MgCl₂
-
Agarose gel electrophoresis equipment
-
DNA ladder
Procedure:
-
DNA Extraction: a. Isolate genomic DNA from the bacterial culture using a commercial kit or a rapid lysis method (e.g., boiling).
-
PCR Reaction Setup: a. Prepare a master mix containing PCR buffer, MgCl₂, dNTPs, vanA forward and reverse primers, vanB forward and reverse primers, and Taq DNA polymerase. b. Aliquot the master mix into PCR tubes. c. Add the extracted DNA template to each tube. Include positive controls (DNA from known vanA and vanB positive strains) and a negative control (nuclease-free water).
-
PCR Amplification: a. Perform PCR using a thermocycler with the following cycling conditions (these may need to be optimized):
- Initial denaturation: 94°C for 5 minutes
- 30-35 cycles of:
- Denaturation: 94°C for 30 seconds
- Annealing: 52°C for 30 seconds
- Extension: 72°C for 1 minute
- Final extension: 72°C for 10 minutes
-
Detection of PCR Products: a. Analyze the PCR products by agarose gel electrophoresis. b. Load the PCR products and a DNA ladder onto an agarose gel containing a DNA stain (e.g., ethidium bromide). c. Run the gel and visualize the DNA bands under UV light. d. The presence of bands of the expected sizes for vanA and vanB indicates the presence of these resistance genes.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway for Vancomycin Resistance (VanRS System)
Caption: VanRS two-component system signaling cascade for vancomycin resistance.
Signaling Pathway for this compound Immunity (MrsR2/K2 System)
Caption: MrsR2/K2 two-component system for this compound producer self-protection.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. The lantibiotic this compound inhibits peptidoglycan biosynthesis at the level of transglycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of this compound, a novel peptide, compared with that of vancomycin, teicoplanin, and daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the Lantibiotic this compound: Organization of a Type B Lantibiotic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of this compound (M87-1551), an investigational peptide antibiotic tested against gram-positive bloodstream isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. The Lantibiotic this compound Inhibits Peptidoglycan Synthesis by Targeting Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. antimicrobianos.com.ar [antimicrobianos.com.ar]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Multiplex Polymerase Chain Reaction Detection of vanA, vanB, vanC-1, and vanC-2/3 Genes in Enterococci | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of Mersacidin and Daptomycin Activity
In the landscape of antibiotics targeting Gram-positive bacteria, particularly drug-resistant strains, Mersacidin and Daptomycin represent two distinct classes of potent antimicrobial agents. This guide provides a detailed, data-driven comparison of their activity, mechanism of action, and antibacterial spectrum, aimed at researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound | Daptomycin |
| Antibiotic Class | Lantibiotic (Type B) | Cyclic Lipopeptide |
| Primary Mechanism | Inhibition of peptidoglycan synthesis | Disruption of cell membrane function |
| Molecular Target | Lipid II | Bacterial cell membrane |
| Bactericidal/Static | Bactericidal | Rapidly bactericidal |
| Spectrum | Gram-positive bacteria, including MRSA | Broad Gram-positive spectrum, including MRSA and VRE |
Mechanism of Action: A Tale of Two Targets
The fundamental difference in the antimicrobial activity of this compound and Daptomycin lies in their distinct molecular targets and mechanisms of action.
This compound: Halting Cell Wall Construction
This compound, a globular Type B lantibiotic, inhibits the biosynthesis of the bacterial cell wall.[1][2] Unlike pore-forming Type A lantibiotics, this compound does not compromise the integrity of the cytoplasmic membrane.[3][4] Its primary mode of action is the inhibition of peptidoglycan synthesis by specifically binding to Lipid II, a crucial precursor molecule for the cell wall.[3][5][6] This interaction effectively blocks the transglycosylation step, preventing the elongation of the peptidoglycan chain and ultimately leading to cell lysis.[1][2][3]
Daptomycin: Destabilizing the Cell Membrane
Daptomycin, a cyclic lipopeptide, exerts its rapid bactericidal effect by disrupting the function of the bacterial cell membrane.[7][8] In a calcium-dependent manner, Daptomycin binds to and inserts into the cell membrane of Gram-positive bacteria.[9][10] Following insertion, Daptomycin molecules aggregate, causing a rapid depolarization of the membrane potential through the efflux of potassium ions.[7][8] This loss of membrane potential leads to the inhibition of DNA, RNA, and protein synthesis, resulting in bacterial cell death.[7][8]
Antibacterial Spectrum and Potency
Both this compound and Daptomycin are effective against a range of Gram-positive bacteria. However, comparative studies indicate differences in their spectrum and potency.
A study directly comparing the in vitro activity of this compound with Daptomycin, vancomycin, and teicoplanin revealed that this compound was generally four- to eightfold less active against Staphylococcus aureus.[11] Daptomycin demonstrates a broader spectrum of activity, including activity against vancomycin-resistant enterococci (VRE), a key advantage in clinical settings.[12][13][14]
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) for this compound and Daptomycin
| Organism | This compound MIC (µg/mL) | Daptomycin MIC (µg/mL) |
| Staphylococcus aureus | 8 (MIC₉₀)[11] | ≤ 1 (Susceptible)[12] |
| Coagulase-negative staphylococci | 8[11] | ≤ 1 (Susceptible)[12] |
| Hemolytic streptococci | 4 - 8[11] | Data not directly compared |
| Streptococcus pneumoniae | 4 - 8[11] | Data not directly compared |
| Clostridium perfringens | 4[11] | Data not available |
| Propionibacterium acnes | 8[11] | Data not available |
| Peptococci | 1[11] | Data not available |
| Peptostreptococci | 8[11] | Data not available |
| Enterococci (including VRE) | No significant activity | ≤ 4 (Susceptible Dose-Dependent for E. faecium)[12] |
Note: MIC values are presented as reported in the cited literature. Direct comparative MIC₉₀ values for all organisms were not available in a single study.
This compound has shown no activity against Gram-negative bacteria such as Enterobacteriaceae, Neisseria spp., Haemophilus spp., or Pseudomonas aeruginosa.[11] Daptomycin's activity is also limited to Gram-positive organisms.[7]
Experimental Protocols
The determination of antimicrobial activity for both this compound and Daptomycin relies on standardized laboratory procedures.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.
Protocol Details:
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of the antibiotic (this compound or Daptomycin) is prepared in cation-adjusted Mueller-Hinton broth. For Daptomycin, the broth must be supplemented with calcium to a final concentration of 50 mg/L for accurate susceptibility testing.[14]
-
Preparation of Inoculum: A standardized bacterial suspension is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well of a microtiter plate is inoculated with the bacterial suspension, resulting in a final volume of 100-200 µL per well.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Following MIC Determination: After the MIC is determined, an aliquot (typically 10-100 µL) is taken from each well showing no visible growth.
-
Plating: The aliquot is plated onto an appropriate agar medium (e.g., Tryptic Soy Agar).
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.
Conclusion
This compound and Daptomycin are both potent bactericidal agents against Gram-positive bacteria, but they operate through fundamentally different mechanisms. Daptomycin's disruption of the cell membrane provides a rapid bactericidal effect against a broader range of pathogens, including VRE. This compound's inhibition of cell wall synthesis by targeting Lipid II represents a valuable alternative mechanism, particularly in the context of resistance to other antibiotic classes. The choice between these agents in a research or clinical setting will depend on the target organism, its resistance profile, and the specific application. The experimental protocols outlined provide a basis for the continued evaluation and comparison of these and other novel antimicrobial compounds.
References
- 1. Mode of action of the lantibiotic this compound: inhibition of peptidoglycan biosynthesis via a novel mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of the lantibiotic this compound: inhibition of peptidoglycan biosynthesis via a novel mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. The Lantibiotic this compound Is an Autoinducing Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Daptomycin - Wikipedia [en.wikipedia.org]
- 8. Daptomycin - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]
- 9. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 11. Activity of this compound, a novel peptide, compared with that of vancomycin, teicoplanin, and daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Daptomycin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 13. Daptomycin | C72H101N17O26 | CID 21585658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. A review of daptomycin for injection (Cubicin) in the treatment of complicated skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]
Mersacidin: A Lantibiotic with Therapeutic Potential Against Gram-Positive Pathogens
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant bacteria, particularly Gram-positive pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA), presents a significant challenge to global health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. Mersacidin, a globular, ribosomally synthesized and post-translationally modified peptide (lantibiotic) produced by Bacillus sp. HIL Y-85,54728, has shown promising preclinical activity against a range of Gram-positive bacteria.[1][2] This guide provides a comprehensive comparison of this compound's therapeutic potential with established antibiotics—Vancomycin, Daptomycin, and Linezolid—supported by available preclinical data.
In Vitro Activity: A Comparative Overview
This compound exhibits potent in vitro activity against key Gram-positive pathogens. However, its efficacy can be four- to eightfold less than that of vancomycin, teicoplanin, or daptomycin against Staphylococcus aureus.[3][4] The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and comparator drugs against common Gram-positive bacteria.
| Antibiotic | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Enterococcus faecalis | Streptococcus pneumoniae |
| This compound | 8 µg/mL (MIC₉₀)[3][4] | 8 µg/mL (MIC₉₀)[3][4] | - | 4-8 µg/mL[3][4] |
| Vancomycin | 1 µg/mL (MIC₅₀)[5] | ≤0.5-2 µg/mL (MIC range)[1] | 0.38-3 mg/liter (MIC range)[6] | - |
| Daptomycin | 0.03-1 µg/mL (MIC range)[7] | 0.03-0.5 µg/mL (MIC range)[7] | 0.5-4 µg/mL (MIC range)[7] | 0.12-1 µg/mL (MIC range)[7] |
| Linezolid | 2 µg/mL (MIC₉₀)[8] | 2 µg/mL (MIC₉₀)[8] | 2 µg/mL (MIC₉₀)[8] | ≤2 µg/mL (MIC₉₀)[9] |
Table 1: Comparative In Vitro Activity (MIC values) of this compound and Other Antibiotics. MIC values represent the concentration of the antibiotic required to inhibit the visible growth of 90% (MIC₉₀) or 50% (MIC₅₀) of isolates, or are presented as a range. Data is compiled from multiple preclinical studies.
Preclinical In Vivo Efficacy
This compound has demonstrated significant in vivo activity in various preclinical models, with its efficacy against MRSA being comparable to that of vancomycin.[10]
Murine Rhinitis Model
In a mouse model of MRSA-induced rhinitis, intranasal administration of this compound effectively eradicated the bacteria from nasal passages, as well as from blood, lungs, liver, kidney, and spleen.[11] This suggests its potential for treating nasal carriage of MRSA, a major source of transmission and recurrent infections.
Systemic Infection Models
While specific quantitative data on bacterial load reduction in systemic infections is not as extensively published for this compound as for its comparators, studies have shown its effectiveness in systemic MRSA infections in mice. The following table provides a comparative summary of in vivo efficacy data for the comparator antibiotics in various murine infection models.
| Antibiotic | Animal Model | Bacterial Strain | Key Findings |
| Vancomycin | Murine Thigh Infection | MRSA | Significant reduction in bacterial load.[12] |
| Murine Hematogenous Pulmonary Infection | MRSA | Significantly decreased the number of viable MRSA cells compared to control.[13] | |
| Daptomycin | Murine Thigh Infection | MRSA & Enterococcus spp. | Produced a maximal kill of 4.5-5 log₁₀ CFU against MRSA and 1.5-2 log₁₀ for Enterococcus species.[14][15] |
| Murine Hematogenous Pulmonary Infection | MRSA | Improved survival and decreased the number of abscesses and bacteria in the lungs.[13][16][17] | |
| Linezolid | Murine Hematogenous Pulmonary Infection | MRSA | Significantly reduced MRSA numbers compared to vancomycin.[18] |
| Murine Pneumonia Model | MRSA | Reduced bacterial density by an average of 1.6 logs.[19] |
Table 2: Summary of In Vivo Efficacy of Comparator Antibiotics in Murine Infection Models.
Mechanism of Action: A Unique Target
This compound's primary mechanism of action involves the inhibition of bacterial cell wall biosynthesis.[10] Unlike glycopeptides such as Vancomycin, which bind to the D-Ala-D-Ala terminus of the peptidoglycan precursor Lipid II, this compound interacts with Lipid II at a different site, effectively blocking the transglycosylation step. This distinct binding site means that this compound can be effective against vancomycin-resistant strains.
Figure 1: Mechanism of Action of this compound. this compound inhibits peptidoglycan synthesis by binding to Lipid II.
In contrast, the comparator antibiotics have distinct mechanisms of action:
Figure 2: Mechanisms of Action of Comparator Antibiotics.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of an antibiotic that inhibits the visible growth of a bacterium.
Methodology (Broth Microdilution):
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Antibiotic Dilution Series: A two-fold serial dilution of the antibiotic is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well, including a growth control (no antibiotic) and a sterility control (no bacteria), is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Figure 3: Experimental Workflow for MIC Determination.
Murine Systemic Infection Model
Objective: To evaluate the in vivo efficacy of an antibiotic in a systemic infection model.
Methodology:
-
Animal Model: Immunocompetent or neutropenic mice (e.g., BALB/c) are typically used.
-
Infection: Mice are infected via intraperitoneal or intravenous injection with a lethal or sub-lethal dose of the pathogen (e.g., MRSA).
-
Treatment: At a specified time post-infection, treatment with the antibiotic (e.g., this compound, Vancomycin) or a vehicle control is initiated. Dosing regimens (dose, frequency, and route of administration) are predetermined.
-
Monitoring: Mice are monitored for survival over a set period (e.g., 7-14 days).
-
Bacterial Load Determination: At specific time points, subgroups of mice are euthanized, and target organs (e.g., kidneys, spleen, liver) are harvested, homogenized, and plated on appropriate agar to determine the bacterial load (CFU/gram of tissue).
Figure 4: Experimental Workflow for a Murine Systemic Infection Model.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of infections caused by Gram-positive bacteria, including MRSA. Its unique mechanism of action, targeting a different site on Lipid II than glycopeptides, makes it a valuable asset in the fight against antibiotic resistance. While in vitro studies suggest it may be less potent than some established antibiotics, its in vivo efficacy, particularly in the eradication of nasal MRSA carriage, highlights its significant therapeutic potential. Further preclinical studies focusing on detailed pharmacokinetic/pharmacodynamic (PK/PD) profiling and efficacy in a broader range of infection models are warranted to fully elucidate its clinical utility and to establish optimal dosing strategies for future clinical development. The comparative data presented in this guide should serve as a valuable resource for researchers and drug development professionals in evaluating the potential of this compound as a next-generation antibiotic.
References
- 1. researchgate.net [researchgate.net]
- 2. Developing a mouse model of acute bacterial rhinosinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Open Access) Activity of this compound, a novel peptide, compared with that of vancomycin, teicoplanin, and daptomycin. (1991) | Wei-Wei Niu | 61 Citations [scispace.com]
- 4. Activity of this compound, a novel peptide, compared with that of vancomycin, teicoplanin, and daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Vancomycin Resistance among Enterococcus faecalis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. In Vitro Activity of Daptomycin against Gram-Positive European Clinical Isolates with Defined Resistance Determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Activity of Linezolid against Key Gram-Positive Organisms Isolated in the United States: Results of the LEADER 2004 Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Mode of action of the lantibiotic this compound: inhibition of peptidoglycan biosynthesis via a novel mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. biorxiv.org [biorxiv.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Pharmacodynamic profile of daptomycin against Enterococcus species and methicillin-resistant Staphylococcus aureus in a murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. In Vivo Efficacy of Daptomycin against Methicillin-Resistant Staphylococcus aureus in a Mouse Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
Mersacidin's Standing in the Face of Glycopeptide Resistance: A Comparative Analysis
A deep dive into the cross-resistance profile of the lantibiotic Mersacidin reveals a nuanced relationship with traditional glycopeptide antibiotics. While its distinct mechanism of action offers promise against certain resistant strains, emerging data suggests a potential for reduced susceptibility in pathogens with existing glycopeptide resistance, warranting careful consideration in drug development and clinical application.
This guide provides a comparative analysis of this compound's efficacy against bacteria with varying levels of resistance to common glycopeptide antibiotics such as vancomycin, teicoplanin, and daptomycin. By examining minimum inhibitory concentration (MIC) data and outlining the experimental protocols used for their determination, this document serves as a resource for researchers, scientists, and drug development professionals.
Comparative Efficacy: A Tabular Overview
The following tables summarize the available quantitative data on the minimum inhibitory concentrations (MICs) of this compound and other glycopeptide antibiotics against both susceptible and resistant Gram-positive bacteria. This data highlights the relative potency and potential for cross-resistance.
Table 1: Comparative MICs (µg/mL) Against Susceptible Gram-Positive Bacteria
| Antibiotic | Staphylococcus aureus (MSSA/MRSA) | Coagulase-Negative Staphylococci | Hemolytic Streptococci & S. pneumoniae | Enterococcus faecalis & E. faecium | Anaerobic Cocci |
| This compound | 8 (MIC90)[1][2] | 8[1][2] | 4 - 8[1][2] | >8 | 1 - 8[1][2] |
| Vancomycin | 1 - 2 (MIC90)[1][2] | 2 | 1 | 4 | 1 |
| Teicoplanin | 1 (MIC90)[1][2] | 4 | 0.5 | 1 | 1 |
| Daptomycin | 1 (MIC90)[1][2] | 1 | 0.25 | 4 | 1 |
Note: MIC90 represents the concentration required to inhibit the growth of 90% of isolates.
Table 2: this compound MICs (µg/mL) Against Glycopeptide-Resistant Bacteria
| Organism | Resistance Phenotype | This compound MIC (µg/mL) |
| Enterococcus spp. | Vancomycin-Resistant (VRE) | ≥16[3] |
| Staphylococcus aureus | Vancomycin-Intermediate (VISA) | 30 - 35[4] |
| Staphylococcus aureus | Vancomycin-Susceptible | 1[4] |
| Pediococcus spp. | Vancomycin-Resistant | 4 - 32[3] |
| Leuconostoc spp. | Vancomycin-Resistant | ≤2[3] |
The data indicates that while this compound is active against a range of Gram-positive bacteria, its potency against susceptible strains is generally lower than that of vancomycin, teicoplanin, and daptomycin[1][2]. More significantly, the MIC of this compound is notably elevated against vancomycin-resistant enterococci and vancomycin-intermediate S. aureus (VISA), suggesting a degree of cross-resistance[3][4].
Understanding the Mechanisms: A Divergence in Action
The basis for the potential lack of complete cross-resistance lies in the distinct mechanisms of action between this compound and traditional glycopeptides.
-
Glycopeptides (Vancomycin, Teicoplanin): These antibiotics bind to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor, Lipid II. This binding sterically hinders the transglycosylation and transpeptidation steps in cell wall synthesis.
-
This compound: This lantibiotic also targets Lipid II, but it binds to a different site, specifically the sugar-phosphate backbone. This interaction inhibits the transglycosylation step. Crucially, its activity is not antagonized by the D-Ala-D-Ala dipeptide, confirming a different binding site from vancomycin.
This mechanistic difference explains why this compound can retain some activity against vancomycin-resistant strains that have altered the D-Ala-D-Ala target. However, other resistance mechanisms, such as cell wall thickening in VISA strains, appear to impede this compound's effectiveness[4].
Experimental Protocols for Cross-Resistance Studies
The determination of cross-resistance relies on accurate and standardized methods for measuring the Minimum Inhibitory Concentration (MIC) of each antibiotic against the bacterial isolates . The following are detailed methodologies for key experiments.
Broth Microdilution Method
This is a widely used method for determining the MIC of an antimicrobial agent in a liquid medium.
-
Preparation of Antibiotic Solutions: Stock solutions of each antibiotic (this compound, vancomycin, teicoplanin, daptomycin) are prepared at a high concentration and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: A suspension of the bacterial isolate is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included. The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Agar Dilution Method
This method involves incorporating the antibiotic directly into the agar medium.
-
Preparation of Antibiotic-Containing Agar Plates: A series of agar plates are prepared, each containing a different concentration of the antibiotic. This is achieved by adding a specific volume of the antibiotic stock solution to molten and cooled Mueller-Hinton agar before pouring the plates.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation and Incubation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate. Multiple isolates can be tested on a single plate. The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.
E-test (Epsilometer Test)
The E-test is a gradient diffusion method that provides a quantitative MIC value.
-
Inoculation of Agar Plate: A sterile cotton swab is used to evenly inoculate the surface of a Mueller-Hinton agar plate with the standardized bacterial suspension.
-
Application of E-test Strip: A plastic strip impregnated with a predefined gradient of the antibiotic is placed on the surface of the inoculated agar.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: An elliptical zone of inhibition forms around the strip. The MIC is read at the point where the edge of the inhibition zone intersects the MIC scale printed on the strip.
Visualizing the Pathways
To better understand the mechanisms of action and resistance, the following diagrams illustrate the experimental workflow for determining cross-resistance and the signaling pathway involved in glycopeptide resistance.
Caption: Workflow for assessing antibiotic cross-resistance.
Caption: VraSR signaling in response to cell wall antibiotics.
References
- 1. Activity of this compound, a novel peptide, compared with that of vancomycin, teicoplanin, and daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The lantibiotic this compound is a strong inducer of the cell wall stress response of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode of action of the lantibiotic this compound: inhibition of peptidoglycan biosynthesis via a novel mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative transcriptomic analysis of bacterial response to Mersacidin and vancomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic responses of bacteria, primarily Staphylococcus aureus, to two potent cell wall synthesis inhibitors: the lantibiotic Mersacidin and the glycopeptide Vancomycin. By examining the differential gene expression and affected signaling pathways, we aim to provide valuable insights for antimicrobial research and the development of novel therapeutic strategies.
Executive Summary
This compound and Vancomycin both target the essential bacterial cell wall precursor, Lipid II, but at different binding sites. This distinction in their mechanism of action leads to nuanced differences in the bacterial transcriptomic response. While both antibiotics induce the cell wall stress regulon, evidence suggests that this compound is a more potent inducer at subinhibitory concentrations compared to Vancomycin.[1][2] The core of this response is mediated by the VraSR two-component system, which upregulates a host of genes involved in cell wall synthesis, peptidoglycan modification, and antibiotic resistance.
Comparative Transcriptomic Data
The following tables summarize the key differentially expressed genes in Staphylococcus aureus in response to this compound and Vancomycin treatment. Data has been compiled from multiple transcriptomic studies.
Table 1: Upregulated Genes in Response to this compound and Vancomycin
| Gene/Operon | Function | Fold Change (this compound) | Fold Change (Vancomycin) | Reference |
| vraSR | Two-component regulatory system, senses cell wall stress | High induction | Induced | [1][3][4] |
| vraDE | ABC transporter, implicated in resistance | Up to 1700-fold | Induced | [1][2] |
| sgtB | Glycosyltransferase, cell wall synthesis | Significantly upregulated | Upregulated | [1] |
| pbp2 | Penicillin-binding protein 2, cell wall synthesis | Significantly upregulated | Upregulated | [1] |
| murZ | UDP-N-acetylglucosamine 1-carboxyvinyltransferase | Significantly upregulated | Upregulated | [1] |
| lytM, atl | Peptidoglycan hydrolases | Not specified | Increased in VISA | [5] |
| pur operon | Purine biosynthesis | Not specified | Increased in VRSA | [5] |
Table 2: Downregulated Genes in Response to this compound and Vancomycin
| Gene/Operon | Function | Fold Change (this compound) | Fold Change (Vancomycin) | Reference |
| spa | Protein A, virulence factor | Significantly downregulated | Downregulated in VISA | [1][6] |
| hla | Alpha-hemolysin, virulence factor | Significantly downregulated | Downregulated in VISA | [1][6] |
| Capsule genes | Capsule formation | Significantly downregulated | Inhibited in VISA | [1][6] |
| agr operon | Quorum sensing, virulence regulation | Not specified | Decreased in hVISA/VISA |
Signaling Pathways and Mechanisms of Action
Both this compound and Vancomycin trigger a cell wall stress response. However, their initial interaction with the cell differs, leading to variations in the intensity and nature of the downstream signaling cascade.
This compound directly inhibits the transglycosylation step of peptidoglycan synthesis by binding to the pyrophosphate moiety of Lipid II.[1][2][7] In contrast, Vancomycin binds to the D-Ala-D-Ala terminus of the pentapeptide side chain of Lipid II, sterically hindering both transglycosylation and transpeptidation.[1] This difference in binding site may explain why this compound is a more potent inducer of the VraSR system at low concentrations, as its target is more readily accessible.[1]
The VraSR two-component system is a central hub in the cell wall stress response. Upon sensing cell envelope damage, the histidine kinase VraS autophosphorylates and subsequently transfers the phosphate group to the response regulator VraR. Phosphorylated VraR then acts as a transcriptional activator for a large regulon of genes aimed at mitigating the damage and promoting survival.
Experimental Protocols
The transcriptomic data presented in this guide are primarily derived from microarray and RNA-sequencing (RNA-Seq) experiments. Below are generalized protocols for these key techniques.
Bacterial Culture and Antibiotic Treatment
-
Staphylococcus aureus strains are grown in a suitable broth medium (e.g., Tryptic Soy Broth) to the mid-exponential growth phase.
-
The bacterial culture is then challenged with subinhibitory concentrations of either this compound or Vancomycin for a defined period. Untreated cultures serve as a control.
-
Bacterial cells are harvested by centrifugation and immediately processed for RNA extraction to prevent RNA degradation.
RNA Extraction and Purification
-
Total RNA is extracted from the bacterial pellets using commercially available kits that typically involve cell lysis and column-based purification.
-
The quality and quantity of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and gel electrophoresis to ensure high-purity, intact RNA.
Transcriptomic Analysis (Microarray)
-
Purified RNA is reverse transcribed into cDNA. During this process, fluorescently labeled nucleotides are incorporated.
-
The labeled cDNA from the treated and control samples are competitively hybridized to a microarray chip containing probes for all genes in the S. aureus genome.
-
The microarray is scanned to measure the fluorescence intensity for each probe, and the ratio of intensities between the treated and control samples is used to determine the relative gene expression.
Transcriptomic Analysis (RNA-Seq)
-
Ribosomal RNA (rRNA) is depleted from the total RNA samples to enrich for messenger RNA (mRNA).
-
The enriched mRNA is fragmented and converted into a cDNA library.
-
The cDNA library is sequenced using a high-throughput sequencing platform.
-
The resulting sequence reads are mapped to the S. aureus reference genome, and the number of reads mapping to each gene is used to quantify its expression level.
-
Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in the antibiotic-treated samples compared to the control.
Conclusion
The comparative transcriptomic analysis reveals that while both this compound and Vancomycin elicit a canonical cell wall stress response in S. aureus, the intensity and some downstream effects differ. This compound appears to be a more potent inducer of the VraSR regulon at lower concentrations.[1] Understanding these nuances in the bacterial response is crucial for the strategic development of new antibiotics and combination therapies to combat resistant pathogens. The detailed gene expression data can guide further research into specific resistance mechanisms and potential drug targets.
References
- 1. The lantibiotic this compound is a strong inducer of the cell wall stress response of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial treatment of <em>Staphylococcus aureus [bonndoc.ulb.uni-bonn.de]
- 3. Transcriptome analysis of the responses of Staphylococcus aureus to antimicrobial peptides and characterization of the roles of vraDE and vraSR in antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptome analysis of the responses of Staphylococcus aureus to antimicrobial peptides and characterization of the roles of vraDE and vraSR in antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microarray Transcription Analysis of Clinical Staphylococcus aureus Isolates Resistant to Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genomic, Transcriptomic and Metabolomic Studies of Two Well-Characterized, Laboratory-Derived Vancomycin-Intermediate Staphylococcus aureus Strains Derived from the Same Parent Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mode of action of the lantibiotic this compound: inhibition of peptidoglycan biosynthesis via a novel mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Post-Antibiotic Effect of Mersacidin in Comparison to Other Gram-Positive Agents
For Researchers, Scientists, and Drug Development Professionals
The post-antibiotic effect (PAE) is a critical pharmacodynamic parameter that describes the suppression of bacterial growth after limited exposure to an antimicrobial agent. This phenomenon has significant implications for optimizing dosing regimens, minimizing toxicity, and preventing the emergence of resistance. This guide provides a comparative assessment of the post-antibiotic effect of the lantibiotic Mersacidin against other key antimicrobial agents used for Gram-positive infections, namely vancomycin, teicoplanin, and daptomycin.
Comparative Post-Antibiotic Effect Data
The following table summarizes the post-antibiotic effect of vancomycin, teicoplanin, and daptomycin against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The data is compiled from various in vitro studies.
| Antibiotic | Bacterial Strain(s) | Concentration(s) | Exposure Time | Post-Antibiotic Effect (PAE) in Hours |
| This compound | Staphylococcus aureus | - | - | No quantitative data available in the reviewed literature |
| Vancomycin | MRSA | Not specified | Not specified | 0 – 1.3[1] |
| Vancomycin-Intermediate S. aureus (VISA) | 4x MIC | Not specified | 1.3 – 2.0[2] | |
| S. epidermidis | 2x and 6x MIC | 1 hour | No PAE observed[3] | |
| Teicoplanin | S. aureus (MSSA & MRSA) | Not specified | Not specified | 2.4 – 4.1[4] |
| MRSA | 25 mg/L | 1 and 2 hours | Greater than vancomycin[5] | |
| MRSA | 5 mg/L | 1 and 2 hours | Greater than vancomycin[5] | |
| Daptomycin | Staphylococcal clinical isolates | Not specified | Not specified | Mean of 2.5 (range: 1.1 – 6.2)[6][7] |
| Methicillin-Susceptible S. aureus (MSSA) | Not specified | Not specified | Longer than nafcillin and vancomycin[8] | |
| MRSA | Not specified | Not specified | Longer than vancomycin[8] |
Experimental Protocols: Determination of the Post-Antibiotic Effect
The following is a detailed methodology for determining the in vitro post-antibiotic effect using the viable count method. This protocol can be adapted for the assessment of this compound.
1. Bacterial Strain and Growth Conditions:
-
A standardized inoculum of the test organism (e.g., Staphylococcus aureus ATCC 29213) is prepared.
-
The bacteria are cultured in a logarithmic growth phase in an appropriate liquid medium such as Mueller-Hinton Broth (MHB).
2. Antibiotic Exposure:
-
The bacterial culture is divided into test and control groups.
-
The test group is exposed to the desired concentration of the antibiotic (e.g., 5x or 10x the Minimum Inhibitory Concentration - MIC).
-
The control group is incubated under the same conditions without the antibiotic.
-
The exposure period is typically 1 to 2 hours at 37°C.
3. Antibiotic Removal:
-
After the exposure period, the antibiotic is removed from the test culture. This is typically achieved by a 1:1000 dilution of the culture in fresh, pre-warmed broth to reduce the antibiotic concentration to well below the MIC.
-
The control culture is subjected to the same dilution.
4. Monitoring of Bacterial Regrowth:
-
Aliquots are taken from both the test and control cultures at regular time intervals (e.g., every 1-2 hours) immediately following dilution and for a total of 8-10 hours.
-
Viable bacterial counts (Colony Forming Units per milliliter - CFU/mL) are determined for each time point by plating serial dilutions of the aliquots onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
The plates are incubated at 37°C for 18-24 hours, and the resulting colonies are counted.
5. Calculation of the Post-Antibiotic Effect:
-
The PAE is calculated using the following formula: PAE = T - C
-
T is the time required for the viable count in the antibiotic-exposed culture to increase by 1 log10 CFU/mL from the count immediately after antibiotic removal.
-
C is the time required for the viable count in the unexposed control culture to increase by 1 log10 CFU/mL from the initial count after dilution.
-
Visualizing Experimental and Mechanistic Pathways
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for PAE determination and the mechanism of action of this compound.
Discussion and Conclusion
The post-antibiotic effect is a desirable characteristic for an antimicrobial agent as it can allow for less frequent dosing intervals, potentially leading to improved patient compliance and reduced toxicity. The available data indicates that teicoplanin and daptomycin exhibit a more prolonged PAE against Staphylococcus aureus compared to vancomycin.[1][4][5][8] This prolonged effect is a key consideration in the clinical application of these drugs.
This compound's unique mechanism of action, which involves binding to Lipid II and inhibiting peptidoglycan synthesis at the transglycosylation step, is distinct from that of glycopeptides like vancomycin.[9][10] This interaction prevents the incorporation of new subunits into the growing cell wall, ultimately leading to cell death.[11] Given that this mechanism involves a strong interaction with a crucial bacterial cell wall precursor, it is plausible that this compound would exhibit a significant PAE. The persistence of the drug at its target site or the time required for the bacterium to synthesize new precursors could contribute to a sustained suppression of growth even after the removal of the antibiotic from the surrounding medium.
To definitively establish the clinical potential of this compound, dedicated studies to quantify its PAE against a range of clinically relevant Gram-positive pathogens are essential. The experimental protocol outlined in this guide provides a robust framework for such investigations. Future research should aim to directly compare the PAE of this compound with that of vancomycin, teicoplanin, and daptomycin under standardized conditions to provide a clear assessment of its pharmacodynamic profile. Such data will be invaluable for guiding the development and potential clinical positioning of this novel lantibiotic.
References
- 1. Comparative studies of the bactericidal, morphological and post-antibiotic effects of arbekacin and vancomycin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Vancomycin Population Susceptibility Profiles, Killing Activity, and Postantibiotic Effect against Vancomycin-Intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of postantibiotic effect on bacterial adherence to vascular prostheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The post-antibiotic effect of teicoplanin: monotherapy and combination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-vitro comparison of the post-antibiotic effect of vancomycin and teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Postantibiotic Effects of Daptomycin against 14 Staphylococcal and Pneumococcal Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Postantibiotic effects of daptomycin against 14 staphylococcal and pneumococcal clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro postantibiotic effect of daptomycin (LY146032) against Enterococcus faecalis and methicillin-susceptible and methicillin-resistant Staphylococcus aureus strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mode of action of the lantibiotic this compound: inhibition of peptidoglycan biosynthesis via a novel mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mode of action of the lantibiotic this compound: inhibition of peptidoglycan biosynthesis via a novel mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the lantibiotic this compound on the morphology of staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Mersacidin: A Guide for Laboratory Professionals
The proper disposal of Mersacidin, a lantibiotic with potent antibacterial activity, is a critical aspect of laboratory safety and environmental responsibility. As with many research chemicals, specific disposal protocols are often established at an institutional level, guided by federal, state, and local regulations. However, based on available safety data and general best practices for antibiotic and chemical waste, a comprehensive disposal plan can be formulated. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.
Core Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure risks. The Safety Data Sheet (SDS) indicates that this compound may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory tract[1]. Therefore, adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Splash goggles or safety glasses.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A full lab suit or coat.
-
Respiratory Protection: A dust respirator should be used, especially when handling the powdered form, to avoid inhalation[1]. A self-contained breathing apparatus may be necessary for large spills[1].
Handling:
-
Work in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure[1].
-
Avoid generating dust.
-
Keep the container tightly closed when not in use[1].
-
Wash hands thoroughly after handling[1].
Quantitative Hazard Data Summary
| Hazard Statement | Classification | Precautionary Measures |
| Potential for Harm upon Exposure | May be harmful if inhaled, swallowed, or absorbed through the skin. May cause skin, eye, and respiratory tract irritation. | Use appropriate PPE, including gloves, eye protection, and respiratory protection. Handle in a well-ventilated area[1]. |
| Stability | Stable under recommended storage conditions. | Avoid strong oxidizing reagents[1]. |
| Hazardous Decomposition Products | Produces oxides of carbon and nitrogen, and hydrogen chloride upon combustion[1]. | In case of fire, use a carbon dioxide or dry chemical extinguisher for small fires, and water spray, fog, or foam for large fires[1]. |
Step-by-Step Disposal Procedures
The disposal of this compound should be approached with the understanding that it is a biologically active molecule and should be treated as hazardous chemical waste[2][3]. Never pour this compound solutions down the drain, as this can contribute to the development of antibiotic-resistant bacteria in the environment[2][4].
Step 1: Waste Segregation and Collection
Proper segregation of waste at the source is the first and most critical step.
-
Solid this compound Waste:
-
This includes unused or expired pure this compound powder, as well as contaminated consumables such as weigh boats, pipette tips, and centrifuge tubes.
-
Collect all solid waste in a dedicated, clearly labeled hazardous waste container. The container should be leak-proof and made of a material compatible with chemical waste.
-
-
Liquid this compound Waste:
-
This category includes stock solutions, unused diluted solutions, and any aqueous or solvent-based waste containing this compound.
-
Collect all liquid waste in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Ensure the container is compatible with the solvents used.
-
High-concentration stock antibiotic solutions are considered hazardous chemical waste and must be collected for proper disposal[2].
-
-
Contaminated Labware:
-
Reusable labware (e.g., glassware) that has come into contact with this compound should be decontaminated. A thorough rinse with an appropriate solvent (e.g., ethanol or isopropanol) followed by washing with soap and water is a general practice. The initial solvent rinse should be collected as hazardous liquid waste.
-
Disposable labware should be discarded as solid hazardous waste.
-
-
Personal Protective Equipment (PPE):
-
Contaminated gloves, disposable lab coats, and other PPE should be collected in a designated hazardous waste container.
-
Step 2: Labeling and Storage
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste" and a detailed description of the contents, including "this compound" and any other chemical components (e.g., solvents, buffers).
-
Keep waste containers securely sealed when not in use.
-
Store the sealed waste containers in a designated, secure area, away from incompatible materials, until they are collected by your institution's Environmental Health and Safety (EHS) department.
Step 3: Institutional Waste Pickup
-
Contact your institution's EHS or equivalent department to schedule a pickup for the hazardous waste.
-
Follow all institutional guidelines for waste accumulation times and container types.
-
EHS professionals are trained to handle and dispose of chemical waste in compliance with all relevant regulations[3].
Experimental Protocols: Inactivation Considerations
While high-temperature incineration by a licensed waste management facility is the standard and most effective method for destroying active pharmaceutical ingredients like this compound, some institutional protocols may involve a pre-treatment or inactivation step for liquid waste, particularly for media containing antibiotics.
It is important to note that autoclaving is not universally effective for all antibiotics and is generally not recommended for the disposal of concentrated antibiotic stocks[2]. The heat stability of this compound during autoclaving is not well-documented in the provided search results. Therefore, chemical inactivation should only be performed by trained personnel following a validated institutional protocol. If no such protocol exists, the recommended procedure is to treat all this compound waste as hazardous chemical waste for incineration.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider ecosystem. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Essential Safety and Logistical Information for Handling Mersacidin
For researchers, scientists, and drug development professionals, the safe and effective handling of Mersacidin, a potent lantibiotic, is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure laboratory safety and maintain the integrity of your research.
Immediate Safety and Hazard Information
This compound, a peptide antibiotic, requires careful handling to avoid potential irritation and exposure. While not classified as acutely hazardous, its full toxicological properties may not be extensively documented, and it should be treated as a potentially hazardous chemical.
Potential Hazards:
-
Inhalation: May be harmful if inhaled and could cause respiratory tract irritation.[1]
-
Ingestion: May be harmful if swallowed.[1]
-
Skin Contact: May be harmful if absorbed through the skin and can cause skin irritation.[1]
-
Eye Contact: May cause eye irritation.[1]
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]
-
Skin Contact: Wash off with soap and plenty of water.[1]
-
Eye Contact: Flush eyes with water as a precaution. Remove any contact lenses and continue rinsing.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure when handling this compound, particularly in its powdered form.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles | To protect against accidental splashes of solutions. |
| Body Protection | Laboratory coat or disposable gown | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the lyophilized powder to prevent inhalation. |
Operational Plan: Handling and Reconstitution
Adherence to a strict operational workflow is critical for both safety and experimental accuracy. The following provides a step-by-step guide for the reconstitution of lyophilized this compound.
Experimental Protocol: Reconstitution of Lyophilized this compound
This protocol is a general guideline. Always refer to the manufacturer's specific instructions for the lot of this compound you are using.
Materials:
-
Vial of lyophilized this compound
-
Sterile, distilled water or appropriate sterile buffer (e.g., PBS)
-
Sterile pipette tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.
-
Solvent Addition: Carefully open the vial and add the recommended volume of sterile, distilled water or buffer to achieve the desired concentration. For example, to reconstitute a 1mg sample to a 1mg/mL concentration, add 1mL of solvent.
-
Dissolution: Recap the vial and gently vortex to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause the peptide to denature.
-
Final Centrifugation: Centrifuge the vial again to bring down any solution that may be on the cap or sides.
-
Storage: For short-term storage, keep the reconstituted solution at 2-8°C. For long-term storage, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Handling Workflow Diagram
The following diagram outlines the key steps for safely handling and reconstituting this compound powder.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
